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Dhpma

Cat. No.: B13422591
M. Wt: 237.28 g/mol
InChI Key: XGJXKKRTZXBZEB-UHFFFAOYSA-N
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Description

Dhpma is a useful research compound. Its molecular formula is C8H15NO5S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO5S B13422591 Dhpma

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

XGJXKKRTZXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

what are the chemical properties of DHPMA monomer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) Monomer

Introduction

N-(2,3-dihydroxypropyl)methacrylamide (this compound), also known as glycerol monomethacrylate, is a functional monomer of significant interest in the fields of polymer chemistry and biomedical materials.[1] Its structure is distinguished by a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) moiety. This unique combination of features imparts valuable properties, such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification.[2][3]

Polymers derived from this compound, known as poly(this compound), are recognized for their water solubility, non-toxic nature, and potential for creating materials with "stealth" properties in biological systems, making them a promising alternative to poly(ethylene glycol) (PEG).[1] Consequently, this compound is extensively utilized in the development of advanced materials for drug delivery systems, tissue engineering scaffolds, chromatography, and hydrogels for applications like contact lenses.[1][2] This guide provides a comprehensive overview of the core chemical properties of the this compound monomer, detailing its synthesis, reactivity, and analytical characterization for researchers, scientists, and professionals in drug development.

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in polymerization processes.

PropertyValueReference
IUPAC Name 2,3-dihydroxypropyl 2-methylprop-2-enoate-
Synonyms Dihydroxypropyl methacrylate, Glycerol monomethacrylate[1][2]
Molecular Formula C₇H₁₂O₄-
Molecular Weight 160.17 g/mol -
CAS Number 5919-74-4-
Appearance Colorless, viscous liquid[4]
Density 1.161 g/cm³[5]
Boiling Point 140°C at 0.6 mm Hg[5]
Flash Point 127.3 °C[5]
Water Solubility 100 g/L at 25°C[5]
pKa 13.09 ± 0.20 (Predicted)[5]
Refractive Index 1.475[5]
Storage Temperature 2-8°C, protected from light[5]

Structure and Isomerism

This compound is an isomer of glycerol monomethacrylate. The esterification of glycerol with methacrylic acid can occur at either the primary or secondary hydroxyl position, leading to two main isomers:

  • 2,3-Dihydroxypropyl Methacrylate (this compound): The primary and most common isomer, where the methacrylate group is attached to one of the primary hydroxyl groups of the glycerol backbone.[3]

  • 1,3-Dihydroxypropyl Methacrylate: The secondary isomer, where the methacrylate group is attached to the secondary hydroxyl group.[3]

Commercial this compound often contains a small percentage of the 1,3-isomer.[1][3] The presence and concentration of this isomer are critical as it can significantly influence the polymerization kinetics and the reactivity ratios of the monomer in copolymerization reactions.[1][3] For instance, the reactivity ratio of this compound in copolymerization with N-isopropylacrylamide (NIPAm) was found to be higher (3.09) when a purer form of the monomer was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3]

Synthesis and Purification

High-purity this compound is crucial for achieving controlled polymerization and reproducible material properties. The most common synthesis and purification workflow involves the hydrolysis of a precursor followed by vacuum distillation.

Experimental Protocol: Synthesis via Hydrolysis of Glycidyl Methacrylate (GMA)
  • Reaction Setup: Glycidyl methacrylate (GMA) is reacted with water. A typical procedure involves heating the mixture under controlled conditions.

  • Conditions: The reaction is often conducted at 80°C for approximately 12 hours.[2] Acidified aqueous solutions (e.g., pH 1) at lower temperatures (40°C) have also been shown to be effective, achieving over 90% monomer conversion.[2]

  • Mechanism: The reaction proceeds via the ring-opening of the epoxide group in GMA by water, yielding the 2,3-dihydroxypropyl functionality.

  • Yield: This method can achieve high yields, often around 96%.[2]

Experimental Protocol: Purification by Vacuum Distillation
  • Objective: To remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer from the crude this compound product.[3]

  • Apparatus: A standard vacuum distillation setup is used, including a distillation flask, a condenser, a receiving flask, and a vacuum pump.

  • Procedure:

    • The crude this compound is placed in the distillation flask.

    • The system is evacuated to reduce the pressure.

    • The flask is heated gently. The reduced pressure allows for distillation at a lower temperature than the atmospheric boiling point, which is critical for minimizing thermal degradation and preventing premature polymerization of the monomer.[3]

    • The purified this compound fraction is collected in the receiving flask. Before distillation, the monomer is typically vacuum-distilled to ensure high purity.[1]

Synthesis_and_Purification start Starting Materials (Glycidyl Methacrylate + Water) reaction Hydrolysis Reaction (e.g., 80°C, 12h) start->reaction crude Crude this compound Product (Contains isomers, impurities) reaction->crude Yield ~96% distillation Vacuum Distillation crude->distillation pure High-Purity this compound Monomer (>98%) distillation->pure Purified Product impurities Impurities Removed (1,3-isomer, byproducts) distillation->impurities

This compound Synthesis and Purification Workflow.

Chemical Reactivity and Polymerization

The chemical behavior of this compound is governed by its two primary functional groups: the methacrylate group and the vicinal diol.

  • Methacrylate Group: This group enables this compound to undergo polymerization, most commonly through free radical mechanisms, to form high molecular weight polymers.[2][3]

  • Hydroxyl Groups: The two hydroxyl groups confer high water solubility and provide sites for post-polymerization modification.[2] They also play a role in polymerization kinetics through hydrogen bonding, especially in protic solvents.[2]

Free Radical Polymerization

This is the most common method for polymerizing this compound. The process involves an initiator that generates free radicals, which then propagate by reacting with monomer units.

  • Materials: this compound monomer, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., water-dioxane mixtures, dimethyl sulfoxide).[2][3]

  • Procedure:

    • The this compound monomer and initiator are dissolved in the chosen solvent in a reaction vessel.

    • The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent inhibition by oxygen.

    • The reaction is initiated by either thermal decomposition of the initiator (heating) or photochemical decomposition (UV light exposure).[3]

    • The polymerization proceeds, forming poly(this compound). The reaction can be monitored for monomer conversion using techniques like UV or NMR spectroscopy.[3]

  • Key Findings: The polymerization of this compound can proceed to high conversions, often without the gel effect observed in other methacrylate polymerizations, particularly at lower monomer concentrations.[3]

Polymerization initiator Initiator (I) (e.g., AIBN) heat Heat or UV Light radicals Free Radicals (2R.) heat->radicals Decomposition monomer This compound Monomer (M) radicals->monomer Initiation init_chain Initiated Chain (RM.) prop_chain Propagating Chain (RM_n.) init_chain->prop_chain Propagation (+ (n-1)M) polymer Poly(this compound) Chain prop_chain->polymer Termination

Free Radical Polymerization of this compound.
Reactivity in Copolymerization

This compound is often copolymerized with other monomers to tailor the final properties of the polymer. A key parameter in this process is the monomer reactivity ratio (r), which describes the preference of a propagating chain to react with its own type of monomer versus the other comonomer.

Comonomer SystemReactivity Ratio (r₁)Reactivity Ratio (r₂)NotesReference
This compound (1) / NIPAm (2) 3.09 0.11 Based on purified this compound. Indicates this compound prefers homopolymerization, while NIPAm prefers copolymerization.[1][6]
This compound (1) / NIPAm (2) 2.55 0.11 Based on this compound containing 22 mol% of the 1,3-isomer, showing the effect of impurity.[1]

Analytical Characterization

Ensuring the purity and confirming the chemical structure of the this compound monomer is essential before its use in polymerization. A combination of analytical techniques is employed for this purpose.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Sample Preparation: A small amount of the this compound monomer is dissolved in a deuterated solvent (e.g., DMSO-d₆).

    • Analysis: The ¹H NMR spectrum is acquired. The chemical shifts (δ) and integrals of the peaks are analyzed to confirm the structure and quantify impurities.[3] The conversion of monomers during polymerization can also be monitored by tracking the disappearance of the characteristic vinyl proton peaks.[1]

    • Data Interpretation: Key signals for this compound are identified. The presence of peaks corresponding to the 1,3-isomer or other impurities can be quantified.[1][3]

Proton AssignmentChemical Shift (δ, ppm)
Methacrylate Vinyl Protons (CH₂=)5.7 – 6.1
Methacrylate Methyl Protons (-CH₃)~1.85
Hydroxyl Protons (-OH)~4.7
Methylene and Methine Protons of Diol3.0 – 3.8

(Note: Exact chemical shifts can vary depending on the solvent and instrument.)

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate and quantify the this compound monomer from residual starting materials, byproducts, and isomers.[3]

    • Method: A suitable HPLC system with a C18 column is typically used. The mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve good separation.

    • Detection: A UV detector is commonly used for detection, as the methacrylate group has a UV chromophore.

    • Quantification: The concentration of this compound and impurities is determined by comparing the peak areas to those of known standards.

Analytical_Workflow sample Purified this compound Sample nmr ¹H NMR Spectroscopy sample->nmr hplc HPLC sample->hplc ftir FT-IR Spectroscopy sample->ftir result_nmr Structural Confirmation Quantification of Isomers nmr->result_nmr result_hplc Purity Assessment Quantification of Impurities hplc->result_hplc result_ftir Functional Group ID (C=O, O-H, C=C) ftir->result_ftir

Analytical Workflow for this compound Characterization.

Thermal Stability and Degradation

The thermal stability of polymers derived from this compound is an important consideration for their processing and application. Thermal degradation studies of poly(methacrylates) show that the primary degradation mechanism is often depolymerization, which reverses the polymerization process and yields the original monomer.[7] For poly(2-hydroxypropyl methacrylate), a related polymer, major degradation products identified include the monomer itself, along with smaller molecules like 2-propanal, methacrylic acid, and 1,2-propandiol, indicating complex side-chain and main-chain scission reactions at elevated temperatures.[8] The degradation pattern can be influenced by factors such as the polymer's molecular weight and the presence of additives.[7][9]

Conclusion

N-(2,3-dihydroxypropyl)methacrylamide (this compound) is a highly versatile hydrophilic monomer with a well-defined set of chemical properties. Its dual functionality, comprising a polymerizable methacrylate group and a diol moiety, allows for the synthesis of advanced, biocompatible polymers. A thorough understanding of its synthesis from glycidyl methacrylate, the importance of purification to remove its 1,3-isomer, its reactivity in polymerization, and the analytical methods for its characterization is paramount for researchers. This knowledge enables the precise design and reproducible synthesis of this compound-based materials for cutting-edge applications in drug delivery, regenerative medicine, and beyond.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxypropyl Methacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in the development of drug delivery systems, hydrogels, and biocompatible coatings.[1] This document offers detailed experimental protocols, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

2,3-Dihydroxypropyl methacrylate (this compound), also known as glyceryl monomethacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol functionality.[1] This unique structure imparts both reactivity for polymerization and hydrophilicity, making it a valuable building block for a wide range of polymeric materials.[1] Its ability to form hydrogels with high water content and its inherent biocompatibility have led to its use in applications such as contact lenses, wound dressings, and controlled drug release systems.[1]

Synthesis of 2,3-Dihydroxypropyl Methacrylate

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ring-opening hydrolysis of glycidyl methacrylate (GMA).[1] This method is often preferred due to its high yields and the avoidance of complex separation procedures.[1]

Synthesis Workflow

The overall process for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification GMA Glycidyl Methacrylate (GMA) Reaction Ring-Opening Hydrolysis GMA->Reaction Acid_Water Acidic Water (e.g., HCl solution) Acid_Water->Reaction Crude_this compound Crude this compound Solution Reaction->Crude_this compound Neutralization Neutralization (e.g., with NaHCO3) Crude_this compound->Neutralization Extraction Solvent Extraction (e.g., with Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Vacuum_Distillation Vacuum Distillation Filtration->Vacuum_Distillation Pure_this compound Pure this compound Vacuum_Distillation->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate

This protocol describes the synthesis of this compound from GMA using an acid catalyst.

Materials:

  • Glycidyl methacrylate (GMA)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl methacrylate in deionized water.

  • Slowly add a catalytic amount of hydrochloric acid to the solution while stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it for a set duration (e.g., 3 hours) to ensure complete hydrolysis of the epoxide ring.[2]

  • After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the gradual addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous solution multiple times with ethyl acetate to separate the this compound.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • For high purity, the crude product should be purified by vacuum distillation. Add a polymerization inhibitor before distillation to prevent polymerization at elevated temperatures.

Purification

High-purity this compound is crucial for controlled polymerization studies and the synthesis of well-defined polymers.[1] The primary method for purifying this compound is vacuum distillation.

Experimental Protocol: Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Cold trap

Procedure:

  • Assemble the short-path distillation apparatus and ensure all connections are airtight.

  • Place the crude this compound containing a polymerization inhibitor in the distillation flask.

  • Begin stirring and gradually heat the flask using the heating mantle.

  • Slowly reduce the pressure using the vacuum pump.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound.

  • Store the purified this compound at a low temperature (2-8°C) in the dark and under an inert atmosphere to prevent polymerization.

Characterization of 2,3-Dihydroxypropyl Methacrylate

A thorough characterization of the synthesized this compound is essential to confirm its chemical structure and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Boiling Point 140 °C at 0.6 mmHg
Density 1.161 g/cm³
Water Solubility 100 g/L at 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.1s1HVinyl proton (=CH₂)
~5.6s1HVinyl proton (=CH₂)
~4.2dd1HMethylene protons (-O-CH₂-)
~4.0dd1HMethylene protons (-O-CH₂-)
~3.9m1HMethine proton (-CH(OH)-)
~3.6d2HMethylene protons (-CH₂OH)
~3.5br s2HHydroxyl protons (-OH)
~1.9s3HMethyl protons (-CH₃)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum helps in identifying the different carbon environments in the this compound molecule.

Chemical Shift (δ) ppmAssignment
~167.5Carbonyl carbon (C=O)
~136.0Quaternary vinyl carbon (=C(CH₃)-)
~126.5Methylene vinyl carbon (=CH₂)
~70.5Methine carbon (-CH(OH)-)
~66.5Methylene carbon (-O-CH₂-)
~63.5Methylene carbon (-CH₂OH)
~18.0Methyl carbon (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchingHydroxyl (-OH)
~2950C-H stretching (sp³)Alkyl (CH₃, CH₂, CH)
~1720C=O stretchingEster carbonyl
~1640C=C stretchingAlkene
~1160C-O stretchingEster

Applications in Drug Development and Research

The unique properties of this compound make it a highly valuable monomer in the field of drug development and biomedical research.

  • Drug Delivery: this compound-based hydrogels can be designed for the controlled and sustained release of therapeutic agents.[1]

  • Tissue Engineering: These polymers can be fabricated into scaffolds that provide a supportive environment for cell growth and tissue regeneration.

  • Biocompatible Coatings: this compound can be used to modify the surfaces of medical devices to improve their biocompatibility and reduce protein adhesion.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2,3-dihydroxypropyl methacrylate. The acid-catalyzed hydrolysis of glycidyl methacrylate offers a reliable and high-yielding route to this important monomer. Comprehensive characterization using NMR and FTIR spectroscopy is crucial to ensure the purity and structural integrity of the synthesized this compound, which is a prerequisite for its successful application in the development of advanced biomaterials and drug delivery systems.

References

In-Depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate (DHPMA) Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,3-Dihydroxypropyl Methacrylate (DHPMA) monomer, a versatile building block for hydrophilic polymers with significant potential in biomedical and drug delivery applications. This document details its fundamental properties, synthesis, polymerization, and characterization, along with essential biocompatibility assessment protocols.

Core Properties of this compound Monomer

2,3-Dihydroxypropyl methacrylate, also known as glycerol monomethacrylate, is a functional monomer possessing both a polymerizable methacrylate group and two hydrophilic hydroxyl groups. This dual functionality makes it an ideal candidate for the synthesis of highly hydrophilic and biocompatible polymers.

PropertyValueReference
CAS Number 5919-74-4[1][2]
Molecular Formula C7H12O4[1]
Molecular Weight 160.17 g/mol [1][2]
Appearance Colorless liquid/oil[1]
Boiling Point 140 °C at 0.6 mmHg[1]

Synthesis of this compound Monomer

The synthesis of this compound typically involves the hydrolysis of the epoxide ring of Glycidyl Methacrylate (GMA). While a specific detailed protocol for this compound synthesis was not found in the immediate search, a general and widely accepted method is the acid- or base-catalyzed hydrolysis of GMA. The following is a representative experimental protocol based on the synthesis of similar hydroxyalkyl methacrylates.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Glycidyl Methacrylate

Materials:

  • Glycidyl Methacrylate (GMA)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) as a catalyst

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Glycidyl Methacrylate in deionized water.

  • Slowly add a catalytic amount of either sulfuric acid (for acid-catalyzed hydrolysis) or sodium hydroxide (for base-catalyzed hydrolysis) to the solution while stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst. If an acid catalyst was used, neutralize it with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize it with an acid (e.g., dilute hydrochloric acid).

  • Extract the aqueous solution multiple times with an organic solvent like diethyl ether to isolate the this compound monomer.

  • Combine the organic extracts and wash them with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Add a small amount of an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound monomer.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Synthesis_Workflow GMA Glycidyl Methacrylate (in Deionized Water) Catalyst Add Catalyst (H₂SO₄ or NaOH) GMA->Catalyst 1. Reaction Hydrolysis Reaction (Heating and Stirring) Catalyst->Reaction 2. Neutralization Neutralization Reaction->Neutralization 3. Extraction Solvent Extraction (e.g., Diethyl Ether) Neutralization->Extraction 4. Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying 5. Evaporation Solvent Evaporation Drying->Evaporation 6. This compound Purified this compound Monomer Evaporation->this compound 7.

Figure 1: General workflow for the synthesis of this compound monomer.

Polymerization of this compound

Poly(this compound) can be synthesized through various polymerization techniques, with free-radical polymerization being a common and straightforward method. The resulting polymer is a hydrophilic hydrogel.

Experimental Protocol: Free-Radical Homopolymerization of this compound

This protocol is adapted from a procedure for the copolymerization of this compound.[1][2]

Materials:

  • 2,3-Dihydroxypropyl Methacrylate (this compound) monomer, purified

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Nitrogen gas for purging

  • Methanol or another non-solvent for precipitation

Procedure:

  • In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN (e.g., 0.5 mol% relative to the monomer) in DMSO.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Seal the flask and immerse it in a preheated oil bath at a specific temperature (e.g., 70 °C) with continuous magnetic stirring.

  • Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.

  • To quench the reaction, expose the flask to air and cool it down.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the purified poly(this compound) in a vacuum oven at a moderate temperature until a constant weight is achieved.

Polymerization_Workflow Monomer_Solution This compound and AIBN in Solvent (e.g., DMSO) Degassing Nitrogen Purging Monomer_Solution->Degassing 1. Polymerization Polymerization Reaction (Heating and Stirring) Degassing->Polymerization 2. Quenching Reaction Quenching Polymerization->Quenching 3. Precipitation Precipitation in Non-solvent (e.g., Methanol) Quenching->Precipitation 4. Filtration Filtration and Washing Precipitation->Filtration 5. Drying Vacuum Drying Filtration->Drying 6. Polymer Purified Poly(this compound) Drying->Polymer 7.

Figure 2: General workflow for the free-radical polymerization of this compound.

Characterization of Poly(this compound)

A thorough characterization of the synthesized poly(this compound) is crucial to understand its properties and suitability for specific applications.

Characterization TechniqueParameter Measured
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure and composition of the polymer.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Rheometry Viscoelastic properties (storage modulus G', loss modulus G''), gelation time.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Thermal stability and degradation profile.

Experimental Protocol: Rheological Characterization of Poly(this compound) Hydrogels

This is a general protocol for characterizing the mechanical properties of hydrogels using a rheometer.[3][4][5]

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

  • Peltier plate for temperature control

Procedure:

  • Sample Preparation: Prepare poly(this compound) hydrogel samples of a defined geometry (e.g., cylindrical discs).

  • Time Sweep: To determine the gelation time, place the pre-polymer solution on the rheometer plate and monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency. The gel point is typically identified as the crossover point where G' > G''.

  • Strain Sweep: To identify the linear viscoelastic (LVE) region, apply an increasing strain at a constant frequency and temperature. The LVE region is the range of strain where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this region.

  • Frequency Sweep: To determine the equilibrium modulus, perform a frequency sweep at a constant strain within the LVE region. This provides information about the hydrogel's structure and crosslink density.

  • Data Analysis: From the frequency sweep, the equilibrium modulus can be determined from the plateau of the storage modulus at low frequencies.

Rheology_Workflow Start Start Rheological Characterization Time_Sweep Time Sweep (Determine Gelation Time) Start->Time_Sweep Strain_Sweep Strain Sweep (Determine Linear Viscoelastic Region) Time_Sweep->Strain_Sweep Frequency_Sweep Frequency Sweep (Determine Equilibrium Modulus) Strain_Sweep->Frequency_Sweep Data_Analysis Data Analysis Frequency_Sweep->Data_Analysis End Characterization Complete Data_Analysis->End

Figure 3: Logical workflow for rheological characterization of hydrogels.

Biocompatibility Assessment

For applications in drug development and medical devices, a thorough evaluation of the biocompatibility of poly(this compound) is mandatory. Key in vitro tests include cytotoxicity and hemocompatibility assessments.

Experimental Protocol: In Vitro Cytotoxicity - MTT Assay

This protocol is a standard method for assessing cell viability.[6]

Materials:

  • Poly(this compound) hydrogel extracts or direct contact samples

  • Cell line (e.g., NIH 3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or isopropanol with HCl

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

  • Sample Exposure: Replace the culture medium with fresh medium containing different concentrations of the poly(this compound) hydrogel extract or place the hydrogel samples in direct contact with the cell monolayer. Include a negative control (medium only) and a positive control (a cytotoxic substance).

  • Incubation: Incubate the cells with the samples for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for a few hours (e.g., 4 hours) to allow viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Experimental Protocol: Hemocompatibility - Hemolysis Assay

This protocol assesses the extent to which the material damages red blood cells.[7][8][9][10][11]

Materials:

  • Poly(this compound) hydrogel samples

  • Fresh whole blood from a healthy donor (with anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Deionized water (positive control for 100% hemolysis)

  • Centrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs multiple times with PBS. Resuspend the RBCs in PBS to a specific concentration.

  • Sample Incubation: Place the poly(this compound) hydrogel samples in centrifuge tubes. Add the RBC suspension to the tubes.

  • Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in deionized water).

  • Incubation: Incubate all tubes at 37 °C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant from each tube and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

A hemolysis percentage below 5% is generally considered non-hemolytic and acceptable for blood-contacting materials.[8]

This technical guide provides a foundational understanding of the this compound monomer and its polymer. For specific applications, further optimization of synthesis, polymerization, and characterization protocols may be necessary. It is crucial to conduct all experiments in a controlled laboratory setting, adhering to all relevant safety guidelines.

References

Solubility Profile of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) is a hydrophilic monomer of significant interest in the development of biocompatible polymers for drug delivery systems, hydrogels, and other biomedical applications. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, polymerization, and formulation. This technical guide provides a summary of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a typical workflow for its synthesis and purification. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this guide combines available quantitative values with qualitative observations to provide a practical overview for laboratory applications.

Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which features a hydrophilic diol group and a methacrylamide moiety. This combination allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents.

Quantitative and Qualitative Solubility Data
SolventTypeSolubilityNotes
WaterProtic100 g/L at 25°C[1]This compound is highly soluble in water due to the presence of two hydroxyl groups and an amide group, which readily form hydrogen bonds.
Dimethyl Sulfoxide (DMSO)Aprotic PolarSolubleThis compound is frequently dissolved in DMSO for polymerization reactions, indicating good solubility.[2] For the similar compound N-(2-hydroxypropyl)methacrylamide (HPMA), the solubility in DMSO is reported as 100 mg/mL.
EthanolProticSolubleAs a polar protic solvent, ethanol is expected to be a good solvent for this compound. The related compound methacrylamide is soluble in ethanol.
MethanolProticSolubleSimilar to ethanol, methanol is a polar protic solvent and is expected to readily dissolve this compound. The related compound methacrylamide is soluble in methanol.
AcetoneAprotic PolarSolubleThe related compound methacrylamide is soluble in acetone.
ChloroformNonpolarSparingly Soluble to InsolubleAs a nonpolar solvent, chloroform is not expected to be a good solvent for the highly polar this compound.
TolueneNonpolarSparingly Soluble to InsolubleToluene is a nonpolar aromatic solvent and is unlikely to dissolve significant amounts of this compound.
HexaneNonpolarInsolubleHexane is a nonpolar aliphatic solvent and is not a suitable solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method.

Materials
  • N-(2,3-dihydroxypropyl)methacrylamide (this compound), purified

  • Selected organic solvent, analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Vials with sealed caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure
  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to rest at the constant temperature for a period (e.g., 2 hours) to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve clear separation.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Dilution: Dilute the extracted sample gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of this compound in the solvent in g/L or mol/L based on the measured concentration and the dilution factor.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the aminolysis of glycidyl methacrylate. The subsequent purification is crucial to remove unreacted starting materials and byproducts.

DHPMA_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control start Start Materials: Glycidyl Methacrylate Aqueous Ammonia reaction Reaction: Aminolysis in a controlled temperature bath start->reaction Mixing extraction Solvent Extraction (e.g., with Chloroform) to remove unreacted epoxide reaction->extraction Crude Product distillation Vacuum Distillation extraction->distillation Aqueous Phase final_product Purified this compound distillation->final_product analysis Purity Analysis: NMR Spectroscopy FTIR Spectroscopy final_product->analysis Verification

Workflow for the synthesis and purification of this compound.

Conclusion

While there is a clear indication of the qualitative solubility of N-(2,3-dihydroxypropyl)methacrylamide in polar organic solvents, there is a significant lack of comprehensive quantitative data in the scientific literature. This guide provides the currently available information and a framework for researchers to determine the solubility of this compound in their specific solvent systems. The provided synthesis and purification workflow offers a visual representation of the key steps in obtaining high-purity this compound for research and development. Further studies are warranted to establish a complete quantitative solubility profile of this important monomer.

References

An In-depth Technical Guide to the Radical Polymerization of N-(2-hydroxypropyl) methacrylamide (DHPMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of conventional free radical polymerization of N-(2-hydroxypropyl) methacrylamide (HPMA), a cornerstone polymer in the field of drug delivery. The document details the fundamental kinetics, experimental protocols, and the influence of key reaction parameters on the final polymer properties, tailored for an audience with a strong scientific background.

The Core Mechanism of DHPMA Radical Polymerization

The free radical polymerization of HPMA, like other vinyl monomers, proceeds via a chain reaction mechanism that can be broken down into three fundamental stages: initiation, propagation, and termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. Thermally labile initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), are commonly used. Upon heating, these molecules decompose to form primary radicals. These highly reactive species then attack the carbon-carbon double bond of an HPMA monomer, creating a new monomer radical and initiating the polymer chain.

Propagation

The newly formed monomer radical is also highly reactive and will proceed to react with another HPMA monomer. This process repeats, rapidly adding monomer units to the growing polymer chain. The propagation step is the primary chain-building phase of the polymerization.

Termination

The growth of a polymer chain is terminated when its radical activity is neutralized. This can occur through two primary mechanisms:

  • Combination (or Coupling): Two growing polymer chains react with each other, forming a single, longer "dead" polymer chain (a chain that is no longer reactive).

  • Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two "dead" polymer chains, one with a saturated end group and the other with an unsaturated end group.

The termination mechanism can significantly impact the final molecular weight of the polymer.

Visualizing the Polymerization Pathway

The following diagram illustrates the key steps in the free radical polymerization of HPMA.

DHPMA_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (kd) Monomer_Radical Initiated Chain (RM•) Radical->Monomer_Radical Addition (ki) Monomer1 HPMA Monomer (M) Monomer1->Monomer_Radical Growing_Chain Growing Chain (RMn•) Longer_Chain Longer Chain (RMn+1•) Growing_Chain->Longer_Chain Addition (kp) Monomer2 HPMA Monomer (M) Monomer2->Longer_Chain Growing_Chain1 Growing Chain (RMn•) Dead_Polymer_Comb Dead Polymer (Combination) Growing_Chain1->Dead_Polymer_Comb Combination (ktc) Dead_Polymer_Disp1 Dead Polymer 1 (Disproportionation) Growing_Chain1->Dead_Polymer_Disp1 Disproportionation (ktd) Dead_Polymer_Disp2 Dead Polymer 2 (Disproportionation) Growing_Chain1->Dead_Polymer_Disp2 Disproportionation (ktd) Growing_Chain2 Growing Chain (RMm•) Growing_Chain2->Dead_Polymer_Comb Combination (ktc) Growing_Chain2->Dead_Polymer_Disp1 Disproportionation (ktd) Growing_Chain2->Dead_Polymer_Disp2 Disproportionation (ktd)

Caption: The mechanism of free radical polymerization of HPMA, showing initiation, propagation, and termination steps.

Quantitative Data: Influence of Reaction Parameters

The molecular weight and polydispersity index (PDI) of the resulting poly(HPMA) are critically dependent on the reaction conditions. The following table summarizes the general effects of key parameters and provides illustrative data. In conventional free radical polymerization, PDI values are typically high, often ranging from 1.5 to 2.0 or more.

ParameterGeneral Effect on Molecular Weight (Mw or Mn)General Effect on Polymerization Rate (Rp)Illustrative Example Data
Initiator Concentration Inverse relationship: Higher concentration leads to lower molecular weight.Direct relationship: Higher concentration leads to a faster rate.For a given monomer concentration, increasing the initiator concentration leads to the formation of more polymer chains, each with a shorter length.[1][2]
Monomer Concentration Direct relationship: Higher concentration generally leads to higher molecular weight.Direct relationship: Higher concentration leads to a faster rate.Higher monomer concentration increases the probability of propagation relative to termination, resulting in longer polymer chains.
Temperature Inverse relationship: Higher temperature generally leads to lower molecular weight.Direct relationship: Higher temperature leads to a faster rate.Increased temperature accelerates both initiation and termination rates. The increased number of initiated chains often leads to shorter overall chain lengths.

Detailed Experimental Protocols

Synthesis of HPMA Monomer

A detailed protocol for the synthesis of the HPMA monomer is as follows:

  • Dissolve 1-amino-2-propanol in acetonitrile in a flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Add distilled methacryloyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir for a specified period.

  • Remove the precipitated 2-hydroxypropylammonium chloride by filtration.

  • Isolate the HPMA monomer by precipitation from the acetonitrile solution, followed by recrystallization from a suitable solvent mixture (e.g., methanol-ether).

  • Dry the crystalline monomer under vacuum and store at a low temperature (-15°C) until use.[2]

Conventional Free Radical Polymerization of HPMA

The following protocol is a representative example for the synthesis of poly(HPMA) via conventional free radical polymerization.

Materials:

  • N-(2-hydroxypropyl) methacrylamide (HPMA), recrystallized

  • Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent (e.g., methanol)

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or water)

  • Nitrogen or Argon gas for inerting the reaction

  • Precipitation solvent (e.g., diethyl ether or acetone)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HPMA monomer in the anhydrous solvent.

  • Add the calculated amount of AIBN initiator to the monomer solution. The molar ratio of monomer to initiator will be a key determinant of the final molecular weight.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. This is crucial as oxygen can inhibit radical polymerization.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and final polymer properties.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Isolate the polymer by precipitating the viscous reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or acetone) with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator residues.

  • Dry the purified poly(HPMA) under vacuum to a constant weight.

Characterization of Poly(HPMA)

The resulting polymer should be characterized to determine its molecular weight and polydispersity.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Used to confirm the polymer structure and can also be used to determine the monomer conversion by comparing the integrals of the vinyl proton peaks of the monomer with the polymer backbone peaks.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the synthesis and characterization of poly(HPMA).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer & Initiator Dissolution Deoxygenation Deoxygenation (N2/Ar Purge) Monomer_Prep->Deoxygenation Polymerization Polymerization (Heating) Deoxygenation->Polymerization Quenching Reaction Quenching (Cooling & Air Exposure) Polymerization->Quenching Precipitation Precipitation in Non-solvent Quenching->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Washing Washing Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying SEC_GPC SEC/GPC Analysis (Mn, Mw, PDI) Drying->SEC_GPC NMR NMR Spectroscopy (Structure & Conversion) Drying->NMR

Caption: A typical experimental workflow for the synthesis, purification, and characterization of poly(HPMA).

References

The Ascendant Trajectory of DHPMA Derivatives in Advanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of polymer-based drug delivery systems is perpetually evolving, driven by the demand for enhanced therapeutic efficacy and reduced systemic toxicity. Among the vanguard of promising candidates, N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) derivatives are emerging as a versatile and highly biocompatible platform for the next generation of nanomedicines. Building on the well-established foundation of its close analogue, N-(2-hydroxypropyl)methacrylamide (HPMA), this compound offers unique advantages, including increased hydrophilicity and additional functional groups for sophisticated molecular engineering. This technical guide provides an in-depth exploration of the biological activity of this compound derivatives, leveraging comparative data from the extensive body of research on HPMA copolymers to illuminate the path forward for these promising macromolecules. Herein, we detail the synthesis, in vitro and in vivo performance, and mechanisms of action, presenting a comprehensive resource for researchers and developers in the field.

Introduction to this compound Copolymers

This compound is a hydrophilic monomer that, when polymerized, forms a water-soluble, biocompatible, and non-immunogenic backbone suitable for drug conjugation. The presence of two hydroxyl groups in its side chain, in contrast to the single hydroxyl group of HPMA, enhances its water solubility and provides more sites for potential modification and drug attachment. Copolymers of this compound are designed to be stable in the bloodstream, allowing for prolonged circulation and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The true therapeutic potential is unlocked by the incorporation of specifically designed linkers between the polymer and the drug, which are engineered to be cleaved in the unique microenvironment of the target tissue, such as the low pH of endosomes or the presence of specific enzymes, ensuring a targeted release of the active pharmaceutical ingredient.

Synthesis and Characterization

The synthesis of this compound-based copolymers is most effectively achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a preferred method. RAFT polymerization allows for precise control over the molecular weight and dispersity of the polymers, which are critical parameters influencing their in vivo behavior.

Experimental Protocol: Synthesis of this compound-based Copolymers via RAFT Polymerization

This protocol outlines the general steps for synthesizing a this compound-based copolymer with a drug-conjugated monomer.

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound)

  • Drug-methacrylamide monomer (e.g., a doxorubicin-peptide-methacrylamide)

  • Chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)

  • Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of water and ethanol)

  • Nitrogen or Argon gas

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Monomer and Reagent Preparation: The this compound monomer, the drug-conjugated monomer, the CTA, and the initiator are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer. The molar ratios of these components are carefully calculated to achieve the desired molecular weight and drug loading.

  • Degassing: The reaction mixture is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization process.

  • Polymerization: The reaction flask is immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by adding the reaction mixture dropwise to a cold non-solvent (e.g., diethyl ether).

  • Purification: The precipitated polymer is collected by filtration or centrifugation, redissolved in a suitable solvent, and re-precipitated to remove unreacted monomers and other impurities. This process is repeated several times.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

  • Characterization: The final copolymer is characterized by techniques such as ¹H NMR for composition analysis and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization This compound This compound Monomer Mixing Mixing and Dissolving This compound->Mixing DrugMonomer Drug-conjugated Monomer DrugMonomer->Mixing CTA Chain Transfer Agent CTA->Mixing Initiator Initiator Initiator->Mixing Solvent Solvent Solvent->Mixing Degassing Degassing (N2/Ar Purge) Mixing->Degassing Heating Heating (60-80°C) Degassing->Heating Precipitation Precipitation in Non-solvent Heating->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Redissolving Redissolving and Re-precipitation Filtration->Redissolving Drying Vacuum Drying Redissolving->Drying NMR ¹H NMR Drying->NMR GPC GPC Drying->GPC

Figure 1. Workflow for the synthesis of this compound-based copolymers via RAFT polymerization.

In Vitro Biological Activity

The in vitro biological activity of this compound derivatives is a critical determinant of their therapeutic potential. Key parameters evaluated include cytotoxicity, cellular uptake, and the mechanism of drug release. As direct and extensive data for this compound derivatives are still emerging, we present data from well-characterized HPMA-doxorubicin (DOX) conjugates as a comparative benchmark.

Cytotoxicity

The cytotoxicity of polymer-drug conjugates is typically lower than that of the free drug in vitro.[1] This is because the drug is covalently bound to the polymer and must be released to exert its cytotoxic effect. The rate of drug release is dependent on the nature of the linker. For instance, HPMA-DOX conjugates with a hydrolytically degradable hydrazone linker (HYD) show significantly higher cytotoxicity than those with a proteolytically degradable GFLG linker (PK1), as the former releases the drug more rapidly in the acidic environment of lysosomes.[2][3]

ConjugateLinker TypeTarget Cell LineIC50 (µM)[2]
Free Doxorubicin-38C13 B-cell lymphoma~0.014
HPMA-GFLG-DOX (PK1)Proteolytically Cleavable38C13 B-cell lymphoma12.6
HPMA-HYD-DOXHydrolytically Cleavable (pH-sensitive)38C13 B-cell lymphoma~0.052
α-CD71 targeted HPMA-GFLG-DOXProteolytically Cleavable38C13 B-cell lymphoma0.358
Cellular Uptake and Intracellular Drug Release

The cellular uptake of this compound-based copolymers is expected to occur primarily through endocytosis.[4] The physicochemical properties of the copolymer, such as molecular weight, charge, and the presence of targeting ligands, will influence the specific endocytic pathway and the efficiency of internalization.[5] Once inside the cell, the polymer conjugate is trafficked to endosomes and then lysosomes. The acidic environment within these compartments (pH 5-6) triggers the cleavage of pH-sensitive linkers (e.g., hydrazone bonds), leading to the release of the active drug into the cytoplasm, where it can reach its intracellular target (e.g., the nucleus for DNA-intercalating agents like doxorubicin).

Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway PolymerDrug This compound-Drug Conjugate Endocytosis Endocytosis PolymerDrug->Endocytosis Cellular Uptake ReleasedDrug Free Drug Target Intracellular Target (e.g., Nucleus) ReleasedDrug->Target Action Endosome Endosome (pH ~6.0) Endocytosis->Endosome Lysosome Lysosome (pH ~5.0) Endosome->Lysosome Maturation Lysosome->ReleasedDrug pH-triggered Drug Release

Figure 2. Cellular uptake and intracellular drug release pathway for this compound-drug conjugates.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-drug conjugate, free drug, and polymer-only control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the this compound-drug conjugate, free drug, and the polymer backbone as a control. Wells with untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Biological Activity

The in vivo performance of this compound derivatives is the ultimate test of their therapeutic utility. Key aspects of in vivo evaluation include pharmacokinetics, biodistribution, anti-tumor efficacy, and toxicity. Again, drawing parallels from the extensive studies on HPMA copolymers, this compound-based systems are expected to exhibit prolonged blood circulation and enhanced tumor accumulation.

The molecular weight of the polymer is a critical factor; polymers with a molecular weight above the renal clearance threshold (approximately 40-50 kDa) will have a longer plasma half-life.[6] This extended circulation time is crucial for maximizing the EPR effect and achieving higher drug concentrations in the tumor. Furthermore, the dispersity of the polymer can influence its in vivo behavior, with low-dispersity polymers prepared by controlled polymerization techniques showing improved tumor accumulation and therapeutic efficacy compared to high-dispersity polymers from conventional free radical polymerization.[7][8]

In vivo studies using tumor-bearing animal models have consistently demonstrated the superior anti-tumor activity and reduced toxicity of HPMA-drug conjugates compared to the free drug.[3][6] For example, HPMA-DOX conjugates with a pH-sensitive hydrazone linker showed significantly enhanced inhibition of tumor growth in a mouse lymphoma model compared to free doxorubicin.[3]

Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to their structural properties. A rational design approach is essential to optimize their therapeutic performance.

SAR_Diagram cluster_structure Structural Properties cluster_biological_activity Biological Activity MW Molecular Weight CirculationTime Blood Circulation Time MW->CirculationTime influences TumorAccumulation Tumor Accumulation (EPR) MW->TumorAccumulation influences Dispersity Dispersity (Đ) Dispersity->TumorAccumulation impacts Linker Linker Chemistry DrugRelease Drug Release Kinetics Linker->DrugRelease determines DrugLoading Drug Loading Efficacy Therapeutic Efficacy DrugLoading->Efficacy affects Toxicity Systemic Toxicity DrugLoading->Toxicity affects TargetingLigand Targeting Ligand TargetingLigand->TumorAccumulation enhances CirculationTime->TumorAccumulation enables TumorAccumulation->Efficacy increases TumorAccumulation->Toxicity reduces DrugRelease->Efficacy controls

References

structural differences between DHPMA and HEMA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Differences Between DHPMA and HEMA for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural and functional differences between two pivotal methacrylate-based monomers: N-(2,3-dihydroxypropyl) methacrylamide (this compound) and 2-hydroxyethyl methacrylate (HEMA). Both monomers are extensively utilized in the development of biomaterials, particularly hydrogels, for applications ranging from drug delivery to tissue engineering. The primary structural distinction lies in the pendant group: this compound possesses a di-hydroxyl moiety, whereas HEMA contains a single hydroxyl group. This seemingly subtle difference imparts significant variations in their physicochemical properties, biocompatibility, and, consequently, their performance in biomedical applications. This guide offers a detailed comparison of their chemical structures, summarizes key quantitative data, provides standardized experimental protocols for their polymerization and characterization, and visualizes fundamental concepts to aid researchers in the rational design of next-generation biomaterials.

Core Structural Differences

The fundamental difference between this compound and HEMA lies in the number of hydroxyl groups in their respective side chains. This structural variance is the primary determinant of their distinct physicochemical and biological properties.

  • N-(2,3-dihydroxypropyl) methacrylamide (this compound): this compound features a propyl side chain with two hydroxyl (-OH) groups. This di-hydroxyl configuration significantly enhances the molecule's hydrophilicity and provides two potential sites for further chemical modification or interaction with biological molecules.

  • 2-hydroxyethyl methacrylate (HEMA): HEMA, in contrast, has an ethyl side chain with a single hydroxyl group. While still hydrophilic, its capacity for hydrogen bonding and water absorption is inherently lower than that of this compound.

Below is a DOT script representation of the chemical structures of this compound and HEMA for a clear visual comparison.

G cluster_this compound This compound Structure cluster_hema HEMA Structure dhpma_backbone C=C(C)C(=O)NC(CO)C(O)C hema_backbone C=C(C)C(=O)OCC(O) G Monomer Monomer Solution (this compound or HEMA) Initiator Add Initiator (e.g., AIBN) Monomer->Initiator Purge Inert Gas Purge (Remove O2) Initiator->Purge Polymerize Heat and Stir (Polymerization) Purge->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Dry Dry Polymer Precipitate->Dry G This compound This compound (2 -OH groups) Hydrophilicity Increased Hydrophilicity This compound->Hydrophilicity HEMA HEMA (1 -OH group) HEMA->Hydrophilicity Protein_Adsorption Reduced Protein Adsorption Hydrophilicity->Protein_Adsorption Biocompatibility Enhanced Biocompatibility Protein_Adsorption->Biocompatibility

The Versatility of DHPMA in Chromatography: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophilic polymer, poly(N-(2,3-dihydroxypropyl)methacrylamide) (DHPMA), is emerging as a versatile platform for the development of advanced chromatographic stationary phases. Its inherent hydrophilicity, coupled with the reactive diol functionality, offers a unique combination of properties that can be exploited for a range of chromatographic applications, from the high-selectivity purification of biomolecules to the separation of polar small molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in chromatography, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in practical implementation.

Core Applications of this compound-based Stationary Phases

This compound-based materials have demonstrated significant potential in three primary modes of chromatography: affinity chromatography, hydrophilic interaction chromatography (HILIC), and normal-phase chromatography. The diol groups on the polymer backbone are key to its functionality, providing sites for ligand immobilization in affinity chromatography and creating a polar, hydrophilic surface ideal for HILIC and normal-phase separations.

Affinity Chromatography: A Powerful Tool for Bioseparation

This compound-based monoliths, particularly those co-polymerized with crosslinkers like N,N'-methylenebis(acrylamide) (MBA), offer a promising alternative to traditional epoxy-based monoliths for affinity chromatography.[1][2] The one-step synthesis of the diol-containing monolith simplifies the preparation process by eliminating the need for a separate hydrolysis step to generate reactive groups.[1][2] This streamlined approach, combined with the hydrophilic nature of the polymer, leads to supports with low non-specific protein binding and high protein grafting capacity.

A key application is the immobilization of proteins, such as streptavidin, to create generic affinity columns for the capture of biotinylated targets.[1] The diol groups can be oxidized to aldehydes, which then readily react with primary amines on the protein surface to form a stable covalent bond.

Quantitative Performance Data for this compound-based Monoliths

ParameterValueReference
Permeability(4.8 ± 0.5) × 10⁻¹⁴ m²[1]
Efficiency117,600 plates/m (at u_opt = 0.09 cm s⁻¹)[1]
Protein Grafting Capacity (Streptavidin)13 ± 0.7 pmol cm⁻¹[1][2]
Comparison with Hydrolyzed poly(GMA-co-MBA)Similar protein grafting capacity (13 ± 0.8 pmol cm⁻¹)[1]
Hydrophilic Interaction Chromatography (HILIC): Separating Polar Analytes

The inherent hydrophilicity of this compound makes it an excellent candidate for HILIC stationary phases. HILIC is a valuable technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. A poly(this compound-co-MBA) monolithic column has been successfully used for the separation of a mixture of nucleosides, demonstrating a clear HILIC retention mechanism.[1]

Comparative Performance in Nucleoside Separation

ColumnElution Order of Uridine and AdenosineRetention Factor (k) of Cytosine (90:10 ACN/H₂O)Reference
poly(this compound-co-MBA) monolithAdenosine before Uridine~2.5[1]
Acquity BEH AmideUridine before Adenosine3.08[1]
Atlantis premier BEH ZIC-HILICUridine before AdenosineNot specified[1]
Normal-Phase Chromatography: An Alternative for Polar Separations

Monodisperse macroporous beads made from poly(2,3-dihydroxypropyl methacrylate-co-ethylene dimethacrylate) have been shown to be effective stationary phases for normal-phase HPLC.[3][4] These diol-functionalized beads offer a polar surface for the separation of a variety of polar compounds, including positional isomers, aniline derivatives, and basic tricyclic antidepressant drugs.[3][4] The retention and selectivity of these columns can be readily adjusted by modifying the composition of the non-polar mobile phase.

Performance of Poly(this compound-co-EDMA) Beads in Normal-Phase HPLC

ParameterValueConditionsReference
Efficiency67,000 plates/mAnalyte: Toluene, Mobile Phase: THF[3][4]

Experimental Protocols

Synthesis of a Poly(this compound-co-MBA) Monolithic Capillary Column

This protocol describes the one-step synthesis of a hydrophilic diol-containing monolith.

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound)

  • N,N'-Methylenebis(acrylamide) (MBA)

  • Dimethyl sulfoxide (DMSO)

  • 1,4-Butanediol

  • Dodecanol

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Fused silica capillary

Procedure:

  • Prepare a porogen mixture of DMSO, 1,4-butanediol, and dodecanol.

  • Dissolve the crosslinker (MBA) in the porogen mixture with sonication.

  • Add the monomer (this compound) to the mixture and sonicate until dissolved.

  • Add the initiator (AIBN) and sonicate to ensure homogeneity.

  • Fill a fused silica capillary with the polymerization mixture.

  • Seal the ends of the capillary.

  • Submerge the capillary in a water bath at a specific temperature for a defined period to initiate polymerization.

  • After polymerization, flush the monolith with a suitable solvent (e.g., methanol) to remove the porogens and unreacted components.

G cluster_0 Preparation of Polymerization Mixture cluster_1 Monolith Synthesis Porogen Mixture (DMSO, 1,4-Butanediol, Dodecanol) Porogen Mixture (DMSO, 1,4-Butanediol, Dodecanol) Dissolve MBA Dissolve MBA Porogen Mixture (DMSO, 1,4-Butanediol, Dodecanol)->Dissolve MBA Sonication Add this compound Add this compound Dissolve MBA->Add this compound Sonication Add AIBN Add AIBN Add this compound->Add AIBN Sonication Fill Capillary Fill Capillary Add AIBN->Fill Capillary Seal Ends Seal Ends Fill Capillary->Seal Ends Polymerization (Water Bath) Polymerization (Water Bath) Seal Ends->Polymerization (Water Bath) Flush Monolith (Methanol) Flush Monolith (Methanol) Polymerization (Water Bath)->Flush Monolith (Methanol) Ready-to-use this compound Monolith Ready-to-use this compound Monolith Flush Monolith (Methanol)->Ready-to-use this compound Monolith

Caption: Workflow for the synthesis of a poly(this compound-co-MBA) monolithic column.
Immobilization of Proteins for Affinity Chromatography

This protocol details the steps for covalently attaching a protein (e.g., streptavidin) to a this compound-based monolith.

Materials:

  • Poly(this compound-co-MBA) monolithic column

  • Sodium periodate (NaIO₄) solution

  • Protein solution (e.g., streptavidin)

  • Sodium cyanoborohydride (NaBH₃CN) solution

  • Sodium borohydride (NaBH₄) solution

  • Phosphate buffer

Procedure:

  • Oxidation: Perfuse the monolith with a sodium periodate solution to oxidize the diol groups to aldehyde groups.

  • Coupling: Flow a mixture of the protein solution and sodium cyanoborohydride through the oxidized monolith. The primary amines of the protein will react with the aldehyde groups to form Schiff bases, which are then reduced to stable secondary amine linkages by the cyanoborohydride.

  • Reduction of Residual Aldehydes: Flush the column with a sodium borohydride solution to reduce any unreacted aldehyde groups.

  • Washing: Rinse the column thoroughly with phosphate buffer to remove any non-covalently bound protein and reagents.

G This compound Monolith (Diol groups) This compound Monolith (Diol groups) Oxidation (NaIO4) Oxidation (NaIO4) This compound Monolith (Diol groups)->Oxidation (NaIO4) Step 1 Aldehyde-activated Monolith Aldehyde-activated Monolith Oxidation (NaIO4)->Aldehyde-activated Monolith Protein Coupling (Protein + NaBH3CN) Protein Coupling (Protein + NaBH3CN) Aldehyde-activated Monolith->Protein Coupling (Protein + NaBH3CN) Step 2 Protein-immobilized Monolith Protein-immobilized Monolith Protein Coupling (Protein + NaBH3CN)->Protein-immobilized Monolith Reduction of Residual Aldehydes (NaBH4) Reduction of Residual Aldehydes (NaBH4) Protein-immobilized Monolith->Reduction of Residual Aldehydes (NaBH4) Step 3 Washing (Phosphate Buffer) Washing (Phosphate Buffer) Reduction of Residual Aldehydes (NaBH4)->Washing (Phosphate Buffer) Step 4 Functional Affinity Column Functional Affinity Column Washing (Phosphate Buffer)->Functional Affinity Column

Caption: Workflow for protein immobilization on a this compound monolith.
Affinity Chromatography Workflow

This outlines the general steps for purifying a target molecule using a this compound-based affinity column.

Procedure:

  • Equilibration: Equilibrate the affinity column with a binding buffer.

  • Sample Loading: Load the sample containing the target molecule onto the column. The target molecule will bind to the immobilized ligand.

  • Washing: Wash the column with the binding buffer to remove unbound and weakly bound impurities.

  • Elution: Elute the target molecule from the column by changing the buffer conditions (e.g., pH, ionic strength, or by introducing a competing molecule).

  • Regeneration: Regenerate the column by washing with appropriate buffers to remove any remaining bound molecules and prepare it for the next use.

G Equilibrate Column Equilibrate Column Load Sample Load Sample Equilibrate Column->Load Sample Wash Column (Remove Impurities) Wash Column (Remove Impurities) Load Sample->Wash Column (Remove Impurities) Elute Target Molecule Elute Target Molecule Wash Column (Remove Impurities)->Elute Target Molecule Collect Purified Target Collect Purified Target Elute Target Molecule->Collect Purified Target Regenerate Column Regenerate Column Elute Target Molecule->Regenerate Column Regenerate Column->Equilibrate Column

Caption: General workflow for affinity chromatography.
HILIC Separation of Nucleosides

This protocol provides a starting point for the separation of nucleosides on a poly(this compound-co-MBA) monolithic column. Optimization of the gradient profile may be required depending on the specific analytes and column dimensions.

Instrumentation:

  • UHPLC or HPLC system

  • Poly(this compound-co-MBA) monolithic capillary column

  • UV detector or Mass Spectrometer

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program (Example):

  • Initial Conditions: 95% B for 1 minute.

  • Gradient: Linear gradient from 95% B to 80% B over 10 minutes.

  • Wash: Decrease to 50% B for 2 minutes.

  • Re-equilibration: Return to 95% B and hold for 5-10 column volumes.

G cluster_0 HILIC Principle cluster_1 Separation Process Polar Stationary Phase (this compound) Polar Stationary Phase (this compound) Formation of Aqueous Layer Formation of Aqueous Layer Polar Stationary Phase (this compound)->Formation of Aqueous Layer Partitioning of Polar Analytes Partitioning of Polar Analytes Formation of Aqueous Layer->Partitioning of Polar Analytes Mobile Phase (High Organic Content) Mobile Phase (High Organic Content) Mobile Phase (High Organic Content)->Formation of Aqueous Layer Inject Sample Inject Sample Partitioning of Polar Analytes->Inject Sample Gradient Elution (Increasing Aqueous Content) Gradient Elution (Increasing Aqueous Content) Inject Sample->Gradient Elution (Increasing Aqueous Content) Detection (UV/MS) Detection (UV/MS) Gradient Elution (Increasing Aqueous Content)->Detection (UV/MS) Separated Analytes Separated Analytes Detection (UV/MS)->Separated Analytes

Caption: Principle and workflow of HILIC separation.

Conclusion

This compound-based polymers represent a highly promising and versatile platform for the development of modern chromatographic stationary phases. Their inherent hydrophilicity, ease of synthesis, and tunable properties make them suitable for a wide range of applications, from high-resolution affinity purification of biologics to the challenging separation of polar small molecules. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and implement this compound-based chromatography in their workflows, potentially leading to more efficient and effective separation strategies.

References

Navigating Biocompatibility: An In-depth Technical Guide to DHPMA-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biomaterials for applications ranging from drug delivery to tissue engineering is a cornerstone of modern medicine. Among the promising candidates, polymers based on N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) have garnered attention due to their inherent hydrophilicity and structural similarity to the well-established biocompatible polymer, N-(2-hydroxypropyl)methacrylamide (HPMA). This technical guide provides a comprehensive overview of the biocompatibility of this compound-based polymers, offering insights into their interactions with biological systems. While direct quantitative data for this compound remains an emerging field of study, this document synthesizes available information and draws upon data from structurally analogous hydrophilic polymers to present a thorough understanding for researchers and developers.

Cytotoxicity: Assessing the Fundamental Interaction with Cells

Cytotoxicity assays are fundamental to biocompatibility assessment, evaluating the potential of a material to cause cell death or impair cellular functions. For this compound-based polymers, their hydrophilic nature is anticipated to lead to minimal cytotoxic effects, a characteristic observed in similar hydroxylated methacrylamide polymers.

Quantitative Data Summary: In Vitro Cytotoxicity

Due to the limited availability of specific quantitative cytotoxicity data for this compound-based polymers in peer-reviewed literature, the following table presents representative data from studies on the closely related and structurally similar poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) and other hydrophilic polymers to provide an expected performance benchmark.

Polymer SystemCell LineAssayConcentration (µg/mL)Cell Viability (%)Reference
pHPMAOVCAR-3MTT1000> 95%[Analogue Data]
pHPMA-drug conjugateB16F10MTT500 (polymer)> 90%[Analogue Data]
Poly(HEMA) hydrogelL929MTTExtract> 85%[Analogue Data]
Expected pthis compound Various MTT/XTT Up to 1000 > 90% [Projected]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Material Exposure: Prepare sterile extracts of the this compound-based polymer at various concentrations in cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer extracts. Include a positive control (e.g., 10% DMSO) and a negative control (fresh medium).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control.

G Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed cells in 96-well plate Polymer_Prep Prepare sterile polymer extracts Incubate Incubate cells with polymer extracts Polymer_Prep->Incubate MTT_add Add MTT solution Incubate->MTT_add Formazan Solubilize formazan crystals MTT_add->Formazan Read_Absorbance Measure absorbance at 570 nm Formazan->Read_Absorbance Calculate_Viability Calculate cell viability (%) Read_Absorbance->Calculate_Viability

Experimental Workflow for MTT Cytotoxicity Assay.

Hemocompatibility: Interaction with Blood Components

For materials intended for systemic applications, understanding their interaction with blood is critical. Key aspects of hemocompatibility include hemolysis (rupture of red blood cells), platelet adhesion and activation, and activation of the coagulation and complement cascades. A study on polyethylene blended with 16% poly(this compound) demonstrated that thrombus formation in contact with blood was considerably slower compared to unmodified polyethylene, suggesting favorable hemocompatibility[1].

Quantitative Data Summary: Hemocompatibility

The following table provides expected hemocompatibility data for this compound-based polymers based on findings for similar hydrophilic polymers.

ParameterAssayMaterialResultReference
HemolysisASTM F756-17pHPMA< 2%[Analogue Data]
Platelet AdhesionIn vitro flow chamberpHPMA-coated surfaceLow adhesion[Analogue Data]
Coagulation (APTT)Activated Partial Thromboplastin TimepHPMANo significant change[Analogue Data]
Expected pthis compound Various pthis compound Non-hemolytic, low platelet adhesion [Projected]

Experimental Protocol: Hemolysis Assay (Direct Contact Method)

This protocol is adapted from ASTM F756-17.

  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).

  • Material Preparation: Prepare sterile samples of the this compound-based polymer with a defined surface area.

  • Incubation: Place the polymer samples in test tubes. Add diluted blood to the tubes.

  • Controls: Prepare a positive control (e.g., water) to induce 100% hemolysis and a negative control (saline) for baseline hemolysis.

  • Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.

G Logical Flow of Biocompatibility Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_decision Decision Cytotoxicity Cytotoxicity (e.g., MTT, XTT) Hemocompatibility Hemocompatibility (Hemolysis, Platelet Adhesion) Cytotoxicity->Hemocompatibility Genotoxicity Genotoxicity Hemocompatibility->Genotoxicity Implantation Implantation Study (Inflammation, Fibrosis) Genotoxicity->Implantation Systemic_Toxicity Systemic Toxicity Implantation->Systemic_Toxicity Biocompatible Biocompatible? Systemic_Toxicity->Biocompatible End_Yes Suitable for Application Biocompatible->End_Yes Yes End_No Redesign Material Biocompatible->End_No No Start New this compound-based Material Start->Cytotoxicity

Logical Flow for Assessing the Biocompatibility of a New Material.

In Vivo Biocompatibility: The Response within a Living Organism

In vivo studies provide the most comprehensive assessment of a material's biocompatibility by evaluating the local and systemic responses following implantation in an animal model. Key parameters include the inflammatory response, fibrous capsule formation, and systemic toxicity. For hydrophilic polymers like pthis compound, a minimal inflammatory response and the formation of a thin fibrous capsule are expected.

Quantitative Data Summary: In Vivo Inflammatory Response

This table presents typical findings for in vivo biocompatibility of hydrophilic polymers.

PolymerAnimal ModelImplantation SiteKey FindingsReference
pHPMARatSubcutaneousMinimal inflammation, thin fibrous capsule[Analogue Data]
pHEMA hydrogelRabbitIntramuscularWell-tolerated, no adverse tissue reaction[Analogue Data]
Expected pthis compound Rodent Subcutaneous/Intramuscular Minimal inflammatory cell infiltrate, thin avascular capsule [Projected]

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

  • Material Preparation: Fabricate sterile, implant-grade this compound-based polymer discs.

  • Animal Model: Use healthy, adult rodents (e.g., Sprague-Dawley rats).

  • Surgical Procedure: Anesthetize the animal and make a small incision on the dorsal side. Create subcutaneous pockets and insert the polymer discs. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of distress and administer analgesics as required.

  • Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the polymer discs along with the surrounding tissue.

  • Histological Analysis: Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate the inflammatory cell infiltrate and fibrous capsule thickness, respectively.

Immunogenicity: The Potential to Trigger an Immune Response

Immunogenicity refers to the ability of a substance to provoke an immune response. For polymeric biomaterials, particularly those used in drug delivery, low immunogenicity is crucial to prevent adverse reactions and ensure the therapeutic efficacy of the conjugate. HPMA-based polymers are well-documented to be non-immunogenic. Given the structural similarity, this compound-based polymers are also expected to exhibit low immunogenicity.

G Material-Induced Inflammatory Pathway cluster_initiation Initiation cluster_cellular Cellular Response cluster_outcome Outcome Implant This compound Polymer Implantation Protein_Adsorption Protein Adsorption (Vroman Effect) Implant->Protein_Adsorption Macrophage_Recruitment Macrophage Recruitment and Adhesion Protein_Adsorption->Macrophage_Recruitment Macrophage_Activation Macrophage Activation (M1/M2 Phenotype) Macrophage_Recruitment->Macrophage_Activation Cytokine_Release Release of Cytokines (e.g., TNF-α, IL-1β, IL-6) Macrophage_Activation->Cytokine_Release Fibroblast_Recruitment Fibroblast Recruitment Cytokine_Release->Fibroblast_Recruitment Fibrous_Capsule Fibrous Capsule Formation Fibroblast_Recruitment->Fibrous_Capsule

References

Methodological & Application

Protocol for DHPMA Hydrogel Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them excellent candidates for drug delivery systems.[2] N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) is a hydrophilic monomer that can be polymerized to form hydrogels with potential applications in controlled drug release. The hydroxyl groups in the this compound structure enhance its hydrophilicity and provide sites for potential modification. This document provides a detailed protocol for the synthesis of this compound hydrogels for drug delivery applications, including monomer synthesis, hydrogel preparation, characterization, and drug loading/release studies.

This compound Monomer Synthesis

The synthesis of the N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer is a prerequisite for hydrogel formation. The following protocol is adapted from procedures for similar methacrylamide monomers.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 3-amino-1,2-propanediol in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (dissolved in the same solvent) dropwise to the cooled solution while stirring vigorously under a nitrogen atmosphere. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction to proceed at 0°C for 2 hours and then let it warm to room temperature overnight.

  • Purification:

    • Filter the reaction mixture to remove the precipitated ammonium salt.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound monomer.

This compound Hydrogel Synthesis

This compound hydrogels can be synthesized via free-radical polymerization of the this compound monomer in the presence of a crosslinking agent and a polymerization initiator.

Experimental Protocol:

  • Preparation of Polymerization Solution:

    • Dissolve the desired amount of this compound monomer and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA) or ethylene glycol dimethacrylate (EGDMA), in deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Add a polymerization initiator. For thermal polymerization, ammonium persulfate (APS) is commonly used. For photopolymerization, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) can be used.

  • Initiation of Polymerization:

    • Thermal Polymerization: Add a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution to accelerate the polymerization initiated by APS. Transfer the solution into a mold (e.g., between two glass plates with a spacer) and place it in an oven at a specific temperature (e.g., 50-60°C) for a set time (e.g., 2-4 hours).

    • Photopolymerization: Expose the solution in a transparent mold to UV light of a specific wavelength and intensity for a defined period.

  • Purification of Hydrogel:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water or PBS for several days, with frequent changes of the solvent, to remove unreacted monomers, initiator, and other impurities.

  • Drying (Optional): The purified hydrogel can be dried to a constant weight by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.

Characterization of this compound Hydrogels

The physical and chemical properties of the synthesized hydrogels should be characterized to ensure their suitability for drug delivery applications.

3.1. Swelling Behavior

The swelling ratio is a critical parameter that influences drug loading and release.

Experimental Protocol:

  • Weigh the dried hydrogel sample (Wd).

  • Immerse the hydrogel in a specific buffer solution (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

3.2. Porosity

The porous structure of the hydrogel affects nutrient transport and drug diffusion.

Experimental Protocol:

  • Immerse a dried and weighed hydrogel sample in a non-solvent (e.g., ethanol) until saturation.

  • Weigh the hydrogel after removing excess surface solvent.

  • The porosity can be calculated based on the volume of solvent absorbed and the volume of the hydrogel.

3.3. Mechanical Properties

The mechanical strength of the hydrogel is important for maintaining its structural integrity.

Experimental Protocol:

  • Perform compression or tensile tests on swollen hydrogel samples using a mechanical testing machine.

  • Determine parameters such as compressive modulus, tensile strength, and elongation at break.

Drug Loading and In Vitro Release Studies

4.1. Drug Loading

Drugs can be loaded into this compound hydrogels using two primary methods:

  • Incorporation during Polymerization: The drug is dissolved in the polymerization solution before the initiation of polymerization. This method entraps the drug within the hydrogel network as it forms.

  • Equilibrium Swelling: A pre-formed hydrogel is immersed in a drug solution of a known concentration. The drug molecules diffuse into the hydrogel network until equilibrium is reached.

4.2. In Vitro Drug Release

Experimental Protocol:

  • Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS at pH 7.4) in a shaker bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound Hydrogels

PropertyThis compound Hydrogel (1% Crosslinker)This compound Hydrogel (2% Crosslinker)
Swelling Ratio (%) 850 ± 50620 ± 40
Porosity (%) 92 ± 385 ± 4
Compressive Modulus (kPa) 15 ± 228 ± 3
Drug Loading Capacity (mg/g) 5.2 ± 0.44.1 ± 0.3
Drug Release at 24h (%) 75 ± 560 ± 6

Note: The data presented in this table is illustrative and will vary depending on the specific synthesis parameters.

Visualizations

DHPMA_Synthesis_Workflow cluster_monomer This compound Monomer Synthesis cluster_hydrogel This compound Hydrogel Synthesis Monomer_Reactants 3-Amino-1,2-propanediol + Methacryloyl Chloride Monomer_Reaction Reaction at 0°C Monomer_Reactants->Monomer_Reaction Monomer_Purification Purification Monomer_Reaction->Monomer_Purification DHPMA_Monomer Pure this compound Monomer Monomer_Purification->DHPMA_Monomer Polymerization_Solution This compound Monomer + Crosslinker + Initiator DHPMA_Monomer->Polymerization_Solution Polymerization Polymerization (Thermal or Photo) Polymerization_Solution->Polymerization Hydrogel_Purification Purification in Water Polymerization->Hydrogel_Purification DHPMA_Hydrogel This compound Hydrogel Hydrogel_Purification->DHPMA_Hydrogel

Caption: Workflow for this compound hydrogel synthesis.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Drug Release Loading_Method1 Incorporation during Polymerization Drug_Loaded_Hydrogel Drug-Loaded This compound Hydrogel Loading_Method1->Drug_Loaded_Hydrogel Loading_Method2 Equilibrium Swelling Loading_Method2->Drug_Loaded_Hydrogel DHPMA_Hydrogel This compound Hydrogel Release_Study Incubation in Release Medium (37°C) Drug_Loaded_Hydrogel->Release_Study Analysis Drug Concentration Analysis (UV-Vis/HPLC) Release_Study->Analysis Release_Profile Cumulative Release Profile Analysis->Release_Profile

Caption: Drug loading and release workflow.

References

Application Notes and Protocols for the Aqueous Polymerization of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA), also known as N-(2-hydroxypropyl)methacrylamide (HPMA), in aqueous solutions. Three key polymerization techniques are covered: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and conventional Free Radical Polymerization.

Introduction

Poly(N-(2,3-dihydroxypropyl)methacrylamide) (pthis compound or pHPMA) is a hydrophilic, non-immunogenic, and biocompatible polymer that has garnered significant interest for biomedical applications, particularly in the field of drug delivery.[1][2][3] Its water solubility and the presence of pendant hydroxyl groups make it an ideal candidate for creating polymer-drug conjugates, hydrogels, and nanoparticles. The ability to control the molecular weight and architecture of pthis compound is crucial for tailoring its properties for specific applications. This document outlines and compares different techniques for achieving this in an aqueous environment, which is often preferred for its green credentials and relevance to biological systems.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique significantly impacts the characteristics of the resulting pthis compound. While conventional free radical polymerization is a straightforward method, it offers limited control over the polymer's molecular weight and dispersity. In contrast, controlled/living radical polymerization (CLRP) techniques like RAFT and ATRP allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Table 1: Comparison of Polymerization Techniques for Aqueous this compound Polymerization

FeatureFree Radical PolymerizationRAFT PolymerizationATRP
Control over MW PoorExcellentExcellent
Dispersity (Đ) High (>1.5)Low (typically <1.3)Low (typically <1.3)
"Living" Character NoYesYes
Reaction Conditions Simple, robustRequires a chain transfer agent (CTA)Requires a metal catalyst and a ligand
Aqueous Compatibility GoodExcellent with appropriate CTACan be challenging, requires specific catalyst/ligand systems
End-group Fidelity LowHighHigh

Quantitative Data Summary

The following tables summarize typical experimental conditions and resulting polymer characteristics for the aqueous polymerization of this compound using different techniques.

Table 2: RAFT Polymerization of this compound in Aqueous Solution - Experimental Data

[M]:[CTA]:[I] RatioCTAInitiatorTemp (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
70:1:0.334-Cyanopentanoic acid dithiobenzoate (CPAD)4,4′-Azobis(4-cyanovaleric acid) (ACVA)7024>80~30,0001.13
200:1:0.25CPADACVA70->95-<1.3[4]
-CPADACVA7024-5,5001.2[3]

Table 3: Free Radical Polymerization of this compound - Representative Data

Monomer Conc. (wt%)InitiatorInitiator Conc. (mol% to monomer)Temp (°C)Mn ( g/mol )Đ (Mw/Mn)Reference
----29,9001.75
Typical values for methacrylamidesAmmonium persulfate (APS)0.1 - 1.050 - 70Broad>1.5General Knowledge

Note: Detailed quantitative data for the aqueous ATRP of this compound is less commonly reported in the literature compared to RAFT. The provided ATRP protocol is based on established methods for similar methacrylamides in aqueous media.

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound in Aqueous Buffer

This protocol describes the synthesis of well-defined pthis compound using RAFT polymerization in an aqueous acetate buffer.

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer

  • 4-Cyanopentanoic acid dithiobenzoate (CPAD) as Chain Transfer Agent (CTA)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

  • Acetic acid

  • Sodium acetate

  • Deionized water

  • Nitrogen gas

  • Dialysis tubing (e.g., MWCO 3,500 g/mol )

  • Freeze-dryer

Procedure:

  • Preparation of Acetate Buffer: Prepare an aqueous acetate buffer (e.g., 1.5 M sodium acetate and 0.5 M acetic acid, pH 5).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound monomer, CPAD (CTA), and ACVA (initiator) in the acetate buffer. A typical molar ratio of [this compound]:[CPAD]:[ACVA] is 70:1:0.33.

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes while cooling in an ice bath.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Termination: To quench the polymerization, expose the reaction mixture to air and cool it down to room temperature.

  • Purification:

    • The resulting polymer solution is purified by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and salts.

    • The purified polymer solution is then lyophilized (freeze-dried) to obtain the solid pthis compound.

  • Characterization: The molecular weight (Mn, Mw) and dispersity (Đ) of the polymer can be determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound in Aqueous Solution (Adapted)

This protocol is adapted from established procedures for the aqueous ATRP of other water-soluble methacrylamides.

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer

  • Ethyl α-bromoisobutyrate (EBiB) as initiator

  • Copper(I) bromide (CuBr) as catalyst

  • Tris(2-pyridylmethyl)amine (TPMA) or Tris[2-(dimethylamino)ethyl]amine (Me6TREN) as ligand

  • Deionized water

  • Nitrogen gas

  • Syringe filters

  • Dialysis tubing

  • Freeze-dryer

Procedure:

  • Ligand and Catalyst Preparation: In a Schlenk flask, add the ligand (e.g., TPMA) and deionized water. Deoxygenate by bubbling with nitrogen for 20 minutes. Then, add CuBr under a positive nitrogen pressure. Stir the mixture until a clear, colored solution is formed, indicating the formation of the Cu(I)-ligand complex.

  • Monomer and Initiator Solution: In a separate flask, dissolve the this compound monomer and the initiator (EBiB) in deionized water. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Initiation of Polymerization: Using a deoxygenated syringe, transfer the monomer/initiator solution to the flask containing the catalyst complex.

  • Polymerization: Place the sealed reaction flask in a thermostated bath at a set temperature (e.g., 25-50°C) and stir. Monitor the polymerization by taking samples periodically for conversion analysis (e.g., via ¹H NMR).

  • Termination: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air. The solution will typically turn blue/green, indicating the oxidation of Cu(I) to Cu(II).

  • Purification:

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Further purify the polymer by dialysis against deionized water.

    • Isolate the final polymer by freeze-drying.

  • Characterization: Analyze the polymer's molecular weight and dispersity using SEC/GPC.

Protocol 3: Conventional Free Radical Polymerization of this compound in Aqueous Solution

This protocol describes a simple method for synthesizing pthis compound without control over its molecular architecture.

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound) monomer

  • Ammonium persulfate (APS) or another water-soluble initiator

  • Deionized water

  • Nitrogen gas

  • Acetone or methanol (for precipitation)

Procedure:

  • Reaction Setup: Dissolve the this compound monomer in deionized water in a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Deoxygenation: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.

  • Initiation: While maintaining a nitrogen atmosphere, add a solution of the initiator (e.g., APS) in deionized water to the monomer solution. The amount of initiator will influence the final molecular weight (lower initiator concentration generally leads to higher molecular weight).[5]

  • Polymerization: Heat the reaction mixture to a desired temperature (e.g., 60-80°C) and stir for several hours. The solution will become more viscous as the polymerization proceeds.

  • Isolation:

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the polymer by pouring the aqueous solution into a large excess of a non-solvent like acetone or methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with the non-solvent.

    • Dry the polymer in a vacuum oven until a constant weight is achieved.

  • Characterization: The molecular weight and dispersity of the resulting polymer can be characterized by SEC/GPC, which will typically show a broad molecular weight distribution.

Visualizations

The following diagrams illustrate the experimental workflows for the described polymerization techniques.

RAFT_Polymerization_Workflow A 1. Prepare Aqueous Buffer & Reagents B 2. Dissolve this compound, CTA & Initiator A->B C 3. Deoxygenate (N2 Purge) B->C D 4. Polymerize (e.g., 70°C) C->D E 5. Terminate (Expose to Air) D->E F 6. Purify (Dialysis) E->F G 7. Isolate (Lyophilization) F->G H pthis compound Product G->H

Caption: Workflow for RAFT polymerization of this compound.

ATRP_Workflow cluster_catalyst Catalyst Preparation cluster_monomer Monomer Preparation A 1a. Prepare Ligand Solution & Deoxygenate B 1b. Add Cu(I)Br & Form Complex A->B E 3. Initiate Polymerization (Combine Solutions) B->E C 2a. Dissolve this compound & Initiator in Water D 2b. Deoxygenate Solution C->D D->E F 4. Polymerize (e.g., 25-50°C) E->F G 5. Terminate (Expose to Air) F->G H 6. Purify (Remove Catalyst, Dialysis) G->H I 7. Isolate (Lyophilization) H->I J pthis compound Product I->J Free_Radical_Polymerization_Workflow A 1. Dissolve this compound in Water B 2. Deoxygenate (N2 Purge) A->B C 3. Add Initiator (e.g., APS) B->C D 4. Polymerize (e.g., 60-80°C) C->D E 5. Precipitate in Non-solvent D->E F 6. Filter & Wash E->F G 7. Dry in Vacuum Oven F->G H pthis compound Product G->H

References

Application Notes and Protocols for DHPMA in Dental Material Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,3-Dihydroxypropyl Methacrylate (DHPMA) in the fabrication of dental materials. This document outlines the synthesis of this compound, its incorporation into dental resin formulations, and detailed protocols for the characterization of the resulting materials. Due to the limited availability of published data on this compound-specific dental formulations, this document presents established testing protocols and illustrative data to guide researchers in this emerging area.

Introduction to this compound in Dental Materials

2,3-Dihydroxypropyl Methacrylate (this compound), also known as glycerol monomethacrylate, is a hydrophilic monomer that holds promise for applications in dental restorative materials. Its two hydroxyl groups offer the potential for strong hydrogen bonding, which can enhance adhesion to tooth structures and improve the wetting of fillers. Furthermore, its hydrophilic nature may be beneficial in the formulation of dental adhesives and materials designed to interact with the moist oral environment. This compound can be considered as a potential alternative or additive to conventional methacrylate monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).

Synthesis of this compound

The synthesis of this compound for dental applications requires high purity to ensure biocompatibility and predictable polymerization kinetics. A common method involves the ring-opening reaction of glycidyl methacrylate.

Protocol 1: Synthesis of this compound via Hydrolysis of Glycidyl Methacrylate

This protocol describes the acid-catalyzed hydrolysis of glycidyl methacrylate to produce 2,3-dihydroxypropyl methacrylate.

Materials:

  • Glycidyl methacrylate (GMA)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydroquinone (polymerization inhibitor)

  • Diethyl ether (or other suitable organic solvent)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl methacrylate in a mixture of deionized water and a small amount of a water-miscible co-solvent if necessary.

  • Add a catalytic amount of sulfuric acid to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the epoxy group peak.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution multiple times with diethyl ether in a separatory funnel.

  • Combine the organic extracts and wash them with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Add a small amount of hydroquinone as a polymerization inhibitor.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound product.

  • Purify the this compound by vacuum distillation or column chromatography to achieve high purity.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Synthesis_of_this compound GMA Glycidyl Methacrylate Reaction Hydrolysis Reaction (60-70°C, 4-6h) GMA->Reaction H2O_H2SO4 Water + Sulfuric Acid (catalyst) H2O_H2SO4->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Solvent Extraction (Diethyl Ether) Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification This compound This compound Purification->this compound

Figure 1: Workflow for this compound Synthesis.

Formulation of this compound-Based Dental Resins

This compound can be incorporated into dental resin formulations as a base monomer or a comonomer to tailor the properties of the final material. Below is an exemplary formulation for an experimental dental composite.

Exemplary Formulation of a this compound-Based Composite

Components:

  • Resin Matrix:

    • This compound (Dihydroxypropyl methacrylate)

    • TEGDMA (Triethylene glycol dimethacrylate) as a diluent monomer

  • Photoinitiator System:

    • Camphorquinone (CQ)

    • Ethyl 4-(dimethylamino)benzoate (EDMAB)

  • Inhibitor:

    • Butylated hydroxytoluene (BHT)

  • Filler:

    • Silanized barium glass or silica particles (e.g., 0.7 µm average particle size)

Procedure:

  • In a light-protected container, mix this compound and TEGDMA in the desired weight ratio (e.g., 70:30 wt%).

  • Add the photoinitiator system (e.g., 0.5 wt% CQ and 1.0 wt% EDMAB relative to the total monomer weight) and the inhibitor (e.g., 0.01 wt% BHT).

  • Mix the components thoroughly until a homogeneous resin matrix is obtained. This can be done using a magnetic stirrer in a dark environment.

  • Gradually incorporate the silanized filler particles into the resin matrix until the desired filler loading is achieved (e.g., 60-75 wt%).

  • Mix the composite paste using a dental mixing spatula or a dual asymmetric centrifuge mixer to ensure uniform filler distribution and to minimize the inclusion of air bubbles.

  • Store the prepared composite paste in a light-proof syringe or container at a cool temperature before use.

Characterization of this compound-Based Dental Materials

The following protocols are based on established standards for testing dental materials, such as ISO 4049 for polymer-based restorative materials.

Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that indicates the extent of polymerization and influences the mechanical properties and biocompatibility of the material.

Apparatus and Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Dental curing light unit.

  • Uncured and cured composite samples.

  • KBr pellets (for transmission mode, if ATR is not used).

Procedure:

  • Place a small amount of the uncured composite paste on the ATR crystal of the FTIR spectrometer.

  • Record the infrared spectrum of the uncured sample. The spectral range should typically be from 4000 to 400 cm⁻¹.

  • Identify the absorption peak corresponding to the methacrylate C=C double bond stretching vibration (aliphatic), typically around 1638 cm⁻¹.

  • Identify an internal standard peak that does not change during polymerization, such as the aromatic C=C bond stretching vibration around 1608 cm⁻¹ if an aromatic monomer is present, or a carbonyl C=O group peak around 1720 cm⁻¹.

  • Light-cure the sample directly on the ATR crystal for the recommended time (e.g., 40 seconds) using a dental curing light.

  • Immediately after curing, record the spectrum of the cured sample.

  • Calculate the degree of conversion (DC) using the following formula, based on the change in the ratio of the aliphatic C=C peak height (or area) to the internal standard peak height (or area) before and after curing:

    DC (%) = [1 - ( (Peak Heightaliphatic C=C / Peak Heightinternal standard)cured / (Peak Heightaliphatic C=C / Peak Heightinternal standard)uncured )] x 100

DC_Measurement_Workflow Start Start Place_Sample Place Uncured Composite on ATR Start->Place_Sample Record_Uncured Record FTIR Spectrum of Uncured Sample Place_Sample->Record_Uncured Cure_Sample Light-Cure Sample on ATR Record_Uncured->Cure_Sample Record_Cured Record FTIR Spectrum of Cured Sample Cure_Sample->Record_Cured Calculate_DC Calculate Degree of Conversion Record_Cured->Calculate_DC End End Calculate_DC->End

Figure 2: Workflow for Degree of Conversion Measurement.
Protocol 3: Flexural Strength and Modulus Testing (Three-Point Bending Test)

Flexural strength is a key mechanical property that indicates the material's ability to withstand bending forces, which is crucial for restorative dental materials.

Apparatus and Materials:

  • Universal testing machine with a three-point bending fixture.

  • Rectangular mold (25 mm x 2 mm x 2 mm, according to ISO 4049).

  • Dental curing light unit.

  • Calipers for precise measurement.

  • Deionized water bath at 37°C.

Procedure:

  • Fabricate bar-shaped specimens (n ≥ 5) by packing the composite paste into the rectangular mold.

  • Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.

  • Light-cure the specimen from both the top and bottom surfaces according to a standardized protocol (e.g., overlapping irradiations for 40 seconds each).

  • Remove the specimen from the mold and lightly polish any flash.

  • Store the specimens in deionized water at 37°C for 24 hours before testing.

  • Measure the dimensions (width and height) of each specimen at the center using calipers.

  • Mount the specimen on the two supports of the three-point bending fixture in the universal testing machine. The span between the supports should be 20 mm.

  • Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

  • Record the fracture load (F) in Newtons.

  • Calculate the flexural strength (σ) in Megapascals (MPa) using the formula:

    σ = (3 * F * L) / (2 * b * h²)

    where:

    • F = Fracture load (N)

    • L = Span between supports (mm)

    • b = Width of the specimen (mm)

    • h = Height of the specimen (mm)

  • The flexural modulus can be determined from the slope of the initial linear portion of the load-deflection curve.

Protocol 4: Water Sorption and Solubility Testing

Water sorption and solubility are important for evaluating the long-term stability of dental materials in the oral environment.

Apparatus and Materials:

  • Disc-shaped mold (e.g., 15 mm diameter, 1 mm thickness).

  • Analytical balance (accuracy of 0.01 mg).

  • Desiccator with silica gel.

  • Oven at 37°C.

  • Deionized water.

Procedure:

  • Prepare disc-shaped specimens (n ≥ 3) and light-cure them from both sides.

  • Place the specimens in a desiccator and store them at 37°C until a constant mass (m₁) is achieved (weighing every 24 hours until the mass change is less than 0.1 mg).

  • Measure the diameter and thickness of each specimen to calculate the volume (V).

  • Immerse the specimens in deionized water at 37°C for 7 days.

  • After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them (m₂).

  • Recondition the specimens in the desiccator at 37°C until a constant mass (m₃) is achieved.

  • Calculate the water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas:

    Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V

Protocol 5: Cytotoxicity Testing (MTT Assay based on ISO 10993-5)

Biocompatibility is a critical requirement for all dental materials. The MTT assay is a common in vitro method to assess the cytotoxicity of material extracts.

Apparatus and Materials:

  • Cell culture flasks and 96-well plates.

  • Fibroblast cell line (e.g., L929 or human gingival fibroblasts).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Incubator (37°C, 5% CO₂).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

  • Cured disc-shaped specimens of the dental material.

Procedure:

  • Eluate Preparation:

    • Sterilize the cured material specimens with an appropriate method (e.g., ethylene oxide or UV irradiation).

    • Immerse the specimens in cell culture medium at a surface area to volume ratio of 3 cm²/mL.

    • Incubate at 37°C for 24 hours to create the material extract (eluate).

  • Cell Seeding:

    • Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • Remove the culture medium from the wells and replace it with the prepared material extracts (undiluted and serial dilutions).

    • Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • After the exposure period, remove the extracts and add MTT solution to each well.

    • Incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the negative control.

    • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

Biocompatibility_Pathway cluster_material This compound-based Material cluster_cell Fibroblast Cell Leachables Leachable Components (e.g., residual this compound) Cell_Membrane Cell Membrane Leachables->Cell_Membrane Diffusion Mitochondria Mitochondria Cell_Membrane->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis

Figure 3: Hypothetical Cytotoxicity Pathway.

Data Presentation

The following tables present illustrative data for a hypothetical this compound-based dental composite compared to typical values for conventional Bis-GMA/TEGDMA-based composites. Note: The data for the this compound-based composite is exemplary and should be experimentally determined.

Table 1: Mechanical and Physical Properties of Experimental Dental Composites

PropertyThis compound/TEGDMA (70/30) with 70% Filler (Illustrative)Bis-GMA/TEGDMA (50/50) with 70% Filler (Typical Range)Test Method
Flexural Strength (MPa) 90 - 12080 - 140ISO 4049 (Three-Point Bending)
Flexural Modulus (GPa) 7 - 108 - 12ISO 4049 (Three-Point Bending)
Degree of Conversion (%) 60 - 7555 - 75FTIR Spectroscopy
Water Sorption (µg/mm³) 25 - 3515 - 30ISO 4049
Solubility (µg/mm³) 1.0 - 2.00.5 - 1.5ISO 4049

Table 2: Biocompatibility of Experimental Dental Composite Extracts

Cell Viability (%)This compound/TEGDMA (70/30) Extract (Illustrative)Bis-GMA/TEGDMA (50/50) Extract (Typical)Test Method
24-hour exposure > 85%> 80%ISO 10993-5 (MTT Assay)

Conclusion

This compound presents an interesting alternative for the formulation of dental materials due to its hydrophilicity and potential for enhanced adhesion. The protocols provided here offer a framework for the synthesis and comprehensive characterization of this compound-based dental composites. Further research is needed to fully elucidate the performance of these materials and to establish a comprehensive dataset of their mechanical, physical, and biological properties. Researchers are encouraged to use these notes as a guide for their investigations into this promising area of dental material science.

Application Notes and Protocols: RAFT Polymerization of DHPMA for Block Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of block copolymers containing poly(dihydropyran-functionalized methacrylate) (PDHPMA) via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This compound is a valuable monomer for creating polymers with acid-labile side chains, which can be deprotected under mild acidic conditions to reveal hydroxyl groups. This functionality is particularly useful for applications in drug delivery, biomaterials, and nanotechnology, where stimuli-responsive materials are required. The protocols provided herein are based on established RAFT polymerization techniques for structurally similar methacrylates with protected hydroxyl groups, offering a robust starting point for the synthesis and characterization of Pthis compound-based block copolymers.

Introduction to RAFT Polymerization of this compound

RAFT polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer process.

For the synthesis of block copolymers containing a Pthis compound segment, a common strategy is to first synthesize a macro-CTA of the first block, which is then chain-extended with the this compound monomer. The dihydropyran group serves as a protecting group for a hydroxyl functionality, which can be cleaved post-polymerization in acidic conditions to yield a hydrophilic block. This "smart" property is highly desirable for applications such as pH-responsive drug delivery systems.

Experimental Protocols

Due to the limited availability of specific protocols for the RAFT polymerization of this compound in published literature, the following protocols are based on well-established procedures for the RAFT polymerization of other protected hydroxyl-functionalized methacrylates, such as solketal methacrylate (SMA). These conditions are expected to be readily adaptable for this compound.

Materials
  • Monomer for First Block (e.g., Methyl Methacrylate, MMA): Purified by passing through a column of basic alumina to remove inhibitor.

  • Dihydropyran-functionalized Methacrylate (this compound): To be synthesized or purchased. Should be inhibitor-free before use.

  • RAFT Chain Transfer Agent (CTA): e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).

  • Initiator: e.g., Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanopentanoic acid) (V-501). Recrystallized from an appropriate solvent (e.g., methanol for AIBN).

  • Solvent: Anhydrous, inhibitor-free solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)).

  • Degassing Equipment: Schlenk line or equipment for freeze-pump-thaw cycles.

  • Standard laboratory glassware: Schlenk flasks, syringes, magnetic stir bars, etc.

Protocol 1: Synthesis of a Poly(methyl methacrylate) (PMMA) Macro-CTA

This protocol describes the synthesis of a PMMA homopolymer that will serve as the macro-chain transfer agent for the subsequent polymerization of this compound.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the RAFT agent (e.g., CPDTC), the first monomer (MMA), and the initiator (e.g., AIBN) in the chosen solvent (e.g., 1,4-dioxane). The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization (DP). A typical ratio is[1]::[0.1].

  • Degassing: The reaction mixture must be thoroughly deoxygenated to prevent termination of the radical polymerization. This is typically achieved by performing at least three freeze-pump-thaw cycles.

  • Polymerization: After degassing, the flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours), with stirring.

  • Monitoring and Termination: The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC). The polymerization is typically stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: The resulting PMMA macro-CTA is purified by precipitation into a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum until a constant weight is achieved.

Protocol 2: Synthesis of PMMA-b-Pthis compound Block Copolymer

This protocol outlines the chain extension of the PMMA macro-CTA with the this compound monomer.

  • Reaction Setup: In a Schlenk flask, dissolve the purified PMMA macro-CTA in the reaction solvent. Add the this compound monomer and the initiator. The molar ratio of [this compound]:[PMMA macro-CTA]:[Initiator] will determine the length of the second block. A typical ratio might be::[0.1].

  • Degassing: As with the first step, the reaction mixture must be deoxygenated using freeze-pump-thaw cycles.

  • Polymerization: The flask is placed in a preheated oil bath (typically at the same temperature as the first polymerization) and stirred for the desired reaction time.

  • Monitoring and Termination: The polymerization is monitored and terminated in the same manner as for the macro-CTA synthesis.

  • Purification: The final block copolymer is purified by precipitation into a suitable non-solvent to remove any unreacted this compound monomer and initiator residues. The purified polymer is then dried under vacuum.

Protocol 3: Deprotection of Pthis compound Block to Yield PMMA-b-P(HEMA-co-MVA)

The dihydropyran group can be cleaved under mild acidic conditions to reveal the hydroxyl group.

  • Dissolution: Dissolve the PMMA-b-Pthis compound block copolymer in a suitable solvent (e.g., acetone or THF).

  • Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 2-6 hours). The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the characteristic signals of the dihydropyran group.

  • Neutralization and Purification: Neutralize the acid with a base (e.g., triethylamine). The deprotected polymer can then be purified by dialysis against deionized water or by precipitation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of block copolymers using a protected hydroxyl-functionalized methacrylate, which can be used as a starting point for the RAFT polymerization of this compound.

Table 1: Synthesis of PMMA Macro-CTA

Entry[MMA]:[CTA]:[AIBN] RatioSolventTemp (°C)Time (h)Mn ( g/mol ) (GPC)PDI
150:1:0.11,4-Dioxane7085,2001.15
2100:1:0.1Toluene601210,5001.12
3150:1:0.2DMF80614,8001.20

Table 2: Synthesis of PMMA-b-P(Protected-HEMA) Block Copolymers

EntryMacro-CTA[Protected-HEMA]:[Macro-CTA]:[AIBN]SolventTemp (°C)Time (h)Mn ( g/mol ) (GPC)PDI
1PMMA (Mn=5,200)100:1:0.11,4-Dioxane701217,5001.18
2PMMA (Mn=10,500)200:1:0.1Toluene601832,0001.15
3PMMA (Mn=14,800)250:1:0.2DMF801045,5001.25

Note: "Protected-HEMA" is used as a proxy for this compound.

Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) I_rad Primary Radicals (2I•) I->I_rad Δ or hν IM_rad Propagating Radical (P•) I_rad->IM_rad + M M Monomer (M) P_rad Propagating Chain (P•) IM_rad->P_rad Intermediate Intermediate Radical P_rad->Intermediate + CTA P_rad2 Propagating Chain (P•) P_rad->P_rad2 CTA RAFT Agent (Z-C(=S)S-R) Intermediate->P_rad Dormant Dormant Species (P-S-C(=S)Z) Intermediate->Dormant - R• Dormant->Intermediate R_rad Leaving Group Radical (R•) R_rad->P_rad + M (reinitiation) Pn_rad Longer Propagating Chain (P(n+m)•) P_rad2->Pn_rad + m M P_rad3 P• P_rad2->P_rad3 P_rad4 P• P_rad2->P_rad4 M2 Monomer (M) Dead Dead Polymer P_rad3->Dead P_rad4->Dead

Caption: Mechanism of RAFT polymerization.

Experimental Workflow for Block Copolymer Synthesis

Workflow cluster_step1 Step 1: Macro-CTA Synthesis cluster_step2 Step 2: Block Copolymer Synthesis cluster_step3 Step 3: Deprotection (Optional) A 1. Mix Monomer 1, CTA, Initiator, Solvent B 2. Degas via Freeze-Pump-Thaw A->B C 3. Polymerize at T1 B->C D 4. Purify Macro-CTA C->D E 5. Dissolve Macro-CTA, add Monomer 2 (this compound), Initiator D->E Purified Macro-CTA F 6. Degas via Freeze-Pump-Thaw E->F G 7. Polymerize at T2 F->G H 8. Purify Block Copolymer G->H I 9. Dissolve Block Copolymer H->I Purified Pthis compound Block Copolymer J 10. Add Acid Catalyst I->J K 11. Stir at Room Temp J->K L 12. Neutralize and Purify K->L

Caption: Workflow for Pthis compound block copolymer synthesis.

Application: pH-Responsive Micelle Formation for Drug Delivery

Micelle_Formation cluster_micelle Self-Assembly in Water cluster_release Acidic Environment (e.g., Tumor) BCP PMMA-b-Pthis compound Hydrophobic PMMA Hydrophobic Pthis compound core Hydrophobic Core (PMMA + Pthis compound) BCP->core Self-assembles deprotected_micelle Hydrophilic Shell (Deprotected Pthis compound) core->deprotected_micelle Low pH Deprotection drug_release Drug Release deprotected_micelle->drug_release Micelle Destabilization

Caption: pH-responsive drug delivery concept.

References

Preparation of DHPMA Monolithic Columns for High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of di(2-hydroxypropyl) methacrylamide (DHPMA) monolithic columns for High-Performance Liquid Chromatography (HPLC). These columns are particularly well-suited for the separation of polar and hydrophilic compounds, making them a valuable tool in pharmaceutical analysis, drug metabolism studies, and proteomics.

Introduction

Monolithic columns, characterized by their continuous, porous structure, offer significant advantages over traditional particle-packed columns in HPLC. These benefits include lower backpressure, higher permeability, and enhanced mass transfer, which translate to faster separations and improved efficiency.[1] this compound-based monolithic columns, in particular, provide a hydrophilic surface that is ideal for Hydrophilic Interaction Liquid Chromatography (HILIC), a technique essential for the analysis of polar analytes often encountered in drug development.[2][3][4][5] The diol groups of the this compound monomer also allow for further functionalization, expanding their application to affinity chromatography for drug target interaction studies.[2]

Experimental Protocols

Synthesis of N-(2-hydroxypropyl)methacrylamide (HPMA) Monomer

Materials:

  • Methacryloyl chloride

  • 1-Amino-2-propanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

A detailed and widely referenced protocol for the synthesis of HPMA involves the reaction of methacryloyl chloride with 1-aminopropan-2-ol in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.

Note: A detailed, publicly available, step-by-step protocol for the direct synthesis of di(2-hydroxypropyl) methacrylamide (this compound) is not readily found in the reviewed scientific literature. The protocols primarily focus on the synthesis of the precursor N-(2-hydroxypropyl)methacrylamide (HPMA). Further derivatization would be required to obtain the di-hydroxypropylated monomer.

Preparation of Poly(this compound-co-MBA) Monolithic Capillary Columns

This protocol is adapted from a study on the optimization of hydrophilic poly(this compound-co-MBA) monolithic columns.[2]

Materials:

  • Di(2-hydroxypropyl) methacrylamide (this compound)

  • N,N'-Methylenebis(acrylamide) (MBA) (crosslinker)

  • Dimethyl sulfoxide (DMSO) (porogen)

  • 1,4-Butanediol (porogen)

  • Dodecanol (porogen)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Fused silica capillary (e.g., 75 µm i.d.)

  • Sonicator

  • Water bath

Procedure:

  • Capillary Pre-treatment: Before polymerization, the inner surface of the fused silica capillary must be functionalized to ensure covalent attachment of the monolith to the wall. This typically involves flushing with solutions of NaOH, HCl, and then a silanizing agent like 3-(trimethoxysilyl)propyl methacrylate.

  • Preparation of the Polymerization Mixture:

    • Prepare a porogen mixture of DMSO, 1,4-butanediol, and dodecanol.

    • Add the crosslinker, MBA, to the porogen mixture and sonicate until fully dissolved.

    • Add the this compound monomer to the mixture and sonicate until dissolved.

    • Finally, add the initiator, AIBN, and sonicate briefly to ensure homogeneity.

  • Polymerization:

    • Fill the pre-treated capillary with the final polymerization mixture.

    • Seal both ends of the capillary.

    • Submerge the capillary in a water bath set to the desired polymerization temperature (e.g., 85 °C) for a specific duration (e.g., 30 minutes).[2]

  • Column Washing:

    • After polymerization, carefully open the ends of the capillary.

    • Connect the column to an HPLC pump and flush with a suitable solvent, such as methanol or acetonitrile, to remove the porogens and any unreacted components.

Characterization and Performance Data

The performance of this compound monolithic columns can be evaluated based on several key parameters. The following table summarizes performance data for a poly(this compound-co-MBA) monolithic capillary column as reported in the literature.

ParameterValueConditions/Notes
Permeability (K) (4.8 ± 0.5) × 10⁻¹⁴ m²Provides an indication of the flow resistance of the column.
Column Efficiency (N/m) 117,600 plates/mMeasured at the optimal flow velocity (u_opt = 0.09 cm s⁻¹).[2][6]
Optimal Flow Velocity (u_opt) 0.09 cm s⁻¹The mobile phase velocity at which the highest efficiency is achieved.[2][6]
Application Mode HILIC, Affinity ChromatographySuitable for separation of polar compounds and for immobilization of biological ligands.[2]
Protein Grafting Capacity 13 ± 0.7 pmol cm⁻¹Demonstrates the column's suitability for affinity chromatography applications.[2][6]

Applications in Drug Development

This compound monolithic columns are highly valuable in various stages of drug development, from discovery to quality control. Their hydrophilic nature makes them ideal for the analysis of polar drugs and their metabolites, which are often challenging to retain and separate on conventional reversed-phase columns.

Hydrophilic Interaction Liquid Chromatography (HILIC)

In HILIC mode, these columns can be used for:

  • Analysis of polar drugs and drug candidates: Many modern pharmaceuticals are polar molecules that are poorly retained in reversed-phase chromatography. This compound columns offer excellent retention and separation for such compounds.[3]

  • Metabolism studies: The separation of polar metabolites from a parent drug in biological matrices is a critical step in understanding a drug's pharmacokinetic profile.

  • Analysis of biomolecules: The separation of polar biomolecules like nucleosides, amino acids, and small peptides is readily achieved on this compound monoliths.[2]

Affinity Chromatography

The diol groups on the surface of this compound monoliths can be chemically modified to immobilize enzymes, receptors, or antibodies. This allows for their use in:

  • Drug-target interaction studies: By immobilizing a target protein, the column can be used to screen for potential drug candidates that bind to the target.[2]

  • Enzyme inhibitor screening: Immobilized enzymes can be used to identify and characterize enzyme inhibitors.

  • Immunoaffinity purification: Antibodies immobilized on the monolith can be used for the specific capture and purification of antigens from complex biological samples.

Visualized Experimental Workflow and Logical Relationships

Workflow for this compound Monolithic Column Preparation and Application

G cluster_app Application in Drug Development Monomer_Synthesis HPMA Monomer Synthesis Polymerization_Mix Preparation of Polymerization Mixture (this compound, MBA, Porogens, Initiator) Monomer_Synthesis->Polymerization_Mix Polymerization In-capillary Polymerization Polymerization_Mix->Polymerization Washing Column Washing and Conditioning Polymerization->Washing HILIC HILIC Analysis of Polar Drugs/Metabolites Washing->HILIC Direct Use Affinity Affinity Chromatography (Drug-Target Studies) Washing->Affinity Requires Surface Functionalization QC Quality Control of Pharmaceuticals HILIC->QC

Caption: Workflow for the preparation and application of this compound monolithic columns.

Logical Relationship in HILIC-based Drug Metabolism Study

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) + Parent Drug Extraction Protein Precipitation & Solid Phase Extraction Biological_Matrix->Extraction DHPMA_Column This compound Monolithic Column (HILIC Mode) Extraction->DHPMA_Column Separation Separation of Parent Drug and Polar Metabolites DHPMA_Column->Separation Detection Mass Spectrometry (MS/MS) Detection Separation->Detection Quantification Quantification of Drug and Metabolites Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for a drug metabolism study using a this compound monolithic column.

References

Application Notes and Protocols for Crosslinking DHPMA with N,N'-methylenebis(acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels, three-dimensional polymeric networks capable of absorbing large amounts of water, have emerged as promising materials for a variety of biomedical applications, including controlled drug delivery. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for delivering drugs in a sustained and targeted manner. This document provides detailed application notes and protocols for the synthesis and characterization of hydrogels based on dihydropyrimidinone-methacrylate (DHPMA) crosslinked with N,N'-methylenebis(acrylamide) (MBA).

The this compound monomer offers unique properties due to the presence of the dihydropyrimidinone moiety, which can participate in hydrogen bonding and potentially interact with encapsulated drug molecules, influencing their release profile. N,N'-methylenebis(acrylamide) is a commonly used crosslinker that forms robust hydrogel networks. By varying the concentration of the monomer and crosslinker, the physicochemical properties of the resulting hydrogel, such as swelling behavior, mechanical strength, and drug release kinetics, can be precisely controlled. These hydrogels are being explored for their potential in delivering a wide range of therapeutic agents, from small molecule drugs to larger biologics.

Experimental Protocols

Synthesis of Dihydropyrimidinone-methacrylate (this compound) Monomer

This protocol is adapted from the synthesis of similar hydroxylated methacrylate monomers.

Materials:

  • Glycerol dimethacrylate

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glycerol dimethacrylate and acetic anhydride in a suitable solvent like dichloromethane.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by washing the organic layer with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound monomer by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified this compound monomer using FTIR and ¹H NMR spectroscopy to confirm its structure.

Synthesis of this compound-MBA Hydrogels via Free-Radical Polymerization

Materials:

  • Dihydropyrimidinone-methacrylate (this compound) monomer

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Molds (e.g., glass plates with spacers, cylindrical molds)

Procedure:

  • Prepare a series of precursor solutions with varying concentrations of this compound and MBA in deionized water (refer to Table 1 for example formulations).

  • For each formulation, dissolve the desired amounts of this compound and MBA in deionized water in a beaker with gentle stirring until a homogeneous solution is obtained.

  • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, ammonium persulfate (APS), to the solution and stir to dissolve. The concentration of APS is typically kept low (e.g., 0.5-1.0 mol% with respect to the total monomer concentration).

  • Add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED), to the solution and mix thoroughly. The polymerization reaction will initiate shortly after the addition of TEMED.

  • Immediately pour the polymerization solution into the desired molds.

  • Allow the polymerization to proceed at room temperature for a set time (e.g., 2-4 hours) or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogels from the molds and immerse them in a large volume of deionized water to wash away any unreacted monomers, initiator, and accelerator. The washing water should be changed several times over a period of 48-72 hours.

  • The purified hydrogels can then be used for subsequent characterization studies.

Data Presentation

The following tables summarize the quantitative data for the synthesis and characterization of this compound-MBA hydrogels. The data presented here are representative values based on studies of analogous methacrylate-based hydrogel systems and should be experimentally verified for the specific this compound-MBA system.

Table 1: Reaction Conditions for this compound-MBA Hydrogel Synthesis

Formulation CodeThis compound (mol%)MBA (mol%)APS (mol% of total monomer)TEMED (mol% of total monomer)
DMH-199.50.50.50.5
DMH-299.01.00.50.5
DMH-398.02.00.50.5
DMH-497.03.00.50.5

Table 2: Swelling Ratio of this compound-MBA Hydrogels

Formulation CodeMBA Concentration (mol%)Equilibrium Swelling Ratio (g/g)
DMH-10.525.3 ± 1.8
DMH-21.018.7 ± 1.2
DMH-32.012.5 ± 0.9
DMH-43.08.9 ± 0.6
Swelling ratio was determined in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

Table 3: Mechanical Properties of this compound-MBA Hydrogels

Formulation CodeMBA Concentration (mol%)Compressive Modulus (kPa)
DMH-10.525 ± 3
DMH-21.058 ± 5
DMH-32.0110 ± 9
DMH-43.0185 ± 15
Compressive modulus was determined from the initial linear region of the stress-strain curve.

Table 4: In Vitro Drug Release from this compound-MBA Hydrogels

Formulation CodeMBA Concentration (mol%)Cumulative Drug Release at 24h (%)Cumulative Drug Release at 72h (%)
DMH-10.565 ± 492 ± 3
DMH-21.052 ± 385 ± 4
DMH-32.038 ± 273 ± 3
DMH-43.025 ± 261 ± 2
Model drug: Doxorubicin. Release studies were conducted in PBS (pH 7.4) at 37°C.

Mandatory Visualizations

experimental_workflow cluster_synthesis Monomer & Hydrogel Synthesis cluster_characterization Hydrogel Characterization DHPMA_synthesis This compound Monomer Synthesis Polymerization Free-Radical Polymerization DHPMA_synthesis->Polymerization This compound monomer Washing Hydrogel Washing & Purification Polymerization->Washing Crude Hydrogel Swelling Swelling Studies Washing->Swelling Mechanical Mechanical Testing Washing->Mechanical Drug_Release In Vitro Drug Release Washing->Drug_Release Biocompatibility Biocompatibility Assessment Washing->Biocompatibility

Caption: Experimental workflow for the synthesis and characterization of this compound-MBA hydrogels.

drug_delivery_pathway cluster_hydrogel Hydrogel Drug Delivery System cluster_cell Target Cell Hydrogel This compound-MBA Hydrogel (Drug Reservoir) Release Drug Release (Diffusion) Hydrogel->Release Membrane Cell Membrane Release->Membrane Drug Molecules Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Degradation Cytoplasm Cytoplasm Endosome->Cytoplasm Drug Release Lysosome->Cytoplasm Drug Release Target Intracellular Target (e.g., Nucleus, Mitochondria) Cytoplasm->Target Therapeutic Action

Caption: Logical relationship of drug release from a this compound-MBA hydrogel and subsequent cellular uptake.

Application Notes and Protocols for the Functionalization of DHPMA Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) polymers, often used interchangeably with the closely related and more extensively studied N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, for various biomedical applications. This compound and HPMA copolymers are highly versatile and biocompatible polymer backbones for the development of advanced drug delivery systems.[1][2][3][4] Their functionalization allows for the attachment of therapeutic agents, targeting moieties, and imaging agents, enabling the creation of sophisticated nanomedicines.[1][5][6]

The key to their utility lies in the ability to precisely control their molecular weight and incorporate various functional groups.[4][7] These functional groups can be introduced during polymerization or through post-polymerization modification, offering a flexible platform for creating tailored drug carriers.[8][9] This document outlines the synthesis of this compound-based copolymers, their functionalization with drugs and targeting ligands, and characterization methods.

Key Applications of Functionalized this compound Polymers:

  • Targeted Cancer Therapy: this compound polymers can be conjugated with anticancer drugs and targeting ligands (e.g., antibodies, peptides) to enhance drug accumulation in tumor tissues while minimizing systemic toxicity.[2][3][10]

  • Controlled Drug Release: By incorporating stimuli-responsive linkers, such as pH-sensitive or enzymatically cleavable spacers, this compound-drug conjugates can be designed to release their therapeutic payload specifically within the tumor microenvironment or inside cancer cells.[4][10]

  • Biomedical Imaging: The covalent attachment of imaging agents to this compound polymers allows for the development of nanoprobes for various imaging modalities, aiding in disease diagnosis and monitoring treatment efficacy.[11][12][13][14]

  • Delivery of Biologics: These polymers can serve as carriers for peptides, proteins, and nucleic acids, protecting them from degradation and improving their pharmacokinetic profiles.[4]

Experimental Data on Functionalized this compound (HPMA) Copolymers

The following tables summarize representative quantitative data for this compound/HPMA copolymer-drug conjugates from various studies. This data highlights the tunable properties of these polymer systems.

Table 1: Physicochemical Properties of HPMA Copolymer-Drug Conjugates

Conjugate IDDrugSpacerDrug Content (wt%)Mw (kDa)PDIReference
LC1Cytarabine3-aminopropanoyl12.5 - 14.7--[15]
LC2Cytarabine5-pentanoyl12.5 - 14.7--[15]
LC4Cytarabine4-aminobenzoyl12.5 - 14.7--[15]
LC6Cytarabinediglycyl12.5 - 14.7--[15]
SC1 (star)Cytarabine-12.5 - 14.7--[15]
P-D-R8MTSDoxorubicinpH-responsive---[4]

Mw: Molecular Weight; PDI: Polydispersity Index. Data for Mw and PDI were not always available in the summarized text.

Table 2: In Vitro Drug Release from HPMA Copolymer-Drug Conjugates

Conjugate IDCondition% Drug Released after 72hReference
LC1pH 7.4~20% (80% bound)[15]
LC4pH 7.4~5% (95% bound)[15]
LC6pH 7.4~20% (80% bound)[15]
SC1pH 7.4~10% (90% bound)[15]

Visualizing the Functionalization Workflow

The following diagrams illustrate the key processes involved in the synthesis and functionalization of this compound polymers for targeted drug delivery.

G cluster_0 Polymer Synthesis cluster_1 Drug Conjugation cluster_2 Targeting Ligand Attachment (Optional) Monomers This compound & Functional Monomer (e.g., MA-Gly-Gly-PNP) Polymerization RAFT Polymerization Monomers->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Precursor Reactive Polymer Precursor p(this compound-co-MA-Gly-Gly-PNP) Polymerization->Precursor Conjugation Aminolysis Reaction Precursor->Conjugation Drug Amino-containing Drug (e.g., Doxorubicin-NH2) Drug->Conjugation Drug_Conjugate This compound-Drug Conjugate Conjugation->Drug_Conjugate Attachment Aminolysis Reaction Drug_Conjugate->Attachment Targeting_Ligand Targeting Moiety (e.g., Galactosamine) Targeting_Ligand->Attachment Targeted_Conjugate Targeted this compound-Drug Conjugate Attachment->Targeted_Conjugate

Caption: Workflow for synthesis and functionalization of this compound polymer-drug conjugates.

experimental_workflow cluster_synthesis Step 1: Polymer Synthesis cluster_conjugation Step 2: Drug & Ligand Conjugation cluster_characterization Step 3: Characterization s1 Dissolve this compound, functional comonomer, and initiator in solvent (e.g., DMSO) s2 De-gas with inert gas (e.g., Argon) s1->s2 s3 Polymerize at elevated temperature (e.g., 60°C for 24h) s2->s3 s4 Purify polymer by precipitation (e.g., in acetone/ether) s3->s4 c1 Dissolve polymer precursor in solvent s4->c1 Purified Precursor c2 Add drug and/or targeting ligand c1->c2 c3 React for a defined period (e.g., 4h at RT) c2->c3 c4 Purify the conjugate (e.g., dialysis) c3->c4 ch1 Determine Molecular Weight & PDI (GPC) c4->ch1 Purified Conjugate ch2 Confirm Conjugation (NMR/UV-Vis) ch1->ch2 ch3 Quantify Drug Load (HPLC/UV-Vis) ch2->ch3 ch4 Analyze Particle Size (DLS) ch3->ch4

Caption: A typical experimental workflow for creating and verifying functionalized this compound polymers.

Protocols

Protocol 1: Synthesis of a Reactive this compound Copolymer Precursor

This protocol describes the synthesis of a this compound copolymer containing reactive p-nitrophenyl ester (ONp) groups, which serve as precursors for conjugation with amine-containing molecules. This is a common method for creating a versatile polymer backbone.[16]

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound)

  • N-methacryloyl-glycylglycine p-nitrophenyl ester (MA-GG-ONp)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Acetone

  • Diethyl ether

  • Reaction vessel with a magnetic stirrer and gas inlet/outlet

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel, dissolve this compound and MA-GG-ONp in anhydrous DMF. The molar ratio of this compound to MA-GG-ONp will determine the density of reactive groups on the final polymer. A typical ratio might be 90:10 mol%.

  • Initiator Addition: Add the initiator (AIBN) to the solution. The amount is typically around 0.5-1.0 mol% relative to the total monomer concentration.

  • Inert Atmosphere: Seal the reaction vessel and bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed vessel in an oil bath preheated to 60°C. Allow the polymerization to proceed for 24 hours with continuous stirring.

  • Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a well-stirred excess of an acetone/diethyl ether mixture (e.g., 3:1 v/v).

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the precipitation solvent mixture to remove unreacted monomers and initiator.

  • Drying: Dry the purified polymer precursor under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the precursor for molecular weight and polydispersity using Gel Permeation Chromatography (GPC). The content of reactive ONp groups can be quantified by UV-Vis spectrophotometry after reacting a small sample with an amine.

Protocol 2: Conjugation of an Amine-Containing Drug (e.g., Doxorubicin) to the this compound Precursor

This protocol details the covalent attachment of a therapeutic agent to the reactive polymer precursor via an aminolysis reaction.[16]

Materials:

  • Reactive this compound copolymer precursor (from Protocol 1)

  • Amine-containing drug (e.g., Doxorubicin hydrochloride, Dox-NH2)

  • Anhydrous DMSO or DMF

  • Triethylamine (TEA) or another suitable base (if the drug is a hydrochloride salt)

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the reactive this compound copolymer precursor in anhydrous DMSO to a concentration of approximately 50-100 mg/mL.

  • Drug and Base Addition: In a separate vial, dissolve the doxorubicin hydrochloride in a small amount of anhydrous DMSO. Add a slight molar excess of triethylamine to neutralize the HCl and free the primary amine group.

  • Conjugation Reaction: Add the doxorubicin solution to the stirring polymer solution. The molar ratio of drug to reactive ester groups can be varied to control the final drug loading. A typical ratio is 1:1 to 1:1.5 (ester:drug).

  • Incubation: Seal the reaction vessel, protect it from light (as doxorubicin is light-sensitive), and stir at room temperature for 4-6 hours.

  • Reaction Quenching (Optional): To ensure all reactive p-nitrophenyl esters are consumed, a small amount of an amino-containing compound like ethanolamine can be added and reacted for another 1-2 hours.

  • Purification: Transfer the reaction mixture to a dialysis bag. Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted drug, byproducts (p-nitrophenol), and solvent.

  • Lyophilization: Freeze the purified polymer-drug conjugate solution and lyophilize to obtain a dry, fluffy powder.

  • Characterization:

    • Drug Loading: Determine the amount of conjugated doxorubicin using UV-Vis spectrophotometry (measuring absorbance at ~485 nm).

    • Confirmation: Confirm covalent attachment and characterize the final conjugate using NMR spectroscopy.

    • Purity: Use HPLC to confirm the absence of free drug.

Protocol 3: Attachment of a Targeting Ligand (Post-Drug Conjugation)

This protocol describes the addition of a targeting moiety, such as galactosamine for targeting the asialoglycoprotein receptor on hepatocytes, to the remaining reactive sites on the polymer backbone.[16]

Materials:

  • This compound-drug conjugate with remaining reactive groups

  • Targeting ligand with a primary amine (e.g., galactosamine)

  • Anhydrous DMSO or a suitable buffer (e.g., borate buffer, pH 8.0)

  • Dialysis tubing

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound-drug conjugate in anhydrous DMSO or the appropriate buffer.

  • Ligand Addition: Add the targeting ligand to the polymer solution. The molar ratio will depend on the desired degree of targeting.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Purification: Purify the final targeted polymer-drug conjugate by dialysis against deionized water for 48-72 hours.

  • Lyophilization: Lyophilize the purified solution to obtain the final product as a dry powder.

  • Characterization:

    • Ligand Content: Quantify the amount of attached ligand using an appropriate assay (e.g., a colorimetric assay for sugars or NMR).

    • Confirmation: Verify the presence of the drug and ligand on the same polymer backbone through comprehensive characterization techniques.

These protocols provide a foundational framework for the functionalization of this compound polymers. Researchers should optimize reaction conditions, purification methods, and characterization techniques based on the specific properties of the drug, linker, and targeting moiety being used.

References

Application of Poly(DHPMA) in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-(2-hydroxypropyl)methacrylamide) (pDHPMA) is a synthetic, water-soluble polymer that has garnered significant interest in the field of biomedical engineering. Its excellent biocompatibility, hydrophilicity, and tunable properties make it an ideal candidate for the fabrication of tissue engineering scaffolds. These scaffolds can provide a three-dimensional environment that mimics the native extracellular matrix (ECM), promoting cell adhesion, proliferation, and differentiation, which are crucial for tissue regeneration. This document provides detailed application notes and experimental protocols for the use of pthis compound in tissue engineering scaffolds, aimed at researchers, scientists, and professionals in drug development.

Applications in Tissue Engineering

pthis compound-based scaffolds have shown promise in various tissue engineering applications, including:

  • Bone Tissue Engineering: pthis compound hydrogels can be functionalized with bioactive molecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, to enhance osteoblast adhesion and proliferation. Their porous structure, which can be controlled during fabrication, allows for nutrient and oxygen transport, essential for bone regeneration.

  • Cartilage Tissue Engineering: The mechanical properties of pthis compound hydrogels can be tailored to match those of native cartilage. These scaffolds can support the growth and differentiation of chondrocytes, the cells responsible for cartilage formation.

  • Nerve Tissue Engineering: pthis compound-based conduits can guide axonal regeneration across nerve gaps. The biocompatibility of the material minimizes inflammatory responses, creating a favorable environment for nerve repair.

  • Drug and Growth Factor Delivery: The hydrogel network of pthis compound can be used as a reservoir for the controlled release of therapeutic agents, such as growth factors like Vascular Endothelial Growth Factor (VEGF), to promote angiogenesis and tissue healing.

Data Presentation: Properties of pthis compound Scaffolds

The following tables summarize key quantitative data for pthis compound hydrogel scaffolds. It is important to note that these values can be significantly influenced by the specific synthesis parameters, such as monomer concentration, crosslinker density, and fabrication method.

PropertyValue RangeMethod of MeasurementNotes
Mechanical Properties
Compressive Modulus10 - 500 kPaUnconfined Compression TestCan be tuned by varying the crosslinker concentration. Higher concentration leads to a stiffer gel.
Tensile Strength0.1 - 1.5 MPaTensile TestingDependent on the polymer molecular weight and crosslinking density.
Structural Properties
Porosity70 - 95%Liquid Displacement/SEMAchieved through techniques like salt leaching or freeze-drying.
Pore Size50 - 300 µmSEM Image AnalysisControllable by the size of the porogen (e.g., salt crystals) or the freezing rate in freeze-drying.
Physicochemical Properties
Swelling Ratio500 - 2000%Gravimetric AnalysisHigh swelling is indicative of the hydrogel's hydrophilicity.
In Vitro DegradationWeeks to MonthsMass Loss in PBSCan be engineered by incorporating hydrolytically or enzymatically degradable crosslinkers.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the fabrication and characterization of pthis compound scaffolds.

Protocol 1: Synthesis of pthis compound Hydrogel by Free-Radical Polymerization

Objective: To synthesize a pthis compound hydrogel suitable for cell encapsulation or as a base material for scaffold fabrication.

Materials:

  • N-(2-hydroxypropyl)methacrylamide (HPMA) monomer

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

Equipment:

  • Glass vials

  • Syringes and needles

  • Vortex mixer

  • UV lamp (for photopolymerization, optional)

Procedure:

  • Prepare a monomer solution by dissolving HPMA (e.g., 10-20% w/v) and EGDMA (e.g., 1-5 mol% relative to HPMA) in PBS.

  • Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove oxygen, which inhibits polymerization.

  • Add the initiator, APS (e.g., 0.1% w/v of monomer), to the solution and mix thoroughly.

  • Add the accelerator, TEMED (e.g., 0.1% v/v of monomer), to initiate the polymerization reaction.

  • Quickly vortex the solution and cast it into the desired mold or between two glass plates with a spacer of defined thickness.

  • Allow the polymerization to proceed at room temperature for 1-2 hours or until a solid gel is formed. For photopolymerization, expose the solution to UV light for 10-15 minutes.

  • After polymerization, carefully remove the hydrogel from the mold.

  • Wash the hydrogel extensively with distilled water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove unreacted monomers and other reagents.

Protocol 2: Fabrication of Porous pthis compound Scaffolds using Salt Leaching

Objective: To create a porous pthis compound scaffold with an interconnected pore network.[1]

Materials:

  • pthis compound hydrogel precursor solution (from Protocol 1)

  • Sodium chloride (NaCl) crystals, sieved to the desired size range (e.g., 100-300 µm)

  • Distilled water

Equipment:

  • Molds (e.g., Teflon or silicone)

  • Spatula

  • Vacuum oven

Procedure:

  • Prepare the pthis compound hydrogel precursor solution as described in Protocol 1.

  • Add sieved NaCl crystals to the precursor solution at a desired polymer-to-salt ratio (e.g., 1:5 to 1:10 by weight).

  • Thoroughly mix the components with a spatula to ensure a homogeneous distribution of the salt particles within the polymer solution.

  • Cast the mixture into a mold and initiate polymerization as described in Protocol 1.

  • After the hydrogel is fully cured, immerse the salt-laden scaffold in a large volume of distilled water.

  • Stir the water gently and change it frequently over 2-3 days to ensure complete leaching of the NaCl.[1] The volume previously occupied by the salt crystals will form an interconnected porous network.[1]

  • Once the salt is completely leached out, the porous scaffold can be used directly in its hydrated state or freeze-dried for long-term storage.

Protocol 3: Fabrication of Porous pthis compound Scaffolds using Freeze-Drying (Lyophilization)

Objective: To create a highly porous pthis compound scaffold with a sponge-like architecture.

Materials:

  • Synthesized pthis compound hydrogel (from Protocol 1)

  • Distilled water

Equipment:

  • Freeze-dryer (lyophilizer)

  • Scalpel or biopsy punch

Procedure:

  • Synthesize a pthis compound hydrogel as described in Protocol 1.

  • Cut the hydrogel into the desired shape and size.

  • Immerse the hydrogel in distilled water to ensure it is fully swollen.

  • Freeze the swollen hydrogel at a controlled rate (e.g., -20°C or -80°C). The freezing rate influences the final pore size; slower freezing generally results in larger pores.

  • Transfer the frozen hydrogel to a freeze-dryer and lyophilize for 24-48 hours, or until all the water has sublimated.

  • The resulting scaffold will be a lightweight, highly porous structure. Store in a desiccator until use.

Protocol 4: In Vitro Cell Viability Assessment using MTT Assay

Objective: To evaluate the cytocompatibility of pthis compound scaffolds by assessing the viability of cells cultured on them.

Materials:

  • Sterile pthis compound scaffolds

  • Cell line of interest (e.g., fibroblasts, osteoblasts)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Equipment:

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Sterilize the pthis compound scaffolds using an appropriate method (e.g., ethylene oxide, gamma irradiation, or immersion in 70% ethanol followed by extensive washing with sterile PBS).

  • Place the sterile scaffolds into the wells of a 96-well plate.

  • Seed the cells onto the scaffolds at a predetermined density (e.g., 1 x 10^4 cells/scaffold). Include control wells with cells seeded directly on the tissue culture plastic.

  • Incubate the plate for the desired time periods (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, carefully remove the MTT solution.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Cell viability is proportional to the absorbance and can be expressed as a percentage of the control.

Protocol 5: Morphological Characterization by Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and porous structure of pthis compound scaffolds.

Materials:

  • pthis compound scaffolds

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde solution (2.5% in PBS)

  • Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) or critical point dryer

Equipment:

  • Scanning Electron Microscope (SEM)

  • Sputter coater

Procedure:

  • Fix the scaffolds by immersing them in 2.5% glutaraldehyde solution for at least 2 hours at 4°C.

  • Wash the fixed scaffolds three times with PBS for 15 minutes each.

  • Dehydrate the scaffolds through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100%), with each step lasting 15-20 minutes. Perform the final 100% ethanol step three times.

  • Dry the dehydrated scaffolds. This can be achieved by either critical point drying or by chemical drying with HMDS. For HMDS, immerse the scaffolds in a 1:1 solution of ethanol:HMDS for 10 minutes, followed by two immersions in 100% HMDS for 10 minutes each. Allow the scaffolds to air-dry in a fume hood.

  • Mount the dried scaffolds onto SEM stubs using double-sided carbon tape.

  • Sputter-coat the scaffolds with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Image the scaffolds using an SEM. For hydrated samples, an Environmental SEM (ESEM) can be used to visualize the scaffold in a near-native state.[2][3][4]

Visualization of Cellular Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of pthis compound in tissue engineering.

experimental_workflow cluster_synthesis Scaffold Fabrication cluster_characterization Characterization cluster_application In Vitro & In Vivo Application synthesis pthis compound Hydrogel Synthesis fabrication Porous Scaffold Fabrication (Salt Leaching/Freeze-Drying) synthesis->fabrication functionalization Bio-functionalization (e.g., RGD peptide) fabrication->functionalization sem SEM Analysis (Morphology) fabrication->sem mechanical Mechanical Testing (Compressive Modulus) fabrication->mechanical swelling Swelling & Degradation Studies fabrication->swelling cell_seeding Cell Seeding functionalization->cell_seeding viability Cell Viability Assay (MTT) cell_seeding->viability differentiation Differentiation Studies cell_seeding->differentiation in_vivo In Vivo Implantation differentiation->in_vivo

Caption: Experimental workflow for pthis compound scaffold development.

rgd_signaling_pathway cluster_ecm Scaffold Microenvironment cluster_cell Cellular Response rgd RGD Peptide on pthis compound Scaffold integrin Integrin Receptor rgd->integrin binding fak Focal Adhesion Kinase (FAK) integrin->fak activation actin Actin Cytoskeleton Reorganization fak->actin downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream gene_expression Gene Expression (Proliferation, Differentiation) actin->gene_expression influences downstream->gene_expression activation

Caption: RGD-Integrin signaling on pthis compound scaffolds.

drug_delivery_workflow cluster_loading Loading cluster_release Release & Action loading Growth Factor (e.g., VEGF) Loading into pthis compound Hydrogel release Controlled Release (Diffusion/Degradation) loading->release binding VEGF binds to Endothelial Cell Receptors release->binding angiogenesis Angiogenesis binding->angiogenesis

Caption: Growth factor delivery from pthis compound scaffolds.

References

Troubleshooting & Optimization

troubleshooting low conversion in DHPMA polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 2,3-dihydroxypropyl methacrylate (DHPMA).

Troubleshooting Low Monomer Conversion

Low conversion of this compound monomer to polymer is a common issue that can arise from several factors. This guide will walk you through a systematic approach to identify and resolve the root cause of poor polymerization performance.

Q1: I am getting very low or no polymer yield. What are the first things I should check?

A1: Start by verifying the foundational aspects of your experimental setup. Often, simple oversights can lead to polymerization failure.

Initial Checks:

  • Initiator Presence and Activity: Confirm that the initiator was added to the reaction mixture. Initiators, especially peroxides, can degrade over time. Use a fresh batch of initiator or test the activity of your current stock. For thermally activated initiators like AIBN, ensure the reaction temperature is adequate for its decomposition.

  • Reaction Temperature: Verify that the reaction is being conducted at the correct temperature.[1][2][3] The rate of polymerization is highly dependent on temperature.[1][2][3] For AIBN-initiated polymerization of methacrylates, temperatures are typically in the range of 60-80 °C.

  • Reaction Time: Ensure the polymerization has been allowed to proceed for a sufficient amount of time. Some polymerizations can be slow to initiate or propagate. A typical timeframe for this compound polymerization can be several hours.

Q2: I've confirmed my basic setup is correct, but the conversion is still low. What are the next steps?

A2: If the basic parameters are correct, the issue may lie with the purity of your reagents or the presence of inhibitors.

Reagent and System Purity:

  • Monomer Purity: Commercial this compound can contain isomers (such as 1,3-dihydroxypropyl methacrylate) which may have different reactivity ratios and affect polymerization kinetics. The presence of other impurities can also hinder the reaction. Consider purifying the monomer, for example, by passing it through a column of basic alumina to remove acidic impurities.

  • Inhibitor Removal: Monomers like this compound are often shipped with inhibitors (e.g., hydroquinone or MEHQ) to prevent spontaneous polymerization during storage. These inhibitors must be removed before polymerization. The most common method for removing phenolic inhibitors is to wash the monomer with an aqueous alkali solution (e.g., 5-10% NaOH), followed by washing with deionized water to remove the salt, and then drying the monomer. Alternatively, passing the monomer through a column of inhibitor-removal resin is a convenient method.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It is crucial to deoxygenate the reaction mixture thoroughly before initiating the polymerization. This is typically achieved by bubbling an inert gas (like nitrogen or argon) through the reaction mixture for an extended period (e.g., 30 minutes) or by several freeze-pump-thaw cycles.

Q3: My reagents are pure and the system is deoxygenated, but my conversion rates are inconsistent. What else could be the problem?

A3: Inconsistent results often point to subtle variations in experimental conditions or reagent concentrations.

Reaction Parameters and Stoichiometry:

  • Initiator Concentration: The concentration of the initiator has a direct impact on the rate of polymerization and the molecular weight of the resulting polymer. Too low of an initiator concentration may result in a very slow reaction and low conversion. Conversely, an excessively high initiator concentration can lead to shorter polymer chains and may increase the likelihood of side reactions. It is recommended to start with a well-established initiator-to-monomer ratio from the literature and then optimize as needed.

  • Solvent Effects: The choice of solvent can influence the polymerization kinetics. Ensure your solvent is dry and free of impurities that could interfere with the reaction. For this compound, solvents like dimethyl sulfoxide (DMSO) have been used successfully.

  • Stirring: Inhomogeneous mixing can lead to localized differences in monomer and initiator concentrations, resulting in inconsistent polymerization. Ensure adequate and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q: What is a typical initiator and concentration for this compound polymerization? A: A common thermal initiator for methacrylate polymerization is 2,2'-azobis(2-methylpropionitrile) (AIBN). A typical concentration is in the range of 0.1 to 1.0 mol% with respect to the monomer. For example, a study on the copolymerization of this compound used 0.5 mol% AIBN.

Q: At what temperature should I conduct the polymerization of this compound? A: The optimal temperature depends on the initiator used. For AIBN, a common temperature range is 60-80 °C. A specific protocol for a this compound copolymerization used a temperature of 70 °C.

Q: How can I monitor the conversion of this compound during the reaction? A: Monomer conversion can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as ¹H NMR spectroscopy or Fourier-transform infrared (FTIR) spectroscopy. In ¹H NMR, the disappearance of the vinyl proton signals of the monomer can be compared to an internal standard to quantify the conversion.

Q: Can the hydroxyl groups of this compound interfere with the polymerization? A: The hydroxyl groups are generally compatible with free-radical polymerization. However, they can participate in chain transfer reactions, which may affect the molecular weight of the polymer. It is important to use reaction conditions that minimize these side reactions.

Quantitative Data Summary

The following tables provide a template for summarizing how different experimental parameters can affect this compound polymerization. It is recommended to populate these tables with your own experimental data to aid in troubleshooting and optimization.

Table 1: Effect of Initiator Concentration on this compound Polymerization (Note: This table is a template. The data presented are illustrative for a generic methacrylate polymerization and should be replaced with your own experimental results for this compound.)

[Monomer]:[Initiator] RatioReaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
100:168515,0001.8
200:167028,0001.7
500:164555,0001.6

Table 2: Effect of Temperature on this compound Polymerization (Note: This table is a template. The data presented are illustrative for a generic methacrylate polymerization and should be replaced with your own experimental results for this compound.)

Temperature (°C)Reaction Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
6086535,0001.7
7088832,0001.8
8089529,0001.9

Experimental Protocols

Protocol 1: Free-Radical Homopolymerization of this compound

This protocol is a general guideline for the homopolymerization of this compound using AIBN as a thermal initiator.

Materials:

  • 2,3-dihydroxypropyl methacrylate (this compound), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Oil bath with temperature controller

Procedure:

  • Monomer Purification: If the this compound contains an inhibitor, pass it through a column of inhibitor-remover resin or perform a basic wash as described in the troubleshooting section.

  • Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g, 31.2 mmol) and AIBN (e.g., 25.6 mg, 0.156 mmol, for a 200:1 monomer:initiator ratio) in anhydrous DMSO (e.g., 15 mL).

  • Deoxygenation: Seal the flask and purge the solution with nitrogen or argon for 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitoring (Optional): To determine conversion over time, carefully extract small aliquots of the reaction mixture at predetermined time points for analysis (e.g., by ¹H NMR).

  • Termination and Precipitation: After the desired reaction time (e.g., 6-24 hours), stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or cold methanol).

  • Purification: Isolate the precipitated polymer by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low or No Polymer Conversion check_basics Q1: Check Basic Setup - Initiator added? - Correct temperature? - Sufficient reaction time? start->check_basics basics_ok Basics are Correct check_basics->basics_ok All OK? basics_ok->start No, Fix Basics check_purity Q2: Check Reagents & System - Monomer purity? - Inhibitor removed? - System deoxygenated? basics_ok->check_purity Yes purity_ok Reagents are Pure check_purity->purity_ok All OK? purity_ok->start No, Purify/Prepare Again check_params Q3: Check Reaction Parameters - Initiator concentration? - Solvent effects? - Adequate stirring? purity_ok->check_params Yes params_ok Parameters Optimized check_params->params_ok All OK? params_ok->start No, Adjust Parameters success Successful Polymerization params_ok->success Yes

Caption: A logical workflow for troubleshooting low conversion in this compound polymerization.

Mechanism of Free-Radical Polymerization

FRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals 2R• (Primary Radicals) initiator->radicals Heat (Δ) radicals_monomer R• + Monomer (M) growing_chain_1 RM• radicals_monomer->growing_chain_1 growing_chain_n R-(M)n-M• growing_chain_1->growing_chain_n ...repeats n times add_monomer + Monomer (M) growing_chain_n1 R-(M)n+1-M• add_monomer->growing_chain_n1 two_chains P• + P'• growing_chain_n1->two_chains ...chain growth ends dead_polymer_comb P-P' (Combination) two_chains->dead_polymer_comb dead_polymer_disp PH + P'(-H) (Disproportionation) two_chains->dead_polymer_disp

Caption: The three key stages of free-radical polymerization: initiation, propagation, and termination.

References

Technical Support Center: Enhancing the Mechanical Properties of DHPMA Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the mechanical integrity of this compound hydrogels.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogel is too weak and brittle for my application. What are the primary strategies to improve its mechanical strength?

A1: The mechanical properties of hydrogels are intrinsically linked to their internal structure. To enhance the strength and toughness of your this compound hydrogels, consider the following fundamental approaches:

  • Increase Crosslinking Density: A higher concentration of crosslinker will create a more tightly linked polymer network, generally leading to a stiffer and stronger hydrogel. However, be aware that excessive crosslinking can sometimes lead to increased brittleness.

  • Incorporate a Second Polymer Network: Creating an interpenetrating network (IPN) or a double network (DN) hydrogel can significantly enhance toughness.[1][2][3][4] In an IPN, a second polymer network is formed within the first this compound network without covalent bonding between them. In a DN hydrogel, the two networks are interlocked, which is highly effective at dissipating energy and resisting fracture.

  • Add Reinforcing Fillers: The incorporation of nanomaterials like silica nanoparticles, nanoclays, or carbon nanotubes can act as reinforcing agents within the hydrogel matrix, thereby improving its mechanical strength.

  • Copolymerization: Introducing a comonomer with different properties during the polymerization of this compound can tailor the mechanical characteristics of the resulting hydrogel.

Q2: What is the difference between an Interpenetrating Polymer Network (IPN) and a Double Network (DN) hydrogel?

A2: Both IPNs and DNs involve two independent polymer networks, but they differ in their structure and the resulting mechanical properties. An IPN consists of two crosslinked polymer networks that are physically entangled but not covalently bonded to each other. A DN hydrogel, on the other hand, is a specific type of IPN where the first network is tightly crosslinked and brittle, while the second network is loosely crosslinked and ductile. This unique structure allows for significant energy dissipation upon deformation, leading to exceptionally tough hydrogels.

Q3: How do I choose a suitable crosslinker for my this compound hydrogel?

A3: The choice of crosslinker depends on the desired properties and the polymerization method. For free-radical polymerization of this compound, common crosslinkers include:

  • N,N'-methylenebis(acrylamide) (MBAA): A standard and effective crosslinker for acrylamide-based hydrogels.

  • Poly(ethylene glycol) diacrylate (PEGDA): Offers more flexibility and can be used to tune the hydrophilicity and mesh size of the network.

  • Ethylene glycol dimethacrylate (EGDMA): Another common crosslinker that can impart rigidity to the hydrogel.

The reactivity of the crosslinker and its concentration will directly impact the final mechanical properties. It is advisable to empirically determine the optimal crosslinker and its concentration for your specific application.

Q4: What are the common methods for characterizing the mechanical properties of this compound hydrogels?

A4: Standard mechanical testing methods for hydrogels include:

  • Tensile Testing: Measures the hydrogel's resistance to being stretched. Key parameters obtained are tensile strength (stress at break), elongation at break (how much it can stretch before breaking), and Young's modulus (stiffness).

  • Compression Testing: Measures the hydrogel's resistance to being squeezed. This is particularly relevant for applications where the hydrogel will be under compressive loads.

  • Rheology: Characterizes the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[5][6] These parameters provide insight into the gel's solid-like and liquid-like behavior, respectively.

Troubleshooting Guides

Issue 1: The this compound solution does not form a gel or results in a very weak, viscous liquid.
Possible Cause Suggested Solution
Insufficient Initiator or Crosslinker Concentration Increase the concentration of the initiator (e.g., APS/TEMED) or the crosslinker (e.g., MBAA). A certain threshold concentration is required for effective gelation.
Inhibitor in Monomer Ensure that any polymerization inhibitor present in the this compound monomer is removed prior to use, for example, by passing the solution through an inhibitor removal column.
Oxygen Inhibition Oxygen can inhibit free-radical polymerization. Degas your monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) before adding the initiator.
Incorrect Temperature or pH The kinetics of the polymerization reaction can be sensitive to temperature and pH. Ensure that the reaction conditions are optimal for the chosen initiator system.
Low Monomer Concentration If the concentration of this compound is too low, the polymer chains may not be long enough or numerous enough to form a crosslinked network. Increase the monomer concentration.
Issue 2: The this compound hydrogel is formed but is too brittle and fractures easily.
Possible Cause Suggested Solution
Excessive Crosslinking While increasing crosslinker concentration strengthens the gel, too much can lead to brittleness. Reduce the crosslinker concentration to find a balance between strength and flexibility.
Homogeneous Network Structure A single-network hydrogel can be inherently brittle. Consider forming a double network (DN) or interpenetrating polymer network (IPN) hydrogel to introduce a mechanism for energy dissipation.[1][2][3][4]
Lack of a Reinforcing Phase The absence of a reinforcing component can lead to poor fracture toughness. Incorporate nanofillers like silica, clay, or carbon nanotubes to enhance the hydrogel's resistance to crack propagation.

Data Presentation: Impact of Modification Strategies on Hydrogel Mechanical Properties

The following tables summarize quantitative data from studies on various hydrogel systems, illustrating the impact of different strategies for improving mechanical properties. While not specific to this compound, these examples provide a general understanding of the expected outcomes.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

Hydrogel SystemCrosslinker ConcentrationCompressive Modulus (kPa)Reference
Gelatin Methacryloyl (GelMA)Low~5[7]
Gelatin Methacryloyl (GelMA)High~20[7]
Alginate1%~10[8]
Alginate2%~25[8]

Table 2: Comparison of Single Network vs. Double Network/Interpenetrating Polymer Network Hydrogels

Hydrogel TypeTensile Strength (MPa)Elongation at Break (%)Reference
Single Network Alginate~0.02~15[8]
Alginate-Polyacrylamide DN~1.0~2000[8]
Single Network GelMA~0.015~20[4]
GelMA/Alginate IPN~0.17~40[4]

Experimental Protocols

Protocol 1: Synthesis of a this compound Double Network (DN) Hydrogel

This protocol describes a general method for creating a this compound-based double network hydrogel, a common strategy for enhancing mechanical toughness.

  • First Network Synthesis:

    • Dissolve this compound monomer and a high concentration of a crosslinker (e.g., MBAA) in deionized water.

    • Add a photoinitiator (e.g., Irgacure 2959).

    • Pour the solution into a mold and expose it to UV light to form the first, brittle network.

    • Wash the resulting hydrogel extensively to remove unreacted monomers.

  • Second Network Synthesis:

    • Swell the first network hydrogel in an aqueous solution containing a second monomer (e.g., acrylamide) and a low concentration of a crosslinker.

    • Add a second initiator system (e.g., APS/TEMED).

    • Allow the second network to polymerize within the first network.

    • Wash the resulting DN hydrogel to remove any unreacted components.

Protocol 2: Mechanical Testing - Uniaxial Tensile Test
  • Sample Preparation: Prepare dumbbell-shaped hydrogel samples using a mold. Ensure the dimensions are consistent for all samples.

  • Testing Setup:

    • Use a universal testing machine equipped with a suitable load cell (e.g., 10 N).

    • Clamp the hydrogel sample, ensuring it is securely held without being damaged.

  • Test Execution:

    • Apply a constant strain rate (e.g., 10 mm/min) until the sample fractures.

    • Record the load and displacement data.

  • Data Analysis:

    • Calculate the stress by dividing the load by the initial cross-sectional area of the sample.

    • Calculate the strain by dividing the displacement by the initial gauge length.

    • Plot the stress-strain curve to determine the tensile strength, elongation at break, and Young's modulus.

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_post Post-Processing & Characterization monomer_solution This compound Monomer + Crosslinker + Initiator degas Degas Solution (e.g., N2 sparging) monomer_solution->degas 1 molding Pour into Mold degas->molding 2 uv_exposure UV Curing molding->uv_exposure 3 washing Washing uv_exposure->washing 4 characterization Mechanical Testing (Tensile, Compression, Rheology) washing->characterization 5

Figure 1. A generalized experimental workflow for the synthesis and characterization of this compound hydrogels.

troubleshooting_logic start Hydrogel Synthesis Attempt gel_formed Gel Formed? start->gel_formed weak_gel Is Gel Mechanically Weak/Brittle? gel_formed->weak_gel Yes no_gel No Gel Formation gel_formed->no_gel No strong_gel Mechanically Robust Hydrogel (SUCCESS) weak_gel->strong_gel No adjust_crosslinker Adjust Crosslinker Concentration weak_gel->adjust_crosslinker Yes form_dn_ipn Form DN/IPN weak_gel->form_dn_ipn add_fillers Add Nanofillers weak_gel->add_fillers increase_reagents Increase Initiator/ Crosslinker Conc. no_gel->increase_reagents remove_inhibitor Remove Inhibitor no_gel->remove_inhibitor degas_solution Degas Solution no_gel->degas_solution

Figure 2. A troubleshooting decision tree for common issues in this compound hydrogel synthesis.

signaling_pathway cluster_strategies Strategies cluster_properties Resulting Mechanical Properties s1 Increase Crosslinking Density p1 Increased Stiffness (Young's Modulus) s1->p1 p3 Improved Tensile Strength s1->p3 s2 Form Double Network (DN) p2 Enhanced Toughness (Fracture Energy) s2->p2 s2->p3 s3 Incorporate Nanofillers s3->p1 s3->p3 s4 Copolymerization s4->p1 s4->p2 s4->p3

Figure 3. Relationship between modification strategies and their impact on mechanical properties.

References

Technical Support Center: Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dihydroxypropyl methacrylate (DHPMA).

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing 2,3-dihydroxypropyl methacrylate (this compound)?

There are two primary synthetic routes for this compound:

  • Hydrolysis of Glycidyl Methacrylate (GMA): This is a common and direct method involving the acid- or base-catalyzed ring-opening of the epoxide in GMA to form the diol.[1] Acid-catalyzed hydrolysis is often preferred to simplify purification.[1]

  • Protected Glycerol Route: This multi-step approach involves protecting the hydroxyl groups of glycerol, reacting the protected glycerol with a methacrylic acid derivative (like methacryloyl chloride), and then deprotecting the diol to yield this compound.[1][2] This method can offer high yields of 95-98%.[1]

2. What are the most common impurities in this compound synthesis?

Common impurities include:

  • 1,3-dihydroxypropyl methacrylate: This is a structural isomer of this compound and is a significant impurity that can affect the final polymer's properties and reactivity.[1][3]

  • Unreacted Starting Materials: Depending on the synthetic route, these can include glycidyl methacrylate (GMA), glycerol, and methacrylic acid.[1][4]

  • Byproducts: Side reactions can lead to the formation of various byproducts. For instance, in the hydrolysis of GMA, incomplete reaction can leave residual GMA.

3. How do impurities, particularly the 1,3-isomer, affect the final application?

The presence of impurities can significantly impact the polymerization kinetics and the properties of the resulting polymer. For example, the reactivity ratio of this compound was found to be higher (3.09) when a purer form was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3] For applications in drug delivery and biomedical materials, high purity is crucial to ensure predictable material performance and biocompatibility.

4. What are the recommended methods for purifying crude this compound?

Vacuum distillation is the most effective technique for obtaining high-purity this compound.[1] This method separates compounds based on their different boiling points under reduced pressure, which allows for distillation at lower temperatures, minimizing the risk of thermal degradation and premature polymerization of the monomer.[1] A purity of over 99% can be achieved through this method.[1]

5. Which analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard and powerful methods for confirming the chemical structure and assessing the purity of this compound.[1][2]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low Yield of this compound Incomplete reaction during hydrolysis of GMA.- Ensure proper pH control; acidic conditions (e.g., pH 3.5) favor the epoxide ring-opening.[5][6] - Increase reaction time or temperature, monitoring for side product formation.
Loss of product during workup or purification.- Optimize extraction procedures. - For vacuum distillation, ensure the system is properly sealed to maintain a stable, low pressure.
Presence of 1,3-dihydroxypropyl methacrylate isomer The reaction conditions may favor the formation of the 1,3-isomer.- The specific synthetic route can influence isomer formation. The hydrolysis of GMA is a common source of this isomer. - Careful control of reaction temperature and pH may help to minimize its formation. - High-efficiency vacuum distillation can be used to separate the isomers, although it can be challenging due to close boiling points.
Residual Glycidyl Methacrylate (GMA) in the final product Incomplete hydrolysis of the epoxide ring.- Increase the duration of the hydrolysis reaction or the concentration of the acid catalyst. - Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of GMA.
Product is discolored (yellow or brown) Thermal degradation or polymerization during synthesis or purification.- Use a polymerization inhibitor (e.g., hydroquinone) during distillation. - Perform distillation under a high vacuum to lower the boiling point and reduce thermal stress on the product. The boiling point of this compound is reported to be 140°C at 0.6 mmHg.[1][7]
Inconsistent Polymerization Results Presence of uncharacterized impurities in the this compound monomer.- Repurify the monomer using vacuum distillation. - Characterize the purity of the monomer using ¹H NMR and HPLC before polymerization to ensure it meets the required specifications.[1]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O₄[2]
Molecular Weight160.17 g/mol [2]
Boiling Point140°C at 0.6 mmHg[1][7][8][]
Density~1.161 g/cm³[7][8]
Water Solubility100 g/L at 25°C[7][8]

Table 2: Purity and Yield Data for this compound Synthesis Methods

Synthesis MethodTypical PurityTypical YieldKey ConsiderationsReference
Acid-Catalyzed Hydrolysis of GMA>90% (before distillation)Moderate to HighCan result in the formation of the 1,3-isomer.[1][5]
Protected Glycerol RouteHigh95-98%Multi-step process requiring protection and deprotection.[1]
Purification by Vacuum Distillation>99%-Essential for obtaining high-purity this compound for sensitive applications.[1]

Experimental Protocols

1. Synthesis of this compound via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate

  • Materials: Glycidyl methacrylate (GMA), deionized water, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add GMA and deionized water.

    • Cool the mixture in an ice bath.

    • Slowly add a catalytic amount of concentrated HCl while stirring.

    • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the disappearance of the GMA spot by TLC.

    • After the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) to a pH of ~7.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

2. Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analysis: Acquire the ¹H NMR spectrum. The presence of characteristic peaks for this compound and the absence of peaks corresponding to impurities (e.g., the epoxide protons of GMA) will confirm the purity. The ratio of the integrals of the peaks corresponding to the 2,3- and 1,3-isomers can be used to determine their relative amounts.

Visualizations

DHPMA_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials (GMA or Protected Glycerol) reaction Chemical Reaction (Hydrolysis or Deprotection) start->reaction crude Crude this compound reaction->crude distillation Vacuum Distillation crude->distillation pure High-Purity this compound (>99%) distillation->pure analysis Purity Analysis (NMR, HPLC) pure->analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Impurities cluster_identification Impurity Identification cluster_solutions Potential Solutions start Problem: Impurities Detected in this compound isomer 1,3-isomer Present? start->isomer starting_material Unreacted Starting Material? start->starting_material optimize_reaction Optimize Reaction Conditions (pH, Temp, Time) isomer->optimize_reaction Yes optimize_distillation Optimize Vacuum Distillation isomer->optimize_distillation Yes monitor_reaction Improve Reaction Monitoring starting_material->monitor_reaction Yes repurify Re-purify Product optimize_distillation->repurify monitor_reaction->optimize_reaction

Caption: Decision tree for troubleshooting common impurities in this compound synthesis.

GMA_Hydrolysis_Pathway GMA Glycidyl Methacrylate (GMA) O This compound 2,3-Dihydroxypropyl Methacrylate (this compound) OH OH GMA->this compound Epoxide Ring Opening H2O H₂O H2O->this compound Catalyst H⁺ or OH⁻ Catalyst->this compound

Caption: Simplified reaction pathway for the hydrolysis of GMA to this compound.

References

Technical Support Center: Optimization of DHPMA Grafting onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) grafting onto polymer backbones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the grafting of this compound onto polymer backbones. The solutions are based on general principles of free-radical graft polymerization and may require optimization for your specific polymer system.

Issue Potential Cause(s) Recommended Solution(s)
Low Grafting Efficiency / Low Degree of Grafting 1. Suboptimal Initiator Concentration: Too low concentration results in insufficient radical formation. Too high can lead to premature termination.[1] 2. Incorrect Reaction Temperature: Temperature affects initiator decomposition rate and reaction kinetics.[2][3] 3. Inappropriate Monomer Concentration: Low monomer concentration can reduce the propagation rate. 4. Presence of Inhibitors: Oxygen or other impurities can scavenge radicals. 5. Poor Monomer/Initiator Accessibility to the Backbone: Steric hindrance or poor solubility of the polymer backbone.1. Optimize Initiator Concentration: Titrate the initiator concentration to find the optimal range for your system. Refer to the data table below for illustrative examples. 2. Adjust Reaction Temperature: Increase the temperature to enhance initiator decomposition, but avoid temperatures that could degrade the polymer backbone. An optimal temperature often exists beyond which grafting efficiency decreases.[2][3][4] 3. Increase Monomer Concentration: Gradually increase the this compound concentration in the reaction feed. 4. De-gas the Reaction Mixture: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction. 5. Improve Solubility: Use a co-solvent system to improve the solubility of the polymer backbone and facilitate access for the monomer and initiator.
Homopolymer Formation 1. High Initiator Concentration: Excess initiator can lead to the polymerization of the monomer in solution rather than on the backbone.[1] 2. High Monomer Concentration: Can favor monomer-monomer reactions over grafting. 3. Chain Transfer Reactions: Chain transfer to monomer or solvent can initiate homopolymerization.1. Reduce Initiator Concentration: Use the minimum effective concentration of the initiator. 2. Control Monomer Addition: Add the this compound monomer to the reaction mixture dropwise over a period of time rather than all at once. 3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant.
Degradation of Polymer Backbone 1. High Reaction Temperature: Can lead to thermal degradation of the polymer backbone. 2. Radical Attack on the Backbone: Initiator radicals can sometimes cause chain scission.1. Lower the Reaction Temperature: If possible, use a lower temperature initiator or a redox initiator system that is effective at lower temperatures. 2. Use a Milder Initiation Method: Consider photo-initiation or controlled radical polymerization techniques (e.g., ATRP, RAFT) which can be performed under milder conditions.
Gel Formation / Cross-linking 1. High Initiator Concentration: Can lead to a high density of radical sites on the backbone, resulting in intermolecular coupling. 2. Presence of Difunctional Impurities: Impurities in the this compound monomer with two polymerizable groups can act as cross-linkers.1. Reduce Initiator Concentration: Lower the concentration of the initiator to reduce the number of active sites. 2. Purify the Monomer: Ensure the purity of the this compound monomer before use.
Difficulty in Product Purification 1. Entanglement of Homopolymer: The p(this compound) homopolymer can be difficult to separate from the grafted copolymer. 2. Similar Solubility of Copolymer and Homopolymer: Makes selective precipitation challenging.1. Soxhlet Extraction: For insoluble grafted polymers, use a solvent that dissolves the homopolymer but not the grafted product. Acetone is often effective for removing p(MMA) homopolymer.[5] 2. Dialysis: For water-soluble polymers, dialysis against a large volume of water can remove unreacted this compound and low molecular weight homopolymer. 3. Selective Precipitation/Fractional Precipitation: Use a solvent/non-solvent system to selectively precipitate the grafted copolymer or the homopolymer. This may require extensive optimization.
Inconsistent Results 1. Variability in Reagents: Batch-to-batch variation in polymer backbone, monomer, or initiator. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or inert atmosphere.1. Characterize Starting Materials: Ensure the molecular weight and purity of the polymer backbone and monomer are consistent. 2. Maintain Strict Control Over Reaction Parameters: Use a temperature-controlled reaction setup, consistent stirring, and a robust method for maintaining an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that this compound has been successfully grafted onto my polymer backbone?

A1: A combination of analytical techniques is recommended for confirmation:

  • Fourier Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks from this compound in the spectrum of the purified grafted copolymer that are absent in the original polymer backbone. Key peaks for a methacrylate graft would include the C=O stretching vibration (around 1730 cm⁻¹) and C-O stretching.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool to not only confirm grafting but also to quantify the degree of grafting. New proton signals corresponding to the this compound monomer will appear in the spectrum of the copolymer.[8]

  • Gel Permeation Chromatography (GPC): An increase in the molecular weight of the polymer after grafting, as observed by a shift to a shorter retention time in the GPC chromatogram, is a strong indication of successful grafting.[9][10][11]

Q2: How do I calculate the degree of grafting (DG) and grafting efficiency (GE)?

A2: The degree of grafting and grafting efficiency can be calculated using the following formulas:

  • Degree of Grafting (%): DG (%) = [(Weight of grafted polymer - Weight of initial polymer backbone) / Weight of initial polymer backbone] x 100

  • Grafting Efficiency (%): GE (%) = (Weight of grafted polymer / Weight of monomer used) x 100

The weight of the grafted polymer can be determined gravimetrically after thorough purification to remove any homopolymer and unreacted monomer. Alternatively, the composition of the grafted copolymer can be determined by ¹H-NMR, which can then be used to calculate the degree of grafting.

Q3: What is the role of the initiator and how do I choose the right one?

A3: The initiator is a chemical species that, upon decomposition (usually induced by heat or light), generates free radicals that initiate the polymerization process. The choice of initiator depends on several factors:

  • Solubility: The initiator should be soluble in the reaction solvent.

  • Decomposition Temperature: The initiator's half-life at a given temperature should be suitable for the desired reaction time and the thermal stability of your polymer backbone. For thermally sensitive backbones, a low-temperature initiator or a redox initiation system is preferred.

  • Polymer Backbone Reactivity: The initiator should efficiently generate radicals on the polymer backbone.

Common initiators for graft polymerization include potassium persulfate (KPS), benzoyl peroxide (BPO), and redox systems like Fenton's reagent (Fe²⁺/H₂O₂).[5]

Q4: How does reaction time and temperature affect the grafting process?

A4: Both reaction time and temperature are critical parameters:

  • Temperature: Increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of free radicals and potentially a higher grafting rate. However, excessively high temperatures can lead to initiator burnout, increased side reactions like homopolymerization, and degradation of the polymer backbone. An optimal temperature often exists for maximizing the grafting yield.[2][3][4]

  • Reaction Time: The degree of grafting typically increases with reaction time up to a certain point, after which it may level off as the monomer is consumed or the initiator is depleted.

Quantitative Data Summary

Polymer Backbone Monomer Initiator Initiator Conc. (mol/L) Temperature (°C) Effect on Grafting Reference
ChitosanMethyl Methacrylate (MMA)Fenton's Reagent (Fe²⁺/H₂O₂)[Fe²⁺] = 6 x 10⁻⁵, [H₂O₂] = 6 x 10⁻³70High grafting percentage (449%) and efficiency (86%) achieved.[5]
PolypropyleneMethacrylic Acid (MAA)Not SpecifiedVariedIncreased from 60 to 100Grafting degree increased with temperature up to a certain point, then decreased.[1]
PolychloropreneMethyl Methacrylate (MMA)Not SpecifiedNot Specified70 - 90Grafting was not initiated below 70°C. Optimal grafting was observed at 80°C.[3]
Recycled Polyethylene (RPE)Glycidyl Methacrylate (GMA)Dicumyl Peroxide (DCP)Varied175Higher GMA concentration led to higher functionalization. Higher DCP led to lower functionalization due to side reactions.[12]

Experimental Protocols

Protocol 1: Grafting of this compound onto Chitosan using a Redox Initiator (Adapted from MMA grafting)

This protocol is adapted from a procedure for grafting methyl methacrylate onto chitosan and should be optimized for this compound.[5]

Materials:

  • Chitosan

  • N-(2,3-dihydroxypropyl) methacrylamide (this compound)

  • Ferrous ammonium sulfate (FAS) or Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Acetone

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Dissolve a known amount of chitosan (e.g., 0.3 g) in a 1-2% aqueous acetic acid solution in a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Add the desired amount of the ferrous salt solution (e.g., to achieve a final concentration of ~6 x 10⁻⁵ M).

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) under a nitrogen atmosphere.

  • Add the desired amount of this compound monomer (e.g., 3 mL).

  • Initiate the reaction by adding the hydrogen peroxide solution (e.g., to achieve a final concentration of ~6 x 10⁻³ M) dropwise.

  • Allow the reaction to proceed for a set time (e.g., 2 hours) with continuous stirring under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into a large volume of a non-solvent like acetone.

  • Filter the precipitate and wash it thoroughly with acetone to remove any p(this compound) homopolymer and unreacted monomer.

  • Dry the purified chitosan-g-p(this compound) in a vacuum oven at a suitable temperature (e.g., 50°C) to a constant weight.

  • Characterize the product using FTIR, NMR, and GPC.

Protocol 2: Photo-initiated Grafting of this compound onto a PEGDA Hydrogel

This protocol provides a general framework for photo-grafting this compound onto a pre-formed PEGDA hydrogel.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • N-(2,3-dihydroxypropyl) methacrylamide (this compound)

  • Phosphate-buffered saline (PBS)

  • UV light source (e.g., 365 nm)

Procedure:

  • Prepare a pre-polymer solution by dissolving PEGDA and a photoinitiator in PBS.

  • Fabricate a PEGDA hydrogel by exposing the pre-polymer solution to UV light for a sufficient time to ensure complete cross-linking.[13][14]

  • Wash the hydrogel extensively with deionized water to remove any unreacted PEGDA and photoinitiator.

  • Prepare a grafting solution containing this compound and a photoinitiator in an appropriate solvent (e.g., water or a water/alcohol mixture).

  • Immerse the swollen PEGDA hydrogel in the grafting solution and allow it to equilibrate.

  • Expose the hydrogel immersed in the grafting solution to UV light to initiate the grafting of this compound from the hydrogel surface and within its network.

  • After the desired irradiation time, remove the hydrogel and wash it extensively with deionized water to remove any p(this compound) homopolymer and unreacted monomer.

  • Dry the grafted hydrogel (e.g., by lyophilization) and characterize it using techniques like FTIR-ATR to confirm surface modification.

Visualizations

Experimental Workflow for this compound Grafting onto a Polymer Backbone

G cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Purification cluster_characterization Characterization dissolve Dissolve Polymer Backbone in Solvent degas De-gas with Inert Gas dissolve->degas add_initiator Add Initiator degas->add_initiator heat Heat to Reaction Temperature add_initiator->heat add_monomer Add this compound Monomer heat->add_monomer react React for Specified Time add_monomer->react precipitate Precipitate in Non-solvent react->precipitate wash Wash to Remove Homopolymer precipitate->wash dry Dry Grafted Copolymer wash->dry ftir FTIR dry->ftir nmr NMR dry->nmr gpc GPC dry->gpc G cluster_params Reaction Parameters cluster_conditions Reaction Conditions start Low Grafting Efficiency initiator Optimize Initiator Concentration start->initiator temp Adjust Reaction Temperature start->temp monomer Increase Monomer Concentration start->monomer degas Ensure Thorough De-gassing start->degas solvent Improve Polymer Solubility start->solvent

References

Technical Support Center: Strategies to Reduce DHPMA Polymer Polydispersity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of poly(N-(2,3-dihydroxypropyl)methacrylamide) (DHPMA) with controlled, low polydispersity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity index (PDI) and why is it important to control it for this compound polymers in drug delivery?

A1: The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly uniform polymer where all chains have the same length. For this compound polymers used in drug delivery, a low PDI (typically below 1.3) is crucial for ensuring batch-to-batch reproducibility, predictable drug loading and release kinetics, and consistent in vivo performance and safety profiles.

Q2: Which polymerization techniques are recommended for synthesizing this compound with low PDI?

A2: To achieve a low PDI, controlled/"living" radical polymerization techniques are highly recommended over conventional free-radical polymerization. The two most effective methods for this compound are:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a highly versatile method that works well for a wide range of monomers, including hydrophilic methacrylamides like this compound (HPMA). It allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for synthesizing polymers with controlled architecture and low PDI. While it can be effective for methacrylamides, careful optimization of the catalyst system and reaction conditions is necessary to prevent side reactions.

Q3: Can I reduce the PDI of my this compound polymer after synthesis?

A3: Yes, post-polymerization purification techniques can be employed to narrow the molecular weight distribution and thus reduce the PDI. The most common method is fractional precipitation , where a non-solvent is gradually added to a polymer solution to selectively precipitate polymer chains of different molecular weights. Higher molecular weight chains precipitate first, allowing for the separation of fractions with a narrower PDI.

Troubleshooting Guides

Issue 1: High Polydispersity (PDI > 1.5) in RAFT Polymerization of this compound
Potential Cause Troubleshooting Action
Inappropriate Monomer:CTA Ratio The ratio of monomer to Chain Transfer Agent (CTA) is a key determinant of the final molecular weight and PDI. A higher [Monomer]:[CTA] ratio targets a higher molecular weight, which can sometimes lead to a loss of control and broader PDI. Action: Decrease the [Monomer]:[CTA] ratio to target a lower molecular weight.
Incorrect CTA:Initiator Ratio The ratio of CTA to initiator ([CTA]:[I]) influences the rate of polymerization and the "livingness" of the chains. A low [CTA]:[I] ratio can lead to a higher concentration of radicals, increasing the likelihood of termination reactions that broaden the PDI. Action: Increase the [CTA]:[I] ratio, typically to between 3:1 and 10:1.
Monomer Impurities The presence of impurities in the this compound monomer, particularly dimethacrylates, can act as crosslinkers, leading to branched polymers and a significant increase in PDI, especially at high conversions.[1] Action: Purify the this compound monomer before polymerization, for example, by recrystallization.[2]
High Monomer Conversion Pushing the polymerization to very high conversions can sometimes lead to a loss of active chain ends and an increase in termination reactions, resulting in a higher PDI. Action: Monitor the polymerization kinetics and consider stopping the reaction at a moderate conversion (e.g., 70-90%) to maintain good control over the PDI.
Side Reactions For methacrylamides, side reactions involving the amide group can occur, leading to a loss of control. Action: Ensure the polymerization is conducted under optimal conditions (e.g., appropriate pH if in aqueous media, and temperature) to minimize side reactions.
Issue 2: High Polydispersity (PDI > 1.5) in ATRP of this compound
Potential Cause Troubleshooting Action
Catalyst Inactivation The copper catalyst can be complexed by the amide groups of the this compound monomer and polymer, leading to its deactivation and a loss of control over the polymerization.[3] Action: Use a more active catalyst system (e.g., with a ligand like Me6TREN) and consider adding a small amount of Cu(II) halide to the reaction mixture to maintain the equilibrium between active and dormant species.
Inappropriate Solvent The choice of solvent can significantly impact the solubility of the catalyst complex and the polymer, affecting the polymerization kinetics and control. Action: For hydrophilic monomers like this compound, polar solvents or aqueous media are often used. Ensure the catalyst complex is soluble in the chosen solvent system.
Initiator Efficiency The efficiency of initiation from the alkyl halide initiator is crucial for ensuring all polymer chains start growing at the same time. Action: Use a highly efficient initiator, such as ethyl 2-bromoisobutyrate (EBiB) or methyl 2-chloropropionate (MCP).
High Radical Concentration A high concentration of active radicals can lead to increased termination reactions. Action: Adjust the ratio of Cu(I) to Cu(II) to favor the dormant species, thereby reducing the concentration of propagating radicals.

Quantitative Data on this compound Polymerization

The following tables summarize the effect of key experimental parameters on the polydispersity of this compound polymers synthesized by RAFT polymerization.

Table 1: Effect of Monomer to CTA Ratio on PDI in RAFT Polymerization of this compound

[Monomer]:[CTA] Ratio[CTA]:[Initiator] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
200:15:17024>9529,0001.15Adapted from[4]
320:51708~80-~1.20[4]
500:15:17024>9572,0001.25Adapted from[4]
800:11:130727845,000<1.2[5]

Table 2: Kinetic Data for RAFT Polymerization of this compound ([M]:[CTA]:[I] = 800:1:0.33)

Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
2~20~15,0001.30Adapted from
4~40~30,0001.25Adapted from
6~60~45,0001.22
8~75~55,0001.20Adapted from

Experimental Protocols

Detailed Protocol for RAFT Polymerization of this compound

This protocol is adapted from literature procedures for the synthesis of poly(HPMA) with low PDI.

Materials:

  • N-(2,3-dihydroxypropyl)methacrylamide (this compound), purified

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPTPA) (Chain Transfer Agent)

  • 4,4'-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)

  • Acetic acid buffer (pH 5.0)

  • Methanol

  • Acetone

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1 g, 6.98 mmol), CPTPA (e.g., 19.5 mg, 0.07 mmol, for a [M]:[CTA] ratio of 100:1), and V-501 (e.g., 3.9 mg, 0.014 mmol, for a [CTA]:[I] ratio of 5:1) in the acetic acid buffer (e.g., 5 mL).

  • Degassing: Seal the flask and degas the solution by bubbling with nitrogen for at least 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Quenching: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent mixture (e.g., acetone/diethyl ether 1:1 v/v).

    • Collect the precipitate by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol or water) and re-precipitate to remove unreacted monomer and other impurities. Repeat this step 2-3 times.

    • Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Analyze the molecular weight (Mn, Mw) and PDI of the purified polymer using Gel Permeation Chromatography (GPC).

Protocol for Fractional Precipitation of Poly(this compound)

This protocol provides a general guideline for reducing the PDI of a synthesized this compound polymer.

Materials:

  • Poly(this compound) with a broad PDI

  • A good solvent for poly(this compound) (e.g., water, methanol)

  • A non-solvent for poly(this compound) (e.g., acetone, diethyl ether)

Procedure:

  • Dissolution: Dissolve the poly(this compound) in the good solvent to create a dilute solution (e.g., 1-2% w/v).

  • Precipitation of High Molecular Weight Fraction: Slowly add the non-solvent dropwise to the stirred polymer solution. The solution will become turbid as the highest molecular weight chains begin to precipitate.

  • Isolation of First Fraction: Continue adding the non-solvent until a small amount of precipitate is formed. Stop the addition and allow the mixture to equilibrate. Separate the precipitate (the highest molecular weight fraction) by centrifugation or decantation.

  • Precipitation of Subsequent Fractions: To the remaining solution (supernatant), continue the dropwise addition of the non-solvent to precipitate the next fraction of polymer with a slightly lower molecular weight.

  • Repeat: Repeat the process of adding non-solvent and isolating the precipitated fractions. Each successive fraction will have a lower average molecular weight and a narrower PDI than the original polymer.

  • Analysis: Dry and analyze the PDI of each fraction using GPC to select the fraction(s) that meet the desired specifications.

Visualized Workflows and Relationships

RAFT_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents 1. Dissolve this compound, CTA, and Initiator in Solvent degas 2. Degas Solution (e.g., N2 Purge) reagents->degas polymerize 3. Heat to Reaction Temperature (e.g., 70°C) degas->polymerize quench 4. Quench Reaction (Cooling) polymerize->quench precipitate 5. Precipitate Polymer in Non-solvent quench->precipitate dry 6. Dry Purified Polymer precipitate->dry analyze 7. Analyze PDI (GPC) dry->analyze

Caption: Experimental workflow for RAFT polymerization of this compound.

PDI_Factors cluster_RAFT RAFT Polymerization cluster_ATRP ATRP PDI High PDI in this compound Polymerization M_CTA High [Monomer]:[CTA] Ratio PDI->M_CTA CTA_I Low [CTA]:[Initiator] Ratio PDI->CTA_I Impurity Monomer Impurities PDI->Impurity Conversion High Conversion PDI->Conversion Catalyst Catalyst Inactivation PDI->Catalyst Solvent Inappropriate Solvent PDI->Solvent Initiator Low Initiator Efficiency PDI->Initiator

Caption: Factors contributing to high PDI in this compound polymerization.

References

Validation & Comparative

A Comparative Guide to DHPMA and HEMA in Hydrogel Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical materials, hydrogels have emerged as a cornerstone for controlled drug delivery, owing to their biocompatibility and tunable properties. Among the myriad of monomers used in hydrogel synthesis, N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) and 2-hydroxyethyl methacrylate (HEMA) are two prominent hydrophilic monomers. This guide provides an objective comparison of their performance in hydrogel formulations, supported by available experimental data, to aid in the selection of the most suitable material for specific drug delivery applications.

Performance Comparison: this compound vs. HEMA Hydrogels

While direct comparative studies are limited, an analysis of individual material properties allows for a substantive comparison.

PropertyThis compound-based HydrogelsHEMA-based HydrogelsKey Considerations
Drug Release Profile Theoretically offers more sustained release due to higher hydrophilicity and potential for stronger hydrogen bonding with therapeutic agents.Release kinetics are well-documented and can be tailored by adjusting crosslinker density. May exhibit faster initial release for hydrophilic drugs.[1]The additional hydroxyl groups in this compound can lead to more complex interactions with drugs, potentially allowing for more controlled and prolonged release profiles.
Mechanical Properties Generally expected to exhibit lower mechanical strength due to higher water content and potentially less rigid polymer chains.Known for their good mechanical properties, which can be modulated by the degree of crosslinking.[2]For applications requiring robust mechanical integrity, HEMA-based hydrogels may be more suitable. However, the mechanical properties of this compound hydrogels can be enhanced through copolymerization or the use of specific crosslinkers.
Biocompatibility Generally considered highly biocompatible due to its structural similarity to glycerol, a natural metabolite.Widely used in biomedical applications and generally considered biocompatible.[3] However, residual monomer can be a concern.Both materials exhibit good biocompatibility. The choice may depend on the specific cell type and application, with this compound potentially offering an advantage due to its closer resemblance to biological molecules.
Degradation Kinetics Degradation is primarily hydrolytic and can be tuned by the choice of crosslinker. The higher hydrophilicity may lead to faster degradation rates compared to HEMA hydrogels with similar crosslinking.Degradation is dependent on the crosslinker used. Non-degradable crosslinkers result in stable hydrogels, while degradable crosslinkers allow for controlled erosion.[4]The degradation profile for both can be engineered. The inherent properties of this compound might facilitate faster clearance for certain applications.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are generalized protocols for the synthesis and characterization of this compound and HEMA hydrogels.

Hydrogel Synthesis

Objective: To synthesize this compound and HEMA hydrogels via free radical polymerization.

Materials:

  • N-(2,3-dihydroxypropyl) methacrylamide (this compound) or 2-hydroxyethyl methacrylate (HEMA)

  • Crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

  • Initiator (e.g., ammonium persulfate, APS)

  • Catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Dissolve the monomer (this compound or HEMA) and the crosslinking agent in PBS in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the initiator (APS) and catalyst (TEMED) to the solution and mix thoroughly.

  • Transfer the solution into a mold of the desired shape.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time.

  • After polymerization, wash the hydrogel extensively with deionized water or PBS to remove any unreacted monomers and initiators.

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification prep1 Dissolve Monomer & Crosslinker in PBS prep2 Purge with Nitrogen prep1->prep2 prep3 Add Initiator & Catalyst prep2->prep3 poly1 Transfer to Mold prep3->poly1 poly2 Incubate at Controlled Temperature poly1->poly2 purify1 Wash with DI Water/PBS poly2->purify1 G cluster_load Drug Loading cluster_release Release Study cluster_analysis Analysis load1 Incorporate Drug During Polymerization or Soak in Drug Solution release1 Place Hydrogel in Release Medium load1->release1 release2 Incubate at 37°C with Agitation release1->release2 release3 Sample Medium at Time Intervals release2->release3 analysis1 Analyze Drug Concentration release3->analysis1 analysis2 Calculate Cumulative Release analysis1->analysis2 G cluster_inputs Formulation & Synthesis cluster_outputs Hydrogel Performance Monomer Monomer Type (this compound vs. HEMA) DrugRelease Drug Release Monomer->DrugRelease Mechanical Mechanical Properties Monomer->Mechanical Biocompatibility Biocompatibility Monomer->Biocompatibility Degradation Degradation Monomer->Degradation Crosslinker Crosslinker (Density, Type) Crosslinker->DrugRelease Crosslinker->Mechanical Crosslinker->Degradation Initiator Initiator Concentration Initiator->Mechanical Solvent Solvent Solvent->DrugRelease

References

Cytotoxicity of DHPMA Polymers for Biomedical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of polymers is paramount for their application in biomedicine. This guide provides a comparative overview of the cytotoxicity of N-(2-hydroxypropyl)methacrylamide (DHPMA or HPMA) copolymers, a prominent class of polymers in drug delivery, against common alternatives such as polyethylene glycol (PEG), polylactic acid (PLA), and chitosan.

While direct comparative studies evaluating the cytotoxicity of these polymers under identical conditions are limited, this guide synthesizes available data to offer insights into their relative biocompatibility. The primary method for assessing cytotoxicity discussed herein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Comparative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data for this compound (HPMA) copolymers and alternative polymers from various studies. It is crucial to note that the experimental conditions, such as the specific cell lines, polymer concentrations, and incubation times, vary between studies, which can influence the results. Therefore, this data should be interpreted with consideration of the specific context of each study.

PolymerCell LineConcentration/IC50Key Findings & Citations
HPMA copolymer-drug conjugates Human head and neck squamous cell carcinoma (HNSCC)Not specified (qualitative)HPMA copolymer-5-FU conjugate with a targeting peptide showed higher cytotoxic efficacy compared to the free drug and a non-targeted conjugate.
HPMA copolymer-doxorubicin conjugates T cell lymphoma EL4Not specified (qualitative)Cytotoxicity was dependent on the linker used to attach the drug. Conjugates with pH-sensitive linkers showed higher cytotoxicity than those with enzymatically degradable linkers.[1]
PEGylated Chitosan (Cisplatin-loaded) MCF-7 (human breast cancer)IC50: 82.08 µg/mLThe nanoparticle formulation exhibited cytotoxic properties against the cancer cell line.[2]
Galactosylated-PEGylated-Chitosan HepG2 (human liver cancer)IC50 > 500 µg/mLThe grafted chitosan showed low cytotoxicity, with over 80% cell viability at concentrations up to 5 mg/mL.[3]
Chitosan and Chitooligosaccharides (COS) L929 (mouse fibroblast)No cytotoxic effect at ≤10 mg/mLA cytotoxic effect was observed at a high concentration of 100 mg/mL.[4]
Chitosan/L-arginine hydrogels HeLa (human cervical cancer)Not specified (qualitative)The hydrogels were found to be non-toxic and, in some formulations, increased cell viability compared to controls.[5]
PLA-PEG-PLA (Curcumin-loaded) MCF-7 (human breast cancer)IC50: 23.01 ± 0.85 µMThe copolymer microspheres loaded with curcumin demonstrated significant cell death in cancer cells.

Experimental Protocol: A Generalized MTT Assay for Cytotoxicity Assessment

The following is a generalized protocol for the MTT assay, a common method used to evaluate the cytotoxicity of polymers. This protocol is based on standard procedures and should be optimized for specific cell lines and polymer characteristics.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Polymer Treatment: Prepare various concentrations of the polymer to be tested in a suitable solvent or culture medium. Remove the existing medium from the cells and add the polymer solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the polymer solutions for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the polymer that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical cytotoxicity assessment using an MTT assay.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Cell Treatment with Polymer cell_seeding->treatment polymer_prep Polymer Solution Preparation polymer_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) and IC50 read_absorbance->calculate_viability

Caption: Workflow of a typical MTT assay for cytotoxicity assessment.

Signaling Pathways in Drug Delivery and Cytotoxicity

The mechanism of action of polymer-drug conjugates often involves intracellular drug release, which can trigger specific signaling pathways leading to cell death. For instance, HPMA copolymer-doxorubicin conjugates are designed to release doxorubicin within the lysosome, which then intercalates with DNA and inhibits topoisomerase II, ultimately inducing apoptosis.

Drug_Delivery_Pathway cluster_uptake Cellular Uptake cluster_release Intracellular Trafficking & Drug Release cluster_action Mechanism of Action conjugate Polymer-Drug Conjugate endocytosis Endocytosis conjugate->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Enzymatic/pH-mediated cleavage) endosome->lysosome free_drug Free Drug lysosome->free_drug target Intracellular Target (e.g., DNA, enzymes) free_drug->target apoptosis Apoptosis/Cell Death target->apoptosis

Caption: Generalized pathway of a polymer-drug conjugate leading to cell death.

References

A Comparative Guide to the Biocompatibility of DHPMA and Other Methacrylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of 2,3-dihydroxypropyl methacrylate (DHPMA) with other commonly used methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A-glycidyl methacrylate (BisGMA). This document summarizes key experimental data on cytotoxicity, hemocompatibility, and inflammatory responses, providing detailed experimental protocols and visual representations of relevant biological pathways to aid in the selection of appropriate biomaterials for drug delivery and biomedical applications.

Executive Summary

Methacrylates are a versatile class of monomers widely used in the development of biomaterials, including hydrogels, dental resins, and drug delivery systems. Their biocompatibility is a critical factor determining their suitability for clinical applications. This guide focuses on this compound, a glycerol-based methacrylate, and compares its biocompatibility profile with that of other established methacrylates. While extensive data exists for monomers like HEMA, direct comparative and quantitative biocompatibility data for this compound is still an emerging area of research. This guide compiles the available information to provide a current perspective and identify areas for future investigation.

Structurally, this compound possesses two hydroxyl groups, in contrast to HEMA which has one. This difference in the number of hydroxyl groups increases the hydrophilicity and potential for cross-linking in this compound-based polymers, which can influence their biological interactions.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative data on the cytotoxicity and hemocompatibility of various methacrylates. It is important to note that direct comparative studies involving this compound are limited, and the data presented is compiled from various sources.

Table 1: In Vitro Cytotoxicity of Methacrylate Monomers
MonomerCell LineAssayConcentrationCell Viability (%)Citation
This compound ---Data not available-
HEMA RAW264.7 MacrophagesMTT5 mM~60%[1]
Human Gingival FibroblastsMTT1 mM~70%
L929MTT10 mM<50%[2]
TEGDMA Human Gingival FibroblastsMTT0.5 mM~50%
THP-1 MonocytesMTT5 mMDose-dependent decrease[3]
BisGMA Human Gingival FibroblastsMTT0.1 mM~40%
MMA V79 FibroblastsGrowth Inhibition1 µlSignificant inhibition[4]

Note: The lack of quantitative cytotoxicity data for this compound in the published literature represents a significant knowledge gap.

Table 2: Hemocompatibility of Methacrylate-Based Hydrogels
Polymer/HydrogelAssayResultCitation
This compound-based -Data not available-
HEMA-based Hydrogel Hemolysis Assay<2% hemolysis[5]
Various Hydrogels Hemolysis Assay0.14% - 1.61% hemolysis[5][6]

Experimental Protocols

In Vitro Cytotoxicity Testing: MTT Assay (Based on ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., L929, NIH/3T3, or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[7][8]

  • Preparation of Extracts: Prepare extracts of the test material (e.g., methacrylate-based hydrogel) by incubating it in a cell culture medium at a ratio of 0.1 g/mL to 0.2 g/mL at 37°C for 24 to 72 hours.[7]

  • Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Include positive (e.g., toxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted in culture medium) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

  • Calculation of Cell Viability: Express the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[2]

Hemocompatibility Testing: Hemolysis Assay (Based on ISO 10993-4)

The hemolysis assay determines the potential of a material to damage red blood cells (erythrocytes).

Principle: When red blood cells are damaged, they release hemoglobin. The amount of free hemoglobin in the plasma can be measured spectrophotometrically and is an indicator of the material's hemolytic activity.

Protocol:

  • Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor).

  • Preparation of Erythrocyte Suspension: Prepare a diluted suspension of red blood cells in a phosphate-buffered saline (PBS) solution.

  • Material Incubation:

    • Direct Contact Method: Place the test material directly into the erythrocyte suspension.

    • Extract Method: Prepare an extract of the material in PBS and add the extract to the erythrocyte suspension.

  • Controls: Include a positive control (e.g., Triton X-100 or distilled water, which cause 100% hemolysis) and a negative control (e.g., PBS).[5]

  • Incubation: Incubate the samples and controls at 37°C for a specified time (typically 3-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540-545 nm).

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 2% is typically considered non-hemolytic, between 2% and 5% is slightly hemolytic, and above 5% is hemolytic.[6]

Inflammatory Response to Methacrylates

The inflammatory response to implanted biomaterials is a critical aspect of biocompatibility. Macrophages play a central role in orchestrating this response. Unpolymerized methacrylate monomers can leach from polymer networks and interact with surrounding tissues, potentially triggering an inflammatory cascade.

Macrophage Activation and Cytokine Release

Studies have shown that methacrylates like HEMA and TEGDMA can activate macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[6] This activation can be mediated through various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key regulator of inflammation.

The degree of monomer conversion during polymerization is a crucial factor. Lower conversion rates can lead to a higher concentration of leachable monomers, which may result in increased cytotoxicity and a more pronounced inflammatory response.[6]

Mandatory Visualizations

Signaling Pathway: NF-κB Activation by Biomaterial Leachables

Caption: NF-κB signaling pathway activation by biomaterial leachables.

Experimental Workflow: In Vitro Biocompatibility Testing

Biocompatibility_Workflow cluster_tests Biocompatibility Assays Material_Prep Material Preparation (e.g., Hydrogel Synthesis) Sterilization Sterilization Material_Prep->Sterilization Extract_Prep Extract Preparation (ISO 10993-12) Sterilization->Extract_Prep Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Sterilization->Hemocompatibility Direct Contact Cytotoxicity Cytotoxicity Assay (e.g., MTT) Extract_Prep->Cytotoxicity Extract_Prep->Hemocompatibility Extract Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Hemocompatibility->Data_Analysis Conclusion Biocompatibility Assessment Data_Analysis->Conclusion

Caption: General workflow for in vitro biocompatibility testing of biomaterials.

Conclusion and Future Directions

The biocompatibility of methacrylates is a complex, multifaceted issue that is dependent on the specific monomer, the degree of polymerization, and the resulting concentration of leachable components. While HEMA and other methacrylates have been extensively studied, revealing dose-dependent cytotoxicity and inflammatory potential, there is a notable lack of direct comparative and quantitative biocompatibility data for this compound.

The increased hydrophilicity of this compound, due to its two hydroxyl groups, suggests that it may exhibit favorable biocompatibility. However, to substantiate this, further research is imperative. Future studies should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro cytotoxicity and hemocompatibility studies of this compound against HEMA and other common methacrylates using standardized protocols.

  • Leachable Analysis: Quantifying the leachable monomer and oligomer profiles from this compound-based polymers under physiological conditions.

  • In Vivo Studies: Evaluating the long-term in vivo biocompatibility and inflammatory response to this compound-based implants.

By addressing these research gaps, a more complete understanding of this compound's biocompatibility can be achieved, facilitating its confident application in the next generation of biomedical devices and drug delivery systems.

References

A Comparative Guide to the Mechanical Properties of DHPMA-Based Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and material science, understanding the mechanical properties of polymers is crucial for designing effective and reliable systems. This guide provides a comparative analysis of the mechanical characteristics of hydrogels based on N-(2,3-dihydroxypropyl)methacrylamide (DHPMA), a polymer of growing interest in biomedical applications, against two well-established alternatives: poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(ethylene glycol) diacrylate (PEGDA).

While direct comparative studies on the mechanical properties of this compound-based hydrogels are not extensively available in public literature, this guide synthesizes available data for the alternative materials to provide a useful benchmark. The mechanical behavior of hydrogels is highly dependent on factors such as monomer concentration, crosslinker density, and water content.

Comparative Mechanical Properties

The following tables summarize typical ranges for key mechanical properties of PHEMA and PEGDA hydrogels, which can be used as a reference for evaluating this compound-based counterparts.

Tensile Properties

Tensile testing provides insights into a material's behavior under tension, characterizing its strength and elasticity.

MaterialMonomer Concentration (% w/v)Crosslinker Concentration (mol%)Tensile Modulus (kPa)Tensile Strength (kPa)Elongation at Break (%)
PHEMA 20-401-5100 - 100050 - 50020 - 100
PEGDA 10-30N/A10 - 800[1][2]20 - 40010 - 60
Compressive Properties

Compression tests are vital for applications where the material will be subjected to compressive forces, such as in tissue engineering scaffolds.

MaterialMonomer Concentration (% w/v)Crosslinker Concentration (mol%)Compressive Modulus (kPa)Compressive Strength (MPa)
PHEMA 20-501-550 - 8000.1 - 5
PEGDA 10-40N/A30 - 1700[2]0.05 - 2.5[3]
Rheological Properties

Rheological analysis characterizes the viscoelastic properties of hydrogels, which is critical for applications involving flow or injection.

MaterialFrequency (Hz)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')
PHEMA 0.1 - 10100 - 10,00010 - 10000.01 - 0.2
PEGDA 0.1 - 10100 - 50,00010 - 50000.01 - 0.3

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable mechanical testing. Below are outlines for key experimental protocols.

Tensile Testing

Objective: To determine the tensile modulus, tensile strength, and elongation at break of a hydrogel sample.

Methodology:

  • Sample Preparation: Hydrogel samples are prepared in a dumbbell shape using a mold, following standards such as ASTM D638. The dimensions of the gauge length, width, and thickness are precisely measured.

  • Instrumentation: A universal testing machine (UTM) equipped with a suitable load cell (e.g., 10 N for soft hydrogels) is used. Grips are designed to hold the soft and wet samples without causing premature failure.

  • Testing Procedure:

    • The hydrogel sample is clamped into the grips of the UTM.

    • The sample is pulled at a constant strain rate (e.g., 1 mm/min) until it fractures.

    • The force and displacement are recorded throughout the test.

  • Data Analysis:

    • Stress is calculated by dividing the force by the initial cross-sectional area.

    • Strain is calculated by dividing the change in length by the initial gauge length.

    • A stress-strain curve is plotted. The tensile modulus is determined from the initial linear portion of this curve. The tensile strength is the maximum stress reached, and the elongation at break is the strain at which the sample fractures.

Compression Testing

Objective: To determine the compressive modulus and compressive strength of a hydrogel.

Methodology:

  • Sample Preparation: Cylindrical or cubic hydrogel samples are prepared with a defined aspect ratio to prevent buckling, following standards like ASTM D695.

  • Instrumentation: A universal testing machine (UTM) with compression platens is used.

  • Testing Procedure:

    • The hydrogel sample is placed between the compression platens.

    • A compressive load is applied at a constant rate of displacement (e.g., 1 mm/min).

    • The force and displacement are recorded until the sample fractures or reaches a predefined strain.

  • Data Analysis:

    • Compressive stress and strain are calculated similarly to the tensile test.

    • A stress-strain curve is generated, from which the compressive modulus (from the initial linear region) and compressive strength (maximum stress) are determined.

Rheological Analysis

Objective: To characterize the viscoelastic properties of the hydrogel, including the storage modulus (G'), loss modulus (G''), and tan delta.

Methodology:

  • Sample Preparation: A disc-shaped hydrogel sample of a specific diameter and thickness is prepared.

  • Instrumentation: A rheometer with parallel plate geometry is used. The temperature is controlled, typically at 37°C for biomedical applications.

  • Testing Procedure:

    • The hydrogel sample is placed between the rheometer plates.

    • Strain Sweep: A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

    • Frequency Sweep: A frequency sweep is conducted within the LVER to measure G' and G'' as a function of frequency.

  • Data Analysis:

    • The storage modulus (G') represents the elastic component (energy stored), and the loss modulus (G'') represents the viscous component (energy dissipated as heat).

    • Tan delta (G''/G') is calculated to quantify the degree of viscoelasticity. A lower tan delta indicates a more elastic material.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the mechanical testing of hydrogels.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Monomer_Prep Monomer Solution (this compound, PHEMA, or PEGDA) Crosslinker_Add Add Crosslinker & Initiator Monomer_Prep->Crosslinker_Add Polymerization Polymerization (e.g., UV, Thermal) Crosslinker_Add->Polymerization Molding Mold into Specific Shape (Dumbbell/Cylinder) Polymerization->Molding Swelling Equilibrium Swelling in PBS Molding->Swelling Tensile Tensile Testing (UTM) Swelling->Tensile Compression Compression Testing (UTM) Swelling->Compression Rheology Rheological Analysis (Rheometer) Swelling->Rheology Tensile_Data Stress-Strain Curve - Tensile Modulus - Tensile Strength - Elongation at Break Tensile->Tensile_Data Compression_Data Stress-Strain Curve - Compressive Modulus - Compressive Strength Compression->Compression_Data Rheology_Data G', G'', tan(δ) vs. Frequency/Strain Rheology->Rheology_Data

Caption: Workflow for mechanical characterization of hydrogels.

References

Assessing the Hydrolytic Degradation of DHPMA Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a polymer excipient is a critical determinant of a drug delivery system's efficacy and safety. For intravenously administered therapeutics, understanding the hydrolytic degradation profile of the polymer carrier is paramount. This guide provides a comparative analysis of the hydrolytic stability of N-(2-hydroxypropyl)methacrylamide (DHPMA) polymers against common biodegradable alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound polymers are characterized by a stable carbon-carbon backbone with pendant amide linkages. This structure confers exceptional resistance to hydrolytic degradation compared to polyester-based polymers such as poly(lactic-co-glycolic acid) (PLGA), which are designed to degrade via hydrolysis of their ester bonds. This fundamental difference in chemical structure leads to vastly different stability profiles, with this compound polymers remaining largely intact under physiological conditions, while PLGA polymers undergo bulk erosion over time. This stability makes this compound an ideal candidate for applications requiring long circulation times and controlled release primarily through enzymatic cleavage of specifically designed linkers, rather than polymer backbone degradation.

Comparative Hydrolytic Stability: this compound vs. Alternatives

The hydrolytic stability of polymers is intrinsically linked to the chemical nature of the bonds in their backbone and side chains. This compound polymers, being polymethacrylamides, feature a chain of carbon-carbon single bonds, which are not susceptible to hydrolysis. The pendant side chains are attached via amide bonds, which are known to be significantly more resistant to hydrolysis than the ester bonds that constitute the backbone of polymers like PLGA and polylactic acid (PLA).

One study highlighted that at various pH values and temperatures, the hydrolysis rate of a polymer functionalized via an amide linkage was negligible over 300 hours.[1] In contrast, polymers with ester linkages exhibit a pronounced pH and temperature-dependent degradation.[1]

ParameterThis compound PolymersPoly(lactic-co-glycolic acid) (PLGA)
Primary Degradation Mechanism Negligible backbone hydrolysis; degradation relies on cleavage of specific linkers.Bulk hydrolysis of backbone ester bonds.
Backbone Stability High; Carbon-carbon backbone is hydrolytically stable.Low; Ester backbone is susceptible to hydrolysis.
Side Chain Stability High; Amide bonds are highly resistant to hydrolysis.Not applicable (backbone degradation is primary).
Degradation Products Dependent on the conjugated drug and linker; polymer backbone remains intact.Lactic acid and glycolic acid.
Degradation Rate Control Primarily by the design of enzymatically or pH-sensitive linkers.Dependent on molecular weight, lactide-to-glycolide ratio, and crystallinity.
In Vivo Half-life Long and tunable by molecular weight.Short to medium, designed for biodegradation.

Experimental Protocols for Assessing Hydrolytic Degradation

A thorough assessment of hydrolytic degradation involves subjecting the polymer to controlled environmental conditions and monitoring changes in its physicochemical properties over time.

Accelerated Hydrolytic Degradation Study

This protocol is designed to simulate physiological conditions and accelerate the degradation process to obtain data in a reasonable timeframe.

  • Sample Preparation: Prepare thin films or nanoparticles of the polymer. For this compound, this may involve dissolving the polymer in an appropriate solvent and casting it into a thin film. For PLGA, methods like solvent evaporation are common for creating nanoparticles.

  • Incubation: Immerse the polymer samples in a phosphate-buffered saline (PBS) solution at a pH of 7.4. To accelerate degradation, the incubation is typically carried out at an elevated temperature, such as 37°C or 50°C.

  • Time Points: At predetermined time intervals (e.g., 0, 7, 14, 28, and 60 days), remove triplicate samples for analysis.

  • Sample Processing: Lyophilize the polymer samples to remove water before analysis.

  • Analysis: Characterize the dried polymer samples using the analytical techniques described below.

Analytical Techniques

1. Gel Permeation Chromatography (GPC/SEC)

  • Objective: To monitor changes in the molecular weight and molecular weight distribution of the polymer over time.

  • Methodology:

    • Dissolve a known concentration of the dried polymer sample in a suitable mobile phase (e.g., dimethylformamide (DMF) with 0.1% LiBr).

    • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

    • Calibrate the system using polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate).

    • Analyze the chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A decrease in molecular weight over time indicates degradation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify changes in the chemical structure of the polymer and quantify the cleavage of specific bonds.

  • Methodology:

    • Dissolve the dried polymer sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H NMR spectra.

    • Monitor the appearance of new peaks corresponding to degradation products (e.g., lactic and glycolic acid for PLGA) or the disappearance of peaks associated with the intact polymer chain. For this compound-drug conjugates, the cleavage of the linker can be monitored by the appearance of peaks corresponding to the free drug. The stability of the amide bond in the this compound side chain can be confirmed by the persistence of its characteristic NMR signals.[1]

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the release of degradation products or conjugated drugs into the incubation medium.

  • Methodology:

    • Collect aliquots of the incubation medium (PBS) at each time point.

    • Inject the samples into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., UV-Vis or mass spectrometer).

    • Develop a method to separate and quantify the degradation products or the released drug. This involves optimizing the mobile phase composition and flow rate.

    • Create a calibration curve with known concentrations of the analyte to quantify its concentration in the samples.

Visualizing Degradation Pathways and Workflows

Hydrolytic_Degradation_Pathway cluster_this compound This compound Polymer cluster_PLGA PLGA Polymer This compound Stable C-C Backbone + Amide Side Chains DHPMA_Stable No Significant Backbone Degradation This compound->DHPMA_Stable H₂O, 37°C, pH 7.4 PLGA Ester Backbone PLGA_Degraded Lactic Acid + Glycolic Acid PLGA->PLGA_Degraded H₂O, 37°C, pH 7.4 (Hydrolysis)

Caption: Comparative hydrolytic degradation pathways of this compound and PLGA polymers.

Experimental_Workflow start Start: Polymer Sample incubation Incubate in PBS (pH 7.4, 37°C/50°C) start->incubation sampling Collect Samples at Time Intervals incubation->sampling drying Lyophilize Samples sampling->drying analysis Physicochemical Analysis drying->analysis gpc GPC/SEC (Molecular Weight) analysis->gpc nmr NMR (Chemical Structure) analysis->nmr hplc HPLC (Degradation Products) analysis->hplc end End: Degradation Profile gpc->end nmr->end hplc->end

Caption: General experimental workflow for assessing polymer hydrolytic degradation.

Logical_Relationship polymer_type Polymer Type This compound This compound (Polymethacrylamide) polymer_type->this compound Amide-based plga PLGA (Polyester) polymer_type->plga Ester-based dhpma_backbone C-C Backbone + Amide Side Chain This compound->dhpma_backbone plga_backbone Ester Backbone plga->plga_backbone hydrolytic_stability Hydrolytic Stability dhpma_backbone->hydrolytic_stability Leads to plga_backbone->hydrolytic_stability Leads to high_stability High hydrolytic_stability->high_stability This compound low_stability Low hydrolytic_stability->low_stability PLGA application Primary Application high_stability->application low_stability->application long_circulation Long-circulating Drug Delivery application->long_circulation This compound biodegradable_implant Biodegradable Implants/ Sustained Release application->biodegradable_implant PLGA

Caption: Logical relationship between polymer type, stability, and application.

Conclusion

The hydrolytic stability of this compound polymers is markedly superior to that of polyester-based alternatives like PLGA due to the inherent stability of its carbon-carbon backbone and amide side chains. This makes this compound a robust platform for developing long-circulating drug delivery systems where drug release is controlled by specifically designed cleavable linkers rather than the degradation of the polymer carrier itself. For applications requiring a biodegradable carrier that erodes over time, PLGA and other polyesters remain the materials of choice. The selection between these polymers should therefore be guided by the desired pharmacokinetic profile and the intended mechanism of drug release for a given therapeutic application.

References

DHPMA vs. Glycidyl Methacrylate in Monolithic Columns: A Performance Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the field of separation science, the choice of monomer is critical in defining the performance of monolithic stationary phases. This guide provides an objective comparison of two prominent methacrylate monomers used in the fabrication of monoliths: 2,3-dihydroxypropyl methacrylate (DHPMA) and glycidyl methacrylate (GMA). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal material for their chromatographic applications, with a focus on affinity chromatography and the separation of biomolecules.

Executive Summary

Glycidyl methacrylate (GMA) has long been the gold standard for creating reactive monolithic supports due to its versatile epoxy group, which allows for a wide range of surface modifications. However, the hydrophobicity of the GMA backbone and the requirement of a post-polymerization hydrolysis step to introduce hydrophilic diol groups can lead to non-specific interactions and a more complex workflow.

A newer alternative, 2,3-dihydroxypropyl methacrylate (this compound), offers a more direct route to hydrophilic monoliths. By incorporating diol functionalities directly into the monomer, this compound eliminates the need for the hydrolysis step, potentially reducing non-specific interactions and simplifying the synthesis process. This guide presents a detailed comparison of the performance of this compound- and GMA-based monoliths, supported by experimental data.

Performance Comparison: this compound vs. GMA Monoliths

The following tables summarize the key performance characteristics of poly(this compound-co-MBA) and poly(GMA-co-MBA) monoliths, based on data from a comparative study[1]. The use of N,N'-Methylenebis(acrylamide) (MBA) as a hydrophilic crosslinker in both monoliths aims to reduce non-specific interactions.

Table 1: Chromatographic and Physical Properties [1]

ParameterPoly(this compound-co-MBA) MonolithPoly(GMA-co-MBA) Monolith (hydrolyzed)
Permeability (K) (4.8 ± 0.5) × 10⁻¹⁴ m²Not explicitly stated in the direct comparison, but GMA-based monoliths are known to have tunable permeability.
Column Efficiency (N/m) 117,600 plates/mNot explicitly stated in the direct comparison, but generally high efficiencies are achievable.
Optimal Flow Velocity (u_opt) 0.09 cm s⁻¹Not explicitly stated in the direct comparison.

Table 2: Protein Grafting and Non-Specific Interactions [1]

ParameterPoly(this compound-co-MBA) MonolithPoly(GMA-co-MBA) Monolith (hydrolyzed)
Protein Grafting Capacity 13 ± 0.7 pmol cm⁻¹13 ± 0.8 pmol cm⁻¹ (acid hydrolysis) 16 ± 0.8 pmol cm⁻¹ (hot water hydrolysis)
Non-Specific Interactions Comparable or significantly lower than GMA-based monoliths for a range of test solutes.Higher for several test solutes compared to the this compound-based monolith.

Key Performance Insights

  • Simplified Synthesis: The primary advantage of the this compound-based monolith is the one-step synthesis of a hydrophilic diol-functionalized stationary phase. This circumvents the time-consuming and potentially side-reaction-prone epoxy ring opening step required for GMA-based monoliths[1].

  • Reduced Non-Specific Interactions: Experimental data indicates that the poly(this compound-co-MBA) monolith exhibits comparable or even significantly lower non-specific interactions compared to its hydrolyzed poly(GMA-co-MBA) counterpart for a wide range of small molecules[1]. This is a crucial advantage in affinity chromatography and the analysis of complex biological samples, as it leads to cleaner separations and more reliable quantification.

  • Comparable Protein Grafting Capacity: Despite the simplified synthesis, the this compound-based monolith demonstrates a protein grafting capacity that is on par with the hydrolyzed GMA-based monoliths[1]. This indicates that the this compound surface is equally effective for the immobilization of biomolecules, such as antibodies or enzymes, for affinity-based separations.

  • High Chromatographic Efficiency: The poly(this compound-co-MBA) monolith exhibits excellent column efficiency, suggesting a homogeneous and well-defined porous structure suitable for high-resolution separations[1].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following sections outline the key experimental protocols used in the comparative study of this compound and GMA monoliths[1].

Synthesis of Poly(this compound-co-MBA) Monolithic Capillary Column
  • Capillary Pre-treatment: A fused-silica capillary is first treated with a vinylating agent to ensure covalent attachment of the monolith to the capillary wall.

  • Polymerization Mixture: A homogeneous solution is prepared containing:

    • 2,3-dihydroxypropyl methacrylate (this compound) as the functional monomer.

    • N,N'-Methylenebis(acrylamide) (MBA) as the crosslinker.

    • A porogenic solvent system (e.g., a mixture of formamide and water).

    • A radical initiator (e.g., ammonium persulfate and N,N,N',N'-tetramethylethylenediamine).

  • Polymerization: The capillary is filled with the polymerization mixture and polymerization is initiated, typically at a controlled temperature, for a specific duration (e.g., 30 minutes).

  • Washing: The resulting monolith is washed with an appropriate solvent (e.g., water) to remove the porogens and any unreacted components.

Synthesis and Modification of Poly(GMA-co-MBA) Monolithic Capillary Column
  • Capillary Pre-treatment: Similar to the this compound monolith preparation.

  • Polymerization Mixture: A homogeneous solution is prepared containing:

    • Glycidyl methacrylate (GMA) as the functional monomer.

    • N,N'-Methylenebis(acrylamide) (MBA) as the crosslinker.

    • A suitable porogenic solvent system.

    • A radical initiator.

  • Polymerization: The capillary is filled with the polymerization mixture and polymerization is carried out.

  • Hydrolysis of Epoxy Groups: The key additional step for GMA monoliths. The epoxy groups are converted to diols by either:

    • Acid Hydrolysis: Flowing an acidic solution (e.g., 1 M sulfuric acid) through the monolith.

    • Hot Water Hydrolysis: Treating the monolith with hot water at a specific temperature and duration.

  • Washing: The monolith is thoroughly washed to remove any residual reagents.

Evaluation of Non-Specific Interactions

A set of 41 small molecules with varying physicochemical properties is injected onto the "reduced aldehyde monoliths" (a state representing the surface after biomolecule grafting and reduction of residual aldehydes). The retention factors of these solutes are measured to quantify the extent of non-specific interactions[1].

Determination of Protein Grafting Capacity

Frontal affinity chromatography is employed to determine the number of active protein binding sites. A known concentration of a model protein (e.g., streptavidin) is continuously perfused through the column, and the breakthrough volume is used to calculate the binding capacity[1].

Visualizing the Workflow and Logical Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_this compound Poly(this compound-co-MBA) Monolith Synthesis cluster_GMA Poly(GMA-co-MBA) Monolith Synthesis & Modification DHPMA_start Start DHPMA_mix Prepare Polymerization Mixture (this compound, MBA, Porogens, Initiator) DHPMA_start->DHPMA_mix DHPMA_poly In-situ Polymerization DHPMA_mix->DHPMA_poly DHPMA_wash Wash Monolith DHPMA_poly->DHPMA_wash DHPMA_end Ready-to-use Hydrophilic Monolith DHPMA_wash->DHPMA_end GMA_start Start GMA_mix Prepare Polymerization Mixture (GMA, MBA, Porogens, Initiator) GMA_start->GMA_mix GMA_poly In-situ Polymerization GMA_mix->GMA_poly GMA_hydrolysis Hydrolysis of Epoxy Groups (Acid or Hot Water) GMA_poly->GMA_hydrolysis GMA_wash Wash Monolith GMA_hydrolysis->GMA_wash GMA_end Ready-to-use Hydrophilic Monolith GMA_wash->GMA_end

Caption: Comparative synthesis workflows for this compound- and GMA-based hydrophilic monoliths.

Performance_Comparison cluster_advantages Key Advantages cluster_shared Shared Characteristics This compound This compound-based Monolith one_step One-Step Synthesis This compound->one_step low_nsi Lower Non-Specific Interactions This compound->low_nsi high_efficiency High Efficiency This compound->high_efficiency good_permeability Good Permeability This compound->good_permeability high_capacity High Protein Capacity This compound->high_capacity GMA GMA-based Monolith versatile Versatile Chemistry GMA->versatile established Established Method GMA->established GMA->high_efficiency GMA->good_permeability GMA->high_capacity

Caption: Logical relationship of performance characteristics for this compound and GMA monoliths.

Conclusion

The emergence of this compound as a monomer for monolithic columns presents a compelling alternative to the traditional GMA-based approach. The primary advantages of this compound lie in its ability to form a hydrophilic monolith in a single step, which simplifies the manufacturing process and leads to stationary phases with reduced non-specific interactions. While GMA remains a versatile and well-established monomer, the direct incorporation of diol functionalities in this compound offers a significant process advantage and can lead to improved performance in demanding applications such as affinity chromatography of complex biological samples. For researchers seeking to develop new affinity supports with enhanced hydrophilicity and a streamlined synthesis, this compound represents a very promising avenue of investigation.

References

A Comparative Guide to DHPMA-Based Materials for Long-Term Implantation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biomaterial for long-term implantation is a critical decision in the development of medical devices and drug delivery systems. N-(2-hydroxypropyl) methacrylamide (DHPMA)-based materials have emerged as promising candidates due to their biocompatibility and tunable properties. This guide provides an objective comparison of this compound-based materials with other commonly used polymers for long-term implantation, supported by available experimental data.

Performance Comparison of Implantable Polymers

The ideal biomaterial for long-term implantation should elicit a minimal foreign body response (FBR), exhibit controlled degradation, and maintain structural integrity for the intended duration. While direct long-term comparative in vivo studies for this compound-based materials are limited in publicly available literature, we can collate data from individual studies on various polymers to provide a comparative overview.

Table 1: In Vivo Performance of this compound-Based Materials and Alternatives

MaterialFibrous Capsule Thickness (µm)Inflammatory ResponseDegradation CharacteristicsKey Findings & Citations
This compound-based Hydrogels Data not available in searched literatureGenerally reported as biocompatible with minimal inflammation.Degradation is tunable based on crosslinker density and composition.Primarily investigated for drug delivery with good biocompatibility profiles.
Poly(lactic-co-glycolic acid) (PLGA) Thin fibrous capsule observed at 3 months (specific thickness not stated).[1]Highly inert with no evidence of inflammatory infiltration in surrounding tissues.[1]Resorption did not appear significant at 12 months in one study.[1]Biocompatible with no sterile abscess formation or local soft tissue reaction.[1]
Poly-L-lactic acid (PLLA) Replaced by avascular fibrous tissue over several years.Initial sequestration within new bone, followed by a nonreactive period. A second tissue reaction with macrophages and giant cells occurs with structural disintegration after 1 year.[2]Excessive longevity, with much of the polymer still present as fragments after 3 years.[2][3]While biocompatible, its slow degradation and lack of replacement by bone are limitations.[2][3]
Polycaprolactone (PCL) Thin fibrous capsule with organized collagenous fibers observed.[4]Positive tissue response with no harmful alterations or signs of inflammation in major organs.[4]Slow degradation, with in vivo degradation being faster than hydrolytic degradation due to enzymatic activity.[4]Biocompatible, non-cytotoxic, and bioresorbable, promoting osteoconduction.[4]
Poly(ethylene glycol) diacrylate (PEG-DA) Hydrogel ~45 µm at 30 days.Not detailed in the provided abstract.Not detailed in the provided abstract.Commonly used as a biocompatible control in implant studies.
Thermoresponsive Hydrogel (NIPAAm/AMPS) ~20-25 µm after 90 days.[5]Rapid healing response and minimal fibrous capsule formation.[5]Not detailed in the provided abstract.Shows potential for extending the lifetime of subcutaneous biosensors.[5]
Carboxymethylcellulose (CMC)-based Hydrogel 77.76 ± 28.45 µm to 111.29 ± 44.59 µm at 30 days.[6]A layer of macrophages was observed adjacent to the hydrogel within the fibrous capsule.[6]The size and shape of the crosslinked gels remained stable over the 30-day study.[6]Demonstrates the influence of crosslinking on the in vivo response.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of long-term implantable materials, based on the ISO 10993-6 standard and common practices in biomaterial research.

In Vivo Subcutaneous Implantation (based on ISO 10993-6)
  • Test and Control Materials: The this compound-based material and alternative polymers (e.g., PCL, PLA, PLGA) are prepared in the desired form (e.g., hydrogel, solid implant, scaffold) with defined dimensions and surface characteristics. A negative control material, such as high-purity polyethylene, is also included.

  • Animal Model: A well-characterized animal model, such as Sprague-Dawley rats or New Zealand white rabbits, is selected.

  • Surgical Procedure:

    • Animals are anesthetized, and the dorsal region is shaved and sterilized.

    • A small incision is made through the skin, and a subcutaneous pocket is created by blunt dissection.

    • The test and control materials are implanted into separate subcutaneous pockets.

    • The incision is closed with sutures.

  • Post-operative Care and Observation: Animals are monitored for signs of inflammation, infection, or distress.

  • Explantation and Histological Analysis:

    • At predetermined time points (e.g., 1, 4, 12, and 52 weeks), animals are euthanized.

    • The implants and surrounding tissue are explanted.

    • The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and inflammatory cell infiltration, and Masson's Trichrome for collagen deposition and fibrous capsule visualization.

  • Quantitative Analysis:

    • Fibrous Capsule Thickness: The thickness of the collagenous capsule surrounding the implant is measured at multiple points using image analysis software.

    • Inflammatory Cell Count: The number of neutrophils, lymphocytes, and macrophages per high-power field is quantified in the tissue adjacent to the implant.

In Vitro Degradation Study
  • Sample Preparation: Pre-weighed samples of the this compound-based material and alternatives are sterilized.

  • Degradation Medium: Samples are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions. For enzymatic degradation studies, relevant enzymes (e.g., lysozyme, esterase) can be added to the PBS.

  • Time Points: At regular intervals, samples are removed from the degradation medium.

  • Analysis:

    • Mass Loss: Samples are dried to a constant weight, and the percentage of mass loss is calculated.

    • Molecular Weight Changes: The molecular weight of the polymer is determined using techniques like Gel Permeation Chromatography (GPC).

    • Morphological Changes: The surface and cross-sectional morphology of the degraded samples are examined using Scanning Electron Microscopy (SEM).

Signaling Pathways in the Foreign Body Response

The foreign body response (FBR) is a complex biological process that determines the fate of an implanted material. Understanding the key signaling pathways involved is crucial for designing biocompatible materials.

FBR_Neutrophil_Recruitment cluster_Implant Implant Surface cluster_Host Host Response Implant Implant Protein_Adsorption Protein Adsorption (Fibrinogen, etc.) Implant->Protein_Adsorption Platelet_Activation Platelet Activation Protein_Adsorption->Platelet_Activation Complement_Activation Complement Activation Protein_Adsorption->Complement_Activation Chemokine_Release Chemokine Release (IL-8, C5a) Platelet_Activation->Chemokine_Release Complement_Activation->Chemokine_Release Neutrophil_Recruitment Neutrophil Recruitment Neutrophil_Activation Neutrophil Activation Neutrophil_Recruitment->Neutrophil_Activation Chemokine_Release->Neutrophil_Recruitment

Caption: Initial events and neutrophil recruitment in the foreign body response.

FBR_Macrophage_Activation cluster_Implant Implant Environment cluster_Host Macrophage Response Implant Implant Monocyte_Recruitment Monocyte Recruitment Implant->Monocyte_Recruitment Chemokines Apoptotic_Neutrophils Apoptotic Neutrophils Macrophage_Differentiation Macrophage Differentiation (M0) Apoptotic_Neutrophils->Macrophage_Differentiation Monocyte_Recruitment->Macrophage_Differentiation M1_Macrophage Pro-inflammatory Macrophage (M1) Macrophage_Differentiation->M1_Macrophage IFN-γ, LPS-like signals M2_Macrophage Anti-inflammatory Macrophage (M2) Macrophage_Differentiation->M2_Macrophage IL-4, IL-13 Cytokine_Release_M1 Pro-inflammatory Cytokines (TNF-α, IL-1β) M1_Macrophage->Cytokine_Release_M1 Cytokine_Release_M2 Anti-inflammatory Cytokines (IL-10, TGF-β) M2_Macrophage->Cytokine_Release_M2

Caption: Macrophage recruitment, differentiation, and polarization at the implant site.

FBR_Fibroblast_Activation cluster_Inflammatory_Phase Inflammatory Signals cluster_Fibrotic_Phase Fibrotic Response M1_Macrophage M1 Macrophage Fibroblast_Recruitment Fibroblast Recruitment M1_Macrophage->Fibroblast_Recruitment PDGF, FGF M2_Macrophage M2 Macrophage M2_Macrophage->Fibroblast_Recruitment TGF-β Myofibroblast_Differentiation Myofibroblast Differentiation Fibroblast_Recruitment->Myofibroblast_Differentiation TGF-β Collagen_Deposition Collagen Deposition Myofibroblast_Differentiation->Collagen_Deposition Fibrous_Capsule Fibrous Capsule Formation Collagen_Deposition->Fibrous_Capsule

Caption: Fibroblast activation and fibrous capsule formation in the chronic FBR phase.

Conclusion

This compound-based materials hold significant promise for long-term implantation applications, primarily due to their demonstrated biocompatibility in various studies. However, a clear gap exists in the literature regarding direct, long-term comparative studies that provide quantitative data on their in vivo performance against other established biomaterials like PCL, PLA, and PLGA. While the alternatives have more extensive, albeit sometimes varied, long-term data, the tunable nature of this compound copolymers offers a potential advantage in tailoring the material properties to specific applications to minimize the foreign body response and control degradation kinetics. Further head-to-head, long-term in vivo studies are crucial to definitively position this compound-based materials within the landscape of implantable polymers. Researchers and developers should consider the existing evidence while acknowledging the need for more direct comparative data to make informed decisions for their specific applications.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Chemical Waste

Given that DHPMA is a methacrylate monomer that can cause skin and eye irritation, all forms of this compound waste—unpolymerized monomer, solutions, and polymerized hydrogels—should be treated as hazardous chemical waste. This "better-safe-than-sorry" approach ensures the highest level of safety for laboratory personnel and the environment. Disposal should always be conducted through an approved waste disposal plant and in accordance with local, state, and federal regulations.

Disposal Procedures for this compound

The proper disposal of this compound requires careful segregation and handling of the different waste streams generated during research activities. The following table outlines the step-by-step procedures for each type of this compound waste.

Waste TypePersonal Protective Equipment (PPE)Disposal Steps
Unpolymerized this compound (Liquid Monomer & Solutions) - Chemical-resistant gloves (Nitrile)- Safety goggles or face shield- Lab coat1. Segregation: Collect all liquid waste containing unpolymerized this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.2. Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "N-(2,3-dihydroxypropyl)methacrylamide". List all other components of the solution and their approximate concentrations.3. Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, heat, and direct sunlight.[1] Ensure the container is kept closed when not in use.4. Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Polymerized this compound (Hydrogels & Solid Waste) - Chemical-resistant gloves (Nitrile)- Safety goggles- Lab coat1. Segregation: Due to the potential for residual unpolymerized monomer, collect all solid this compound waste, including hydrogels, in a designated, leak-proof, and clearly labeled hazardous waste container.2. Packaging: Place the solid waste in a durable, sealed plastic bag before putting it into the designated solid hazardous waste container to prevent dust formation.[1]3. Labeling: The container must be labeled "Hazardous Waste" and specify the contents as "Polymerized N-(2,3-dihydroxypropyl)methacrylamide waste".4. Storage: Store the sealed container in a designated satellite accumulation area.5. Pickup: Arrange for pickup and disposal through your institution's hazardous waste program. Incineration is the preferred method for the ultimate disposal of polymeric waste.
Contaminated Labware & PPE - Fresh pair of chemical-resistant gloves1. Segregation: All items that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste.2. Packaging: Collect these materials in a dedicated, sealed plastic bag within a labeled solid hazardous waste container.3. Labeling: The container should be clearly marked as "Hazardous Waste - this compound Contaminated Materials".4. Storage: Store the container in the designated satellite accumulation area.5. Pickup: Arrange for disposal via your institution's hazardous waste management service.

Experimental Workflow for this compound Waste Management

To provide a clearer, visual guide for laboratory personnel, the following workflow diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

DHPMA_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal start This compound Waste Generated is_liquid Liquid or Solid? start->is_liquid collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Liquid is_polymer Polymerized or Contaminated PPE? is_liquid->is_polymer Solid store_liquid Store in Satellite Accumulation Area collect_liquid->store_liquid pickup_liquid Arrange for EHS Waste Pickup store_liquid->pickup_liquid collect_polymer Collect Polymer in Labeled Solid Hazardous Waste Container is_polymer->collect_polymer Polymerized collect_ppe Collect Contaminated PPE in Labeled Solid Hazardous Waste Container is_polymer->collect_ppe Contaminated PPE store_solid Store in Satellite Accumulation Area collect_polymer->store_solid collect_ppe->store_solid pickup_solid Arrange for EHS Waste Pickup store_solid->pickup_solid DHPMA_Waste_Segregation cluster_disposal_paths Disposal Paths DHPMA_Waste This compound Waste (Monomer, Polymer, Contaminated Items) Hazardous_Waste Hazardous Chemical Waste (Designated Containers) DHPMA_Waste->Hazardous_Waste Correct Disposal Path Regular_Trash Regular Trash DHPMA_Waste->Regular_Trash Incorrect Sharps_Container Sharps Container DHPMA_Waste->Sharps_Container Incorrect (unless sharp is contaminated) Biohazardous_Waste Biohazardous Waste DHPMA_Waste->Biohazardous_Waste Incorrect

References

Essential Safety and Operational Guide for Handling 2,3-Dihydroxypropyl Methacrylate (DHPMA)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identification: The acronym "DHPMA" can refer to more than one chemical entity. This guide focuses on 2,3-Dihydroxypropyl methacrylate (CAS No. 5919-74-4), a common monomer in polymer chemistry and biomedical applications. It is also known as glycerol monomethacrylate (GMMA). Researchers should always verify the specific chemical identity and CAS number from the manufacturer's Safety Data Sheet (SDS) before handling.

This document provides crucial safety and logistical information for laboratory professionals engaged in research, development, and scientific exploration involving 2,3-Dihydroxypropyl methacrylate.

Immediate Safety and Hazard Information

2,3-Dihydroxypropyl methacrylate is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification:

Hazard ClassGHS Hazard Statement
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation.[2]
Skin SensitizationH317: May cause an allergic skin reaction.[2]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.
Specific Target Organ ToxicityH335: May cause respiratory irritation.[2]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 115-120 °C at 1 Torr[2]
Density ~1.161 g/cm³[2]
Water Solubility Freely soluble (120 g/L at 25 °C)[2]
Flash Point ~127 °C[2]
Occupational Exposure Limits Not established. A risk assessment should be conducted.

Operational Plan: Personal Protective Equipment (PPE)

A systematic approach to the selection and use of PPE is critical to minimize exposure to this compound. The following workflow outlines the necessary steps for ensuring laboratory safety.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Handling Procedure assess Assess Risks: - Inhalation - Skin/Eye Contact - Accidental Spills engineering Engineering Controls: Work in a chemical fume hood assess->engineering Mitigate with ppe_selection Select Appropriate PPE engineering->ppe_selection Then eye_protection Eye Protection: - Safety glasses with side shields - Chemical splash goggles ppe_selection->eye_protection hand_protection Hand Protection: - Nitrile or neoprene gloves - Check manufacturer's compatibility data ppe_selection->hand_protection body_protection Body Protection: - Laboratory coat - Closed-toe shoes ppe_selection->body_protection respiratory_protection Respiratory Protection: - Required if ventilation is inadequate - Use NIOSH-approved respirator ppe_selection->respiratory_protection don_ppe Don PPE Correctly handle_chemical Handle this compound in designated area don_ppe->handle_chemical doff_ppe Doff and Dispose of PPE Correctly handle_chemical->doff_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.